3-Fluoropyridine-2,4-diamine
Description
BenchChem offers high-quality 3-Fluoropyridine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoropyridine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoropyridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONLYLKOVYTNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505881 | |
| Record name | 3-Fluoropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72922-07-7 | |
| Record name | 3-Fluoropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 3-Fluoropyridine-2,4-diamine
An In-Depth Technical Guide to 3-Fluoropyridine-2,4-diamine: Structure, Properties, and Synthetic Strategies
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of 3-Fluoropyridine-2,4-diamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to infer its properties and potential synthetic pathways.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The strategic introduction of a fluorine atom onto the pyridine ring can significantly alter a molecule's biological properties.[1] Fluorine substitution can modulate basicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1] Specifically, the 3-fluoropyridine moiety is a desirable feature in pharmaceutical design.[1][] When combined with the 2,4-diamine substitution pattern, known for its hydrogen bonding capabilities, 3-Fluoropyridine-2,4-diamine emerges as a scaffold with considerable potential for creating novel therapeutic agents.
Predicted Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
The properties of 3-fluoropyridine provide a baseline for understanding the characteristics of 3-Fluoropyridine-2,4-diamine.[3][4][5] The introduction of two amino groups is expected to significantly increase the melting point due to hydrogen bonding and increase its polarity and water solubility.
| Property | 3-Fluoropyridine (Literature Value) | 3-Fluoropyridine-2,4-diamine (Predicted) |
| Molecular Formula | C5H4FN | C5H6FN3 |
| Molecular Weight | 97.09 g/mol | ~127.12 g/mol |
| Boiling Point | 107-108 °C | Significantly higher due to H-bonding |
| Melting Point | Not applicable (liquid) | Solid, with a relatively high melting point |
| Density | 1.13 g/mL at 25 °C | Higher than 3-fluoropyridine |
| pKa | 2.97 | Higher due to the basicity of amino groups |
| Appearance | Clear, colorless to yellow liquid[3][5] | Likely a solid, ranging from off-white to brown |
Predicted Spectroscopic Characteristics
The spectroscopic data for 3-Fluoropyridine-2,4-diamine can be inferred from the known spectra of 3-fluoropyridine and the expected influence of the amino substituents.
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-fluoropyridine shows characteristic signals for the pyridine ring protons.[6] For 3-Fluoropyridine-2,4-diamine, we would expect to see the disappearance of two aromatic proton signals and the appearance of broad signals for the amino protons. The remaining aromatic protons will show coupling to the fluorine atom.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of fluorinated pyridines exhibits characteristic C-F coupling constants.[7] The carbon atom directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF). The amino groups will cause a significant upfield shift for the carbons they are attached to.
2.2.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[8] For 3-Fluoropyridine-2,4-diamine, a single resonance is expected, with its chemical shift influenced by the electron-donating amino groups.
Proposed Synthetic Strategies
There is no established, documented synthesis for 3-Fluoropyridine-2,4-diamine. However, several plausible synthetic routes can be designed based on known methodologies for the synthesis of fluorinated and aminated pyridines.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the late-stage introduction of the amino groups or the fluorine atom.
Caption: Retrosynthetic analysis of 3-Fluoropyridine-2,4-diamine.
Synthetic Pathway 1: Nucleophilic Aromatic Substitution
This pathway involves the displacement of halide leaving groups from a 3-fluoro-2,4-dihalopyridine precursor with an amine source.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Experimental Protocol:
-
To a high-pressure reaction vessel, add 3-fluoro-2,4-dichloropyridine (1 equivalent).
-
Add a solution of ammonia in a suitable solvent (e.g., methanol or water) in large excess.
-
Seal the vessel and heat to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully vent the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthetic Pathway 2: Halogen Exchange (Halex) Reaction
This approach would involve the fluorination of a 2,4-diamino-3-halopyridine precursor.
Caption: Proposed synthesis via a Halogen Exchange reaction.
Experimental Protocol:
-
To a dry reaction flask under an inert atmosphere, add 3-bromo-2,4-diaminopyridine (1 equivalent).
-
Add a spray-dried alkali metal fluoride (e.g., KF or CsF, 2-3 equivalents).
-
Add a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane).
-
Heat the reaction mixture to a high temperature (e.g., 180-220 °C) for several hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Modern Synthetic Approaches
More recent developments in organic synthesis offer alternative routes to 3-fluoropyridines that could potentially be adapted.[1][9][10] These include:
-
Rh(III)-catalyzed C-H functionalization: This method allows for the construction of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[9]
-
Photoredox-mediated coupling: This approach enables the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers.[1]
These advanced methods may offer milder reaction conditions and broader substrate scope.
Potential Applications in Drug Discovery
The 3-Fluoropyridine-2,4-diamine scaffold is a promising starting point for the design of novel therapeutic agents. The presence of two amino groups provides handles for further functionalization, allowing for the exploration of chemical space and the optimization of pharmacological properties. The 3-fluoropyridine core can impart favorable metabolic stability and binding characteristics.[11] This scaffold could be particularly relevant in the development of kinase inhibitors, where hydrogen bonding interactions with the hinge region of the kinase are crucial for activity.
Safety and Handling
Given the lack of specific safety data for 3-Fluoropyridine-2,4-diamine, it is imperative to handle this compound with a high degree of caution, assuming it to be hazardous. The safety precautions for related compounds such as 3-fluoropyridine and diaminopyridines should be strictly followed.[12][13][14][15]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][14][15]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13][14][15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[12][13]
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][13]
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[13][14][15]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[13]
Conclusion
3-Fluoropyridine-2,4-diamine represents a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and essential safety considerations based on established chemical principles and data from analogous compounds. The synthetic protocols outlined herein offer a starting point for researchers to access this promising scaffold. As with any new chemical entity, all experimental work should be conducted with the utmost care and appropriate safety precautions.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
- Bunn, C. H., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 18(15), 3758–3761.
- Yevdokymov, O. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13581–13589.
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National Center for Biotechnology Information. (n.d.). 3-Fluoropyridine. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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Whitepaper: The Therapeutic Potential of 3-Fluoropyridine-2,4-diamine as a Novel Scaffold in Medicinal Chemistry
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] The strategic introduction of fluorine and amino groups can significantly modulate the physicochemical and pharmacological properties of these heterocycles.[2][3] This guide explores the therapeutic potential of a novel, yet underexplored scaffold: 3-Fluoropyridine-2,4-diamine. We will delve into a proposed synthetic route, hypothesize its potential as a kinase inhibitor based on structural analogy to known pharmacophores, and present a comprehensive, step-by-step framework for its evaluation from initial synthesis to preclinical assessment. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter in oncology and inflammatory diseases.
Introduction: The Rationale for 3-Fluoropyridine-2,4-diamine
The aminopyridine moiety is a privileged scaffold in drug discovery, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The introduction of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable tool for optimizing drug candidates.[2][5] The 2,4-diaminopyridine structure, in particular, presents a compelling architecture for targeting ATP-binding sites in protein kinases, a class of enzymes frequently implicated in cancer and inflammatory disorders. The strategic placement of a fluorine atom at the 3-position is hypothesized to modulate the basicity of the pyridine nitrogen and the adjacent amino groups, potentially leading to improved selectivity and pharmacokinetic properties.
This guide will treat 3-Fluoropyridine-2,4-diamine as a lead compound for a hypothetical drug discovery program targeting a specific protein kinase, for instance, a receptor tyrosine kinase (RTK) overexpressed in a particular cancer.
Proposed Synthesis and Characterization
A plausible and efficient synthesis of 3-Fluoropyridine-2,4-diamine can be envisioned through a multi-step process starting from commercially available materials. The rationale behind this proposed route is to introduce the key functional groups in a controlled manner.
Synthetic Pathway
A potential synthetic route is outlined below. This pathway leverages established methodologies for the synthesis of substituted pyridines.[6][7]
Caption: Proposed synthetic route for 3-Fluoropyridine-2,4-diamine.
Step-by-Step Experimental Protocol
-
Step 1: Amination of 2,4-Dichloro-3-nitropyridine.
-
In a sealed pressure vessel, dissolve 2,4-dichloro-3-nitropyridine in aqueous ammonia.
-
Heat the mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the resulting 2,4-diamino-3-nitropyridine by column chromatography.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve 2,4-diamino-3-nitropyridine in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-amino-pyridine-2,4-diamine.
-
-
Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction).
-
Dissolve 3-amino-pyridine-2,4-diamine in an aqueous solution of tetrafluoroboric acid (HBF4) at 0 °C.
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes to form the diazonium salt.
-
Gently heat the reaction mixture to induce decomposition of the diazonium salt and formation of the desired 3-Fluoropyridine-2,4-diamine.
-
Neutralize the reaction mixture and extract the product. Purify by column chromatography.
-
Characterization
The final compound and all intermediates should be thoroughly characterized using the following techniques:
| Technique | Purpose |
| NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. |
| Mass Spectrometry (HRMS) | Determination of exact mass and molecular formula. |
| FTIR Spectroscopy | Identification of functional groups. |
| Melting Point/Boiling Point | Assessment of purity. |
| Purity Analysis (HPLC) | Quantification of purity. |
Therapeutic Potential as a Kinase Inhibitor: A Hypothetical Screening Cascade
Based on the 2,4-diaminopyridine scaffold, we hypothesize that 3-Fluoropyridine-2,4-diamine could act as a kinase inhibitor.[8] The following experimental workflow outlines a systematic approach to evaluate this potential.
Caption: A logical workflow for evaluating the therapeutic potential of 3-Fluoropyridine-2,4-diamine.
Primary Biochemical Assays
-
Objective: To identify which kinases are inhibited by 3-Fluoropyridine-2,4-diamine.
-
Protocol:
-
Perform a broad-panel kinase screen (e.g., against 400+ human kinases) at a single high concentration (e.g., 10 µM) of the compound.
-
Use a validated assay format, such as a radiometric assay (³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™, HTRF®).
-
Identify kinases with >50% inhibition as initial "hits".
-
IC₅₀ Determination
-
Objective: To quantify the potency of the compound against the identified kinase hits.
-
Protocol:
-
For each hit kinase, perform a dose-response experiment with a serial dilution of 3-Fluoropyridine-2,4-diamine (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Calculate the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cellular Target Engagement
-
Objective: To confirm that the compound interacts with its intended target in a cellular context.
-
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with 3-Fluoropyridine-2,4-diamine or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve indicates target engagement.
-
Cellular Proliferation/Viability Assays
-
Objective: To assess the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.
-
Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 3-Fluoropyridine-2,4-diamine for 72 hours.
-
Add MTT reagent and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[9]
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).[9]
-
Analysis of Downstream Signaling
-
Objective: To confirm that the compound inhibits the kinase's activity within the cell, leading to a downstream effect.
-
Protocol (Western Blotting):
-
Treat cells with the compound for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of a known substrate of the target kinase.
-
A decrease in the phosphorylation of the substrate indicates target inhibition.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The 3-Fluoropyridine-2,4-diamine scaffold offers multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Caption: Key positions on the 3-Fluoropyridine-2,4-diamine scaffold for SAR exploration.
-
2- and 4-Amino Groups: These positions are crucial for establishing hydrogen bond interactions with the kinase hinge region. Derivatization with small alkyl or aryl groups can be explored to optimize these interactions.
-
5- and 6-Positions: These positions are vectors into the solvent-exposed region of the ATP-binding pocket. Substitution at these sites with various functional groups can be used to enhance potency and selectivity, as well as to improve properties like solubility.[9]
Conclusion
3-Fluoropyridine-2,4-diamine represents a promising, yet largely unexplored, scaffold for the development of novel therapeutics, particularly kinase inhibitors. Its synthesis is feasible through established chemical transformations. This guide provides a comprehensive, albeit hypothetical, framework for its synthesis, characterization, and biological evaluation. The proposed screening cascade offers a logical and efficient path to validate its therapeutic potential and to initiate a drug discovery program based on this novel chemical matter. The amenability of the scaffold to chemical modification provides a strong foundation for future lead optimization efforts.
References
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Taylor & Francis. (2024, June 10). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
Vieira, T. F., et al. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
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Orie, K. J., et al. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. Retrieved from [Link]
-
PubMed. (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Retrieved from [Link]
- Google Patents. (n.d.). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
-
ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]
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LookChem. (n.d.). Cas 696-83-3,2,4-DIAMINO-6-FLUOROPYRIMIDINE. Retrieved from [Link]
- Google Patents. (n.d.). CN106397310A - 3-fluoropyridine preparation method high in yield and content.
-
PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC - NIH. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
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The 3-Fluoropyridine-2,4-diamine Scaffold: A Privileged Core for Next-Generation Kinase Inhibitor Design
An In-Depth Technical Guide
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. A key strategy in this field is the identification and optimization of "privileged scaffolds"—core molecular structures that exhibit inherent binding affinity for the ATP-binding site of kinases. This guide explores the immense potential of the 3-Fluoropyridine-2,4-diamine scaffold as a next-generation privileged core. We will deconstruct the scaffold to understand the synergistic contributions of the 2,4-diaminopyridine motif for hinge binding and the 3-fluoro substituent for modulating physicochemical properties. By synthesizing insights from structurally related inhibitors and outlining robust methodological workflows, this document serves as a technical resource for researchers engaged in the rational design of potent and selective kinase inhibitors.
The Kinase Inhibitor Landscape and the Quest for Privileged Scaffolds
The human kinome comprises over 500 protein kinases that act as molecular switches, controlling signaling pathways that govern cell growth, differentiation, and metabolism. Aberrant kinase activity is a major driver of oncogenesis, making these enzymes highly attractive therapeutic targets. To date, the U.S. Food and Drug Administration (FDA) has approved over 70 kinase inhibitors, primarily for cancer treatment.
The discovery process for these drugs often relies on identifying and optimizing privileged scaffolds. These are molecular frameworks that effectively mimic the adenine region of ATP, enabling them to anchor within the highly conserved hinge region of the kinase ATP-binding pocket. The 2,4-diaminopyrimidine and related aminopyridine cores are classic examples of such scaffolds, forming the basis of numerous successful inhibitors. The strategic evolution of these cores, through targeted substitutions, is critical for achieving potency, selectivity, and desirable pharmacokinetic profiles.
This guide focuses on the 3-Fluoropyridine-2,4-diamine scaffold, a promising but underexplored core that combines the proven hinge-binding capability of a diaminopyridine with the strategic advantages of fluorine substitution.
Deconstructing the Scaffold: Key Structural Components and Their Rationale
The therapeutic potential of the 3-Fluoropyridine-2,4-diamine scaffold arises from the distinct and synergistic functions of its core components.
The 2,4-Diaminopyridine Core: A Versatile Hinge-Binding Motif
The 2,4-diaminopyridine moiety is the foundational element responsible for high-affinity binding to the kinase hinge region. This region forms the backbone of the ATP-binding pocket and features a series of hydrogen bond donors and acceptors. The 2,4-diamine pattern is exceptionally well-suited to form two or three critical hydrogen bonds with this hinge, effectively anchoring the inhibitor.
-
Causality of Interaction: The N1 nitrogen of the pyridine ring and the exocyclic amine at the C2 or C4 position act as hydrogen bond acceptors and donors, respectively. This bidentate interaction mimics the binding of the adenine base of ATP, making the scaffold a potent competitor. This principle is validated in numerous inhibitor classes, including those based on the structurally similar 2,4-diaminopyrimidine scaffold, which is recognized as a privileged core for inhibiting kinases like CDK7 and PAK4. Studies on 3,5-diaryl-2-aminopyridine inhibitors of ALK2 further confirm the importance of the aminopyridine core for establishing potent binding.
Protocol: Proposed Synthesis via Diazotization
Self-Validation Principle: This protocol is based on well-established chemical transformations for aromatic fluorination. The success of each step can be validated using standard analytical techniques (TLC, LC-MS, NMR) to confirm the formation of the desired intermediate and final product.
-
Diazotization:
-
To a cooled solution (-10 °C) of 3-aminopyridine-2,4-diamine in 50% fluoboric acid (HBF₄), add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for 1-2 hours.
-
Causality: The reaction of the primary amine with nitrous acid (generated in situ) forms a diazonium tetrafluoroborate salt, a key intermediate for fluorination.
-
-
Fluorination (Balz-Schiemann):
-
Gently warm the reaction mixture to 50-55 °C and incubate for 2-3 hours. Vigorous gas evolution (N₂) will be observed.
-
Causality: Thermal decomposition of the diazonium salt results in the substitution of the diazo group with a fluorine atom from the tetrafluoroborate counter-ion.
-
-
Workup and Purification:
-
After cooling, carefully neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃ solution) to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the pure 3-Fluoropyridine-2,4-diamine.
-
Designing and Evaluating Kinase Inhibitors: A Methodological Workflow
The development of a novel kinase inhibitor from the 3-Fluoropyridine-2,4-diamine scaffold follows a structured, multi-stage process.
Biochemical Kinase Inhibition Assays
-
Objective: To determine the direct inhibitory activity (IC₅₀) of synthesized compounds against the target kinase.
-
Methodology (FRET-based Assay): A Förster Resonance Energy Transfer (FRET) assay is a common and robust method.
-
Reagents: Target kinase enzyme, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and an APC-labeled anti-Europium antibody.
-
Procedure:
-
Dispense test compounds at various concentrations into a 384-well plate.
-
Add the kinase, substrate peptide, and ATP to initiate the phosphorylation reaction. Incubate at room temperature.
-
Add the detection reagents (antibodies) to stop the reaction and allow for binding to the phosphorylated substrate.
-
Read the plate on a suitable plate reader, measuring the FRET signal.
-
-
Data Analysis: The FRET signal is proportional to the amount of phosphorylated substrate. Plot the signal versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: A known potent inhibitor (e.g., Staurosporine or a clinical inhibitor for the target) should be run as a positive control to ensure the assay is performing correctly.
-
Cellular Antiproliferative Assays
-
Objective: To assess the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.
-
Methodology (Sulforhodamine B - SRB Assay):
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 72 hours.
-
Cell Fixation: Gently fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye, which binds to total cellular protein.
-
Measurement: Solubilize the bound dye with Tris base and measure the absorbance at ~510 nm.
-
Data Analysis: The absorbance is proportional to cell mass. Calculate the concentration that causes 50% growth inhibition (GI₅₀).
-
Target Engagement and Downstream Signaling
-
Objective: To confirm that the compound inhibits the target kinase within the cell, leading to a reduction in the phosphorylation of its downstream substrates.
-
Methodology (Western Blot):
-
Cell Treatment: Treat cells with the compound at concentrations around its GI₅₀ value for a defined period (e.g., 2-4 hours).
-
Lysate Preparation: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Interpretation: A decrease in the phosphorylated substrate signal (relative to total substrate and loading control) in compound-treated cells confirms on-target activity.
-
Case Studies: Insights from Structurally Related Inhibitors
While direct data for 3-Fluoropyridine-2,4-diamine is emerging, we can draw powerful inferences from closely related scaffolds.
-
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamines: A series of these compounds were developed as potent inhibitors of Cyclin-Dependent Kinases 2 and 9 (CDK2/CDK9). The 5-fluoro substitution was specifically introduced based on prior SAR studies to enhance inhibitory activity. The most potent compounds in this series exhibited GI₅₀ values in the sub-micromolar range against several tumor cell lines, validating the beneficial role of the fluoro-di-amino-heterocycle core.
-
N2, N4-diphenylpyridine-2,4-diamine derivatives: These compounds were synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against resistance-conferring mutations like C797S. The lead compound from this series demonstrated potent antiproliferative activity with IC₅₀ values in the nanomolar range (8-11 nM) against mutant cell lines, showcasing the power of the core pyridine-2,4-diamine scaffold.
Table 2: Representative Activity of Related Scaffolds
| Scaffold | Target Kinase | Representative Activity | Reference |
|---|---|---|---|
| 5-Fluoro-pyrimidine-2,4-diamine | CDK2/CDK9 | GI₅₀ < 1 µM (A549 cells) | |
| Pyridine-2,4-diamine | EGFR (mutant) | IC₅₀ = 8-11 nM (Baf3 cells) | |
| 2,4-Diaminopyrimidine | CDK7 | IC₅₀ = 7.21 nM (enzymatic) |
| 2-Aminopyridine | ALK2 | IC₅₀ < 100 nM (cell-based) | |
The data from these related series strongly suggest that the 3-Fluoropyridine-2,4-diamine scaffold is primed for success, combining the hinge-binding prowess of the diaminopyridine with the advantageous modulatory effects of the fluorine atom.
Conclusion and Future Perspectives
The 3-Fluoropyridine-2,4-diamine scaffold represents a convergence of validated medicinal chemistry principles. It leverages a privileged hinge-binding motif—the 2,4-diaminopyridine—and enhances its drug-like properties through strategic fluorination. The synthesis is feasible through established chemical methods, and the pathway for biological evaluation is clear.
The next steps for researchers in this area are to:
-
Synthesize and Profile: Build a focused library of derivatives based on the 3-Fluoropyridine-2,4-diamine core, varying the substituents on the exocyclic amines to explore different regions of the kinase ATP-binding site.
-
Screen Broadly: Screen this library against a diverse panel of kinases to identify initial hits and assess selectivity.
-
Structural Biology: Obtain co-crystal structures of lead compounds bound to their target kinases to rationalize structure-activity relationships and guide further optimization.
By systematically applying the principles and methodologies outlined in this guide, the scientific community can unlock the full potential of the 3-Fluoropyridine-2,4-diamine scaffold to deliver a new generation of potent and selective kinase inhibitors for the treatment of human diseases.
References
-
Gao, J., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. RSC Advances. [Link]
-
New Synthesis of 3-Fluoropyridine Derivatives. (2020). ResearchGate. [Link]
-
Shaaban, M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
-
Senthan, D., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
- CN106397310A - 3-fluoropyridine preparation method high in yield and content. (2017).
- Wang, T., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. *Journal of Medicinal
3-Fluoropyridine-2,4-diamine as a heterocyclic building block
An In-Depth Technical Guide to 3-Fluoropyridine-2,4-diamine: A Heterocyclic Building Block for Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over physicochemical and pharmacokinetic properties.[1] Concurrently, the 2,4-diaminopyridine motif has emerged as a privileged structure, particularly for its role as a "hinge-binding" fragment in a multitude of kinase inhibitors. This guide introduces 3-Fluoropyridine-2,4-diamine, a heterocyclic building block that synergistically combines these two powerful concepts. While not a widely commercialized reagent, its synthesis is achievable through established chemical transformations. This document provides a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and its vast potential as a core scaffold in the design of next-generation targeted therapeutics. We aim to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to harness the unique potential of this promising, yet underexplored, molecular entity.
The Strategic Imperative: Merging Fluorine and the Diaminopyridine Scaffold
The pyridine ring is a ubiquitous feature in pharmaceuticals. The introduction of a fluorine atom, particularly at the 3-position, can profoundly influence a molecule's properties. Unlike substitutions at the 2- or 4-positions, a C-3 fluorine atom is less susceptible to nucleophilic displacement, making it a metabolically robust modification.[2] It significantly lowers the pKa of the pyridine nitrogen, reducing basicity and potentially mitigating off-target interactions with aminergic receptors. Furthermore, the C-F bond can engage in favorable orthogonal dipole interactions and stereoelectronic effects within protein binding pockets, enhancing affinity and selectivity.
The 2,4-diaminopyrimidine and its pyridine analogue are celebrated scaffolds in kinase inhibitor design.[3][4] The arrangement of the amino groups provides a perfect hydrogen bond donor-acceptor-donor array that mimics the adenine portion of ATP, enabling high-affinity binding to the hinge region of the kinase ATP-binding site. This interaction serves as a powerful anchor, allowing for the exploration of chemical diversity in other regions of the molecule to achieve potency and selectivity.
The combination of these features in 3-Fluoropyridine-2,4-diamine creates a building block with immense potential: a metabolically stable, pKa-modulated, and pre-organized hinge-binder for kinase-targeted drug discovery.
Synthesis of the Core Scaffold: Proposed Synthetic Pathways
Direct synthesis data for 3-Fluoropyridine-2,4-diamine is scarce in the public domain. However, its preparation can be logically deduced from established methodologies for fluorinated and aminated pyridines. The most plausible approach involves the sequential amination of a di-halogenated 3-fluoropyridine precursor.
Proposed Primary Synthetic Route: Sequential Nucleophilic Aromatic Substitution (SNAr)
This pathway leverages a readily accessible dihalo-3-fluoropyridine intermediate. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.
Caption: Proposed SNAr synthesis of 3-Fluoropyridine-2,4-diamine.
Causality Behind Experimental Choices:
-
Starting Material: 2,4-Dichloro-3-fluoropyridine is a logical precursor. The chlorine atoms are excellent leaving groups for SNAr reactions.
-
Step 1: First Amination: The C2 position is generally more activated towards nucleophilic attack than C4 in pyridine systems, especially when influenced by an adjacent fluorine atom. This allows for a regioselective first amination under controlled conditions using ammonia or a protected amine equivalent.
-
Step 2: Second Amination: The introduction of the electron-donating amino group at C2 deactivates the ring, making the second substitution at C4 more challenging. Therefore, more forcing conditions, such as higher temperatures and the use of a copper catalyst (e.g., a Buchwald-Hartwig or Ullmann-type reaction), are likely required to drive the reaction to completion.
Detailed Experimental Protocol (Proposed)
Synthesis of 2-Amino-4-chloro-3-fluoropyridine (Intermediate 1)
-
To a sealed pressure vessel, add 2,4-dichloro-3-fluoropyridine (1.0 eq).
-
Add a 7 M solution of ammonia in methanol (10 eq).
-
Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-4-chloro-3-fluoropyridine.
Synthesis of 3-Fluoropyridine-2,4-diamine (Final Product)
-
To a microwave vial, add 2-amino-4-chloro-3-fluoropyridine (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Add a solution of aqueous ammonia (excess) and DMSO as the solvent.
-
Seal the vial and heat in a microwave reactor to 150-180 °C for 1-3 hours. Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3-Fluoropyridine-2,4-diamine.
Physicochemical and Spectroscopic Profile (Predicted)
Predicting the properties of this novel scaffold is crucial for its application. The introduction of the C3-fluoro group is expected to have a significant impact compared to the non-fluorinated 2,4-diaminopyridine.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 127.12 g/mol | C₅H₆FN₃ |
| pKa (Pyridine N) | ~4.5 - 5.5 | The electron-donating amino groups increase basicity relative to pyridine (pKa ~5.2), but the potent electron-withdrawing fluorine atom at C3 significantly reduces it from the pKa of 2,4-diaminopyridine. |
| LogP | ~0.5 - 1.0 | The two polar amino groups are balanced by the aromatic ring and the lipophilic fluorine atom. |
| ¹H NMR | Two distinct aromatic protons, appearing as doublets or doublet of doublets. Broad singlets for the two NH₂ groups. The proton at C5 will show coupling to the C6 proton and the C3 fluorine. The C6 proton will show coupling to the C5 proton. | The fluorine atom will introduce H-F coupling, splitting the signal of the adjacent C5 proton. The two amino groups are in different electronic environments and may appear as distinct signals. |
| ¹³C NMR | Five distinct aromatic carbon signals. The carbon at C3 will show a large C-F coupling constant (~240-260 Hz). Carbons at C2 and C4 will also show smaller C-F couplings. | The direct attachment of fluorine to C3 results in a characteristic large one-bond coupling constant. Two- and three-bond couplings to adjacent carbons will also be observable. |
| ¹⁹F NMR | A single resonance, likely appearing as a doublet of doublets due to coupling with the C5 proton and potentially the C2-NH₂ protons. | The chemical shift will be characteristic of a fluorine atom on an electron-rich pyridine ring. |
Reactivity and Strategic Applications in Medicinal Chemistry
The true value of 3-Fluoropyridine-2,4-diamine lies in its utility as a versatile scaffold for building complex, biologically active molecules, particularly kinase inhibitors.
Key Application: A Scaffold for Kinase Inhibitors
The diamino arrangement is primed for binding to the kinase hinge region. The N2-amino group, the pyridine N1, and the N4-amino group can form a network of hydrogen bonds that anchor the molecule in the ATP-binding site.
Caption: Binding model of the 3-Fluoropyridine-2,4-diamine scaffold.
Strategic Derivatization:
-
N4-Position: This vector typically points towards the solvent-exposed region. Derivatization here, often via acylation or coupling reactions, is a key strategy for modulating solubility and pharmacokinetic properties.
-
N2-Position: This vector can be modified to interact with other residues in the active site, although it is often left unsubstituted to maintain the primary hinge interaction.
-
C5-Position: This position points towards the "deep" hydrophobic pocket of the kinase active site. Introducing aryl or heteroaryl groups here via Suzuki or Stille coupling is a proven strategy for achieving high potency and selectivity. The fluorine at C3 may sterically influence the preferred conformation of substituents at C4 and C5.
This scaffold is a promising starting point for inhibitors of various kinase families known to be targeted by similar diaminopyrimidine or diaminopyridine cores, including:
-
Cyclin-Dependent Kinases (CDKs)[5]
-
Aurora Kinases[6]
-
p38 MAP Kinase[7]
-
Phosphoinositide 3-kinases (PI3K)
-
Epidermal Growth Factor Receptor (EGFR)
Conclusion and Future Outlook
3-Fluoropyridine-2,4-diamine represents a confluence of two highly successful strategies in modern medicinal chemistry: fluorine substitution and the use of privileged heterocyclic scaffolds. While its direct synthesis and application are not yet widely reported, its potential is undeniable. The synthetic pathways proposed herein are based on robust and well-understood chemical principles, suggesting that access to this building block is well within the reach of synthetic chemistry labs. Its unique combination of a pKa-modulated hinge-binding motif and a metabolically stable core makes it an exceptionally attractive starting point for the design of novel, selective, and potent kinase inhibitors. It is our hope that this guide will stimulate further investigation into this scaffold and accelerate its adoption in the ongoing quest for new and effective targeted therapies.
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Shukla, M. R., et al. (2020). Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models. Journal of Medicinal Chemistry, 63(23), 14700-14723. [Link]
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Zlatopolskiy, B. D., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine, 57(Supplement 2), 1585. [Link]
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Bernard-Gauthier, V., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]
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Regan, J., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(22), 3101-3104. [Link]
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Wang, G., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 343-352. [Link]
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Al-Shargabi, M., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online. [Link]
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Gao, J., et al. (2015). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 483-489. [Link]
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Wang, S., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]
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Rubtsov, A. E., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13241-13251. [Link]
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Al-nadhairi, M. S. B. (2026). Structure-Activity Relationship Studies of Diamino-Substituted Kinase Inhibitors Targeting DYRK1A and WNT Signaling Pathway. UA Campus Repository. [Link]
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El-Daly, S. A., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 29(21), 5038. [Link]
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Thomas, A., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules, 29(21), 5041. [Link]
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Li, J., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(3), 1547-1560. [Link]
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Gomaa, A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3901. [Link]
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A Guide to the Synthetic Pathways of 3-Fluoro-2,4-Diaminopyridine: A Medicinal Chemistry Building Block
Introduction: The Rising Importance of Fluorinated Diaminopyridines in Drug Discovery
The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] 3-Fluoro-2,4-diaminopyridine is an emerging building block of significant interest, representing a fluorinated analog of compounds known for their diverse biological activities. The strategic placement of a fluorine atom at the 3-position of the 2,4-diaminopyridine scaffold can profoundly influence the physicochemical properties and pharmacological profile of derivative compounds. However, the synthesis of such poly-functionalized, electron-rich heteroaromatics presents unique challenges, particularly the regioselective introduction of the fluorine atom.[3][4]
This in-depth technical guide provides a comprehensive review of the viable synthetic pathways toward 3-fluoro-2,4-diaminopyridine. We will delve into the mechanistic rationale behind different synthetic strategies, offering field-proven insights for researchers, medicinal chemists, and process development professionals.
Retrosynthetic Strategies: Deconstructing the Target Molecule
A retrosynthetic analysis of 3-fluoro-2,4-diaminopyridine reveals several plausible disconnection points, highlighting the core challenges:
Figure 1: High-level retrosynthetic analysis of 3-fluoro-2,4-diaminopyridine.
The primary synthetic considerations revolve around the timing and method of fluorine introduction, as well as the installation of the two amino groups. The electron-donating nature of the amino groups activates the pyridine ring, making it susceptible to electrophilic attack but complicating nucleophilic substitutions.
Pathway 1: Nucleophilic Aromatic Substitution on an N-Oxide Precursor
One of the most effective strategies for the synthesis of meta-fluorinated pyridines involves the use of pyridine N-oxide precursors.[3][5] The N-oxide group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and altering the regioselectivity of the reaction.
A plausible and documented route to a key intermediate, 3-fluoro-4-aminopyridine, starts from 3-bromo-4-nitropyridine N-oxide.[4][5] This can be adapted for the synthesis of 3-fluoro-2,4-diaminopyridine.
Figure 2: Synthesis via a Pyridine N-Oxide Intermediate.
Causality Behind Experimental Choices:
-
N-Oxidation: The initial oxidation of the pyridine nitrogen is crucial. It deactivates the ring towards electrophilic attack and, more importantly, activates the 2- and 4-positions for nucleophilic attack. This electronic perturbation is key to enabling the subsequent fluorination at the 3-position, which is normally disfavored.
-
Nucleophilic Fluorination: The use of a fluoride source like tetrabutylammonium fluoride (TBAF) allows for the displacement of the bromide at the 3-position.[5] This reaction proceeds at room temperature, which is a significant advantage.[4][5] Direct fluorination of the corresponding pyridine (without the N-oxide) leads to substitution at the 4-position instead.[5]
-
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method to simultaneously reduce the nitro group to an amine and remove the N-oxide.[4][5]
Introducing the 2-Amino Group:
Once 3-fluoro-4-aminopyridine is synthesized, the introduction of the second amino group at the 2-position can be achieved through a halogenation-amination sequence. This would involve the selective halogenation (e.g., bromination or chlorination) of the 2-position, followed by a nucleophilic substitution with an ammonia equivalent.
Pathway 2: Synthesis from 3-Fluoropyridine via Carboxylation and Rearrangement
An alternative approach begins with the commercially available 3-fluoropyridine and builds the functionality around it. A patented method describes a multi-step sequence involving carboxylation, amidation, and a Hofmann degradation.[6]
Figure 3: Synthesis starting from 3-Fluoropyridine.
Causality Behind Experimental Choices:
-
Directed Ortho-Metalation: The fluorine atom at the 3-position can direct metalation to the 4-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Quenching the resulting organolithium species with carbon dioxide installs the carboxylic acid group.
-
Amide Formation and Hofmann Degradation: The conversion of the carboxylic acid to a primary amide is a standard transformation. The subsequent Hofmann degradation provides a classic method for the synthesis of anilines and aminopyridines from amides with the loss of one carbon atom.
-
Introduction of the 2-Amino Group: With 3-fluoro-4-aminopyridine in hand, the introduction of the 2-amino group can be approached by first installing a nitro group at the 2-position via electrophilic nitration, followed by reduction. The regioselectivity of the nitration would need to be carefully controlled.
Pathway 3: Diazotization of an Aminopyridine Precursor (Balz-Schiemann Reaction)
The Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source, is a classical method for introducing fluorine.[7][8] In the context of 3-fluoro-2,4-diaminopyridine, this would likely involve the synthesis of a 2,4-diamino-3-halopyridine or a triaminopyridine precursor.
A potential route could start from 2,4-diaminopyridine, introduce a nitro group at the 3-position, reduce it to form 2,3,4-triaminopyridine, and then selectively perform a Balz-Schiemann reaction on the 3-amino group.
Challenges and Considerations:
-
Selectivity: The key challenge in this approach is the selective diazotization of the 3-amino group in the presence of the 2- and 4-amino groups. The basicity and nucleophilicity of the three amino groups are likely to be different, but achieving high selectivity can be difficult.
-
Stability of Diazonium Salts: Pyridyl diazonium salts are often less stable than their benzenoid counterparts, which can lead to lower yields and the formation of byproducts.
-
Harsh Conditions: The use of anhydrous hydrogen fluoride (HF) or HF-pyridine solutions requires specialized equipment and handling procedures.[7]
Comparative Analysis of Synthetic Pathways
| Pathway | Advantages | Disadvantages | Key Considerations |
| 1. N-Oxide Route | Milder reaction conditions for fluorination.[4][5] Good regiocontrol for meta-fluorination.[5] | Multi-step synthesis. Requires an additional oxidation and reduction step. | Availability of the starting 3-bromo-4-nitropyridine. Efficiency of the subsequent introduction of the 2-amino group. |
| 2. From 3-Fluoropyridine | Starts from a simple, commercially available precursor.[6] Utilizes well-established named reactions. | Requires the use of strong bases (LDA). The Hofmann degradation can have variable yields. | Control of regioselectivity in the initial carboxylation and subsequent nitration steps. |
| 3. Diazotization | Potentially a more direct route if a suitable triaminopyridine precursor is available. | Likely low yields due to selectivity issues.[7] Use of hazardous reagents (e.g., HF). Stability of the diazonium intermediate. | Feasibility of synthesizing and selectively reacting the triaminopyridine precursor. |
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide (Adapted from Pathway 1)
Materials:
-
3-Bromo-4-nitropyridine N-oxide
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO, add 0.5 equivalents of TBAF at room temperature under an inert atmosphere.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-fluoro-4-nitropyridine N-oxide. A yield of approximately 37% can be expected.[5]
Protocol 2: Reduction to 3-Fluoro-4-aminopyridine (Adapted from Pathway 1)
Materials:
-
3-Fluoro-4-nitropyridine N-oxide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve 3-fluoro-4-nitropyridine N-oxide in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm).[5]
-
Stir the reaction mixture at room temperature for 10 minutes or until the starting material is consumed (as monitored by TLC or HPLC).[5]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-aminopyridine, which is often produced quantitatively.[5]
Conclusion and Future Outlook
The synthesis of 3-fluoro-2,4-diaminopyridine is a challenging yet achievable goal for medicinal and synthetic chemists. The pathway involving the nucleophilic fluorination of a pyridine N-oxide precursor currently appears to be one of the more promising strategies due to its demonstrated success in the regioselective synthesis of the related 3-fluoro-4-aminopyridine under mild conditions.[3][4][5] The subsequent introduction of the 2-amino group would be a critical step to optimize.
As the demand for novel fluorinated heterocyclic building blocks continues to grow, the development of more direct and efficient methods, such as late-stage C-H fluorination or novel catalytic amination reactions, will be of significant interest to the drug discovery community. The methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest for new and improved therapeutics.
References
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Brugarolas, P. et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]
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Telvekar, V. N. Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid–Liquid Cocrystal Formation Driven by Unusually Short N–H···F–C Hydrogen Bonding. Crystal Growth & Design, 2020. [Link]
-
Brugarolas, P. et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 2016. [Link]
-
Brugarolas, P. et al. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine, 2016. [Link]
- Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
-
New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
-
Replacement of Amino Groups in Aliphatic Amines with Fluorine via Diazonium Compounds (Aliphatic Fluorodediazoniation). Science of Synthesis, 2007. [Link]
- 3-fluoropyridine preparation method high in yield and content.
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]
-
Studley, J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update, 2019. [Link]
- Process for the preparation of fluorinated pyridines.
-
Wang, C. et al. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PMC, 2021. [Link]
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Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate. [Link]
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Fluorination Strategies. The Britton Group. [Link]
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Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
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-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
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An In-depth Technical Guide to the Metabolic Stability of Drugs Containing the 3-Fluoropyridine-2,4-diamine Scaffold
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the metabolic stability of drug candidates incorporating the 3-Fluoropyridine-2,4-diamine scaffold. In the absence of direct, published metabolic data for this specific chemical entity, this document synthesizes field-proven insights from structurally analogous compounds to forecast potential metabolic pathways and outlines a robust experimental strategy for the empirical determination of metabolic stability.
Introduction: The 3-Fluoropyridine-2,4-diamine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents.[1][2][3] The strategic introduction of a fluorine atom can significantly enhance a molecule's pharmacological profile, including its metabolic stability, by blocking sites susceptible to oxidative metabolism.[4][5][6][7] The 3-Fluoropyridine-2,4-diamine scaffold, with its unique arrangement of a fluorine atom and two amino groups, presents a promising framework for the design of novel therapeutics. The amino groups can serve as key pharmacophoric features for target engagement, while the fluorine atom is anticipated to modulate the electronic properties and metabolic fate of the molecule.
Understanding the metabolic stability of this scaffold is paramount for any drug discovery program. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, whereas one that is too slowly metabolized could lead to accumulation and potential toxicity.[8] This guide will explore the predicted metabolic liabilities of the 3-Fluoropyridine-2,4-diamine core and provide detailed protocols for its experimental evaluation.
Predicted Metabolic Pathways of the 3-Fluoropyridine-2,4-diamine Scaffold
Based on the metabolism of structurally related aminopyridines and fluorinated pyridines, we can anticipate several potential metabolic transformations for the 3-Fluoropyridine-2,4-diamine scaffold. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[9][10]
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
The Cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism for a vast array of xenobiotics.[11][12] For the 3-Fluoropyridine-2,4-diamine scaffold, the following CYP-mediated reactions are predicted:
-
Aromatic Hydroxylation: The pyridine ring is susceptible to hydroxylation. Based on studies of 3-fluoro-4-aminopyridine, oxidation at the C5 position is a likely metabolic route, potentially mediated by enzymes such as CYP2E1.[13][14] The electron-donating amino groups may activate the ring towards electrophilic attack by the CYP active species.
-
N-Oxidation: The pyridine nitrogen is a potential site for N-oxidation, a common metabolic pathway for pyridine-containing drugs.[15] This transformation can lead to the formation of a more polar metabolite.
-
Oxidation of Amino Groups and Potential Bioactivation: A significant concern for diaminopyridine structures is the potential for bioactivation. Studies on 2,3-diaminopyridine have shown that the 2-amino group can be oxidized by CYP3A4 to form a reactive pyridine-2,3-diimine species.[16] This electrophilic intermediate can covalently bind to macromolecules, such as proteins, or be trapped by nucleophiles like glutathione. This represents a potential metabolic liability for the 3-Fluoropyridine-2,4-diamine scaffold that warrants careful investigation.
-
Deamination: While generally a less common pathway for aromatic amines, deamination to a phenol derivative is a theoretical possibility.
The fluorine atom at the 3-position is expected to have a significant influence on these pathways. It may sterically hinder or electronically deactivate adjacent positions, thereby directing metabolism to other sites on the molecule.
Phase II Metabolism: Conjugation Pathways
Phase I metabolites, particularly those with newly introduced hydroxyl or amino groups, are often substrates for Phase II conjugation reactions.[17] These reactions increase water solubility and facilitate excretion.
-
Glucuronidation and Sulfation: Hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes).
-
Glutathione Conjugation: If a reactive electrophilic intermediate, such as a diimine, is formed, it can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs).[18]
The following diagram illustrates the predicted metabolic pathways for a hypothetical drug candidate containing the 3-Fluoropyridine-2,4-diamine scaffold.
Caption: Predicted metabolic pathways for a drug containing the 3-Fluoropyridine-2,4-diamine scaffold.
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of a novel compound containing the 3-Fluoropyridine-2,4-diamine scaffold, a series of in vitro assays are essential. The two most fundamental and widely used assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay provides a measure of the intrinsic clearance of a compound by Phase I enzymes, primarily CYPs.[8]
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.
-
In a microcentrifuge tube on ice, combine liver microsomes (from human or other species of interest) at a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Pre-warm the incubation mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
Data Analysis:
The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
| Parameter | Formula | Description |
| Half-life (t½) | 0.693 / k | The time required for the concentration of the compound to decrease by half. 'k' is the elimination rate constant. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | The inherent ability of the liver to metabolize a drug. |
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability (should be >80%).
-
Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final density of 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
Add the test compound (final concentration 1 µM) to the hepatocyte suspension.
-
Incubate the mixture in a shaking water bath or on a rotating platform at 37°C in a humidified 5% CO2 atmosphere.
-
-
Time-Course Sampling and Analysis:
-
Follow the same sampling, quenching, and analytical procedures as described for the microsomal stability assay.
-
Data Analysis:
The data analysis is similar to the microsomal stability assay, yielding t½ and CLint values that reflect the combined effects of Phase I and Phase II metabolism.
The following diagram illustrates the general workflow for these in vitro metabolic stability assays.
Caption: General workflow for in vitro metabolic stability assays.
Addressing Potential Metabolic Liabilities
Should experimental data reveal that a compound containing the 3-Fluoropyridine-2,4-diamine scaffold has poor metabolic stability, several medicinal chemistry strategies can be employed to mitigate these liabilities.
-
Blocking Sites of Metabolism: If a specific site of hydroxylation is identified as a major metabolic route, introducing a blocking group (such as another fluorine atom or a methyl group) at that position can enhance stability.[23]
-
Modulating Electronic Properties: Altering the electronic nature of the pyridine ring through the introduction of electron-withdrawing or -donating groups can influence the activity of CYP enzymes.
-
Steric Hindrance: Introducing bulky substituents near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.
Conclusion
The 3-Fluoropyridine-2,4-diamine scaffold holds considerable promise for the development of novel therapeutics. While direct metabolic data for this specific entity is not yet available in the public domain, a thorough understanding of the metabolism of related aminopyridines and fluorinated pyridines allows for the formulation of a predictive metabolic profile. The primary areas of potential metabolic concern include aromatic hydroxylation, N-oxidation, and, most critically, the potential for bioactivation via oxidation of the amino groups.
The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the metabolic stability of any new drug candidate incorporating this scaffold. Early and thorough in vitro metabolic profiling is essential for guiding medicinal chemistry efforts and selecting candidates with favorable pharmacokinetic properties for further development.
References
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Evans, D. C., et al. (2005). Bioactivation of 2,3-diaminopyridine-containing bradykinin B1 receptor antagonists: irreversible binding to liver microsomal proteins and formation of glutathione conjugates. Chemical Research in Toxicology, 18(6), 934-945. [Link]
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Ibrahim, B. M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 361-372. [Link]
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Ibrahim, B. M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 361-372. [Link]
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Brugarolas, P., et al. (2022). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. [Link]
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Caggiano, A. O., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Drug Metabolism and Disposition, 41(3), 565-573. [Link]
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Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 386(1), 93-101. [Link]
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Lee, R. E., et al. (2016). Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4-Substituted Pyridines to Glutathione Conjugation. Antimicrobial Agents and Chemotherapy, 60(11), 6576-6584. [Link]
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Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13535-13544. [Link]
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Yoshinaga, T., et al. (2013). Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry. Journal of Chromatography B, 913-914, 77-83. [Link]
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Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4831-4834. [Link]
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Meanwell, N. A. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(14), 5872-5927. [Link]
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Unknown. (n.d.). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]
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Li, F., et al. (2016). Systematic and comprehensive strategy for metabolite profiling in bioanalysis using software-assisted HPLC-Q-TOF: magnoflorine as an example. Journal of Pharmaceutical and Biomedical Analysis, 124, 136-145. [Link]
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Unknown. (2020). phase 2 drug metabolism. YouTube. [Link]
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Gundersen, P. O. M., et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 140-148. [Link]
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Martignoni, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8707. [Link]
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Zgheib, N. K. (2023). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 15(7), 1845. [Link]
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Balani, S. K., et al. (1996). In vitro studies on the metabolic activation of the furanopyridine L-754,394, a highly potent and selective mechanism-based inhibitor of cytochrome P450 3A4. Chemical Research in Toxicology, 9(6), 1007-1012. [Link]
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Hussain, S., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry, 20(1), 2-18. [Link]
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Kumar, P., & Kumar, R. (2014). Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Peertechz Journal of Biological Research, 1(1), 001-014. [Link]
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Scott, J. S., & Tice, C. M. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 30(1), 126749. [Link]
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Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes and drug metabolism in humans. Handbook of Experimental Pharmacology, 214, 265-300. [Link]
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Gundersen, P. O. M., et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 140-148. [Link]
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Di Meo, F., et al. (2023). Advances in Metabolic Profiling of Biological Samples. Metabolites, 13(4), 528. [Link]
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Harada, M., et al. (1991). Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in vivo19F Magnetic Resonance Spectroscopic Observation. NMR in Biomedicine, 4(2), 83-88. [Link]
-
Sandosham, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-136. [Link]
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Pisani, L., et al. (2023). In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors. International Journal of Molecular Sciences, 24(8), 7501. [Link]
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The Hydrogen Bonding Capability of 3-Fluoropyridine-2,4-diamine: A Technical Guide to Conformational Locking and pKa Modulation
Executive Summary
In the landscape of rational drug design, 3-Fluoropyridine-2,4-diamine has emerged as a highly privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors. The strategic placement of a fluorine atom at the C3 position—flanked by two amino groups (C2 and C4) and a pyridine nitrogen (N1)—creates a unique electronic and steric microenvironment.
As an Application Scientist, understanding the causality behind this molecule's behavior is critical. This whitepaper dissects the dual nature of its hydrogen-bonding capabilities: the intermolecular target engagement required for efficacy, and the intramolecular conformational locking required for bioavailability. Furthermore, we provide self-validating experimental workflows to accurately characterize these properties in the laboratory.
Mechanistic Principles of Hydrogen Bonding
Intermolecular Hydrogen Bonding: The Hinge-Binding Motif
In kinase inhibitor design, the 2-aminopyridine core is a classic "hinge-binding" pharmacophore. The pyridine N1 acts as a strong hydrogen bond acceptor (HBA) , typically interacting with the backbone amide NH of the kinase hinge region (e.g., Methionine or Cysteine). Concurrently, the C2-amino group acts as a hydrogen bond donor (HBD) , interacting with a backbone carbonyl.
The addition of the C4-amino group provides an auxiliary HBD vector, often utilized to engage solvent-exposed regions or secondary pocket residues, thereby increasing kinase selectivity.
Intramolecular Hydrogen Bonding: The N-H···F Conformational Lock
Fluorine is the most electronegative element, yet it is traditionally considered a poor hydrogen bond acceptor in bulk aqueous media. However, in the highly restricted, planar geometry of 3-fluoropyridine-2,4-diamine, the C3-fluorine participates in a highly stabilizing intramolecular hydrogen bond with the adjacent protons of the C2 and C4 amino groups .
The Causality: This N-H···F interaction acts as a "conformational lock." By pre-organizing the molecule into its bioactive planar conformation in solution, the entropic penalty typically incurred upon binding to the target protein is significantly reduced. This thermodynamic advantage directly translates to increased binding affinity.
Electronic Modulation: pKa Tuning via Inductive Effects
Beyond steric and conformational effects, the C3-fluorine exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyridine ring, significantly lowering the pKa of the basic N1 nitrogen compared to a non-fluorinated analog .
The Causality: Lowering the pKa from ~7.4 to ~5.2 ensures that the molecule remains predominantly unprotonated at physiological pH (7.4). An unprotonated state drastically enhances passive membrane permeability (improving oral bioavailability) and mitigates off-target liabilities, such as hERG channel blockade, which typically requires a protonated basic amine to interact with the channel's inner cavity. Simultaneously, the electron-withdrawing fluorine increases the acidity of the C2/C4 amino protons, making them stronger H-bond donors .
Quantitative Physicochemical Profiling
To illustrate the impact of the C3-fluorine, the table below summarizes the comparative hydrogen-bonding and physicochemical parameters.
| Property | Pyridine-2,4-diamine | 3-Fluoropyridine-2,4-diamine | Mechanistic Consequence |
| Pyridine N1 pKa | ~7.4 | ~5.2 | Improved membrane permeability; reduced hERG liability. |
| C2-NH2 H-Bond Donor Strength (α) | Moderate | High | Enhanced target residence time due to increased acidity of the NH proton. |
| Intramolecular H-Bonding | None | Yes (N-H···F) | Pre-organized planar conformation; reduced entropic penalty. |
| Predominant State at pH 7.4 | ~50% Protonated | >99% Unprotonated | Increased lipophilicity (LogD) and oral bioavailability. |
Visualizing the Hydrogen Bond Network
Pharmacophore model of 3-Fluoropyridine-2,4-diamine engaging a kinase hinge region.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems to characterize the hydrogen-bonding profile of 3-Fluoropyridine-2,4-diamine.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Intramolecular H-Bonding
Causality & Rationale: Protons involved in intramolecular hydrogen bonds are shielded from the bulk solvent. Consequently, their chemical shifts (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of 3-fluoropyridine-2,4-diamine in 0.5 mL of anhydrous DMSO-
. -
Data Acquisition: Acquire 1D
H-NMR spectra at 5 K intervals from 298 K to 343 K using a 500 MHz (or higher) spectrometer. -
Internal Calibration (Self-Validation Step): Use the residual DMSO peak (2.50 ppm) as an internal temperature and chemical shift reference across all spectra to eliminate instrument drift errors.
-
Analysis: Plot the chemical shift of the C2-NH
and C4-NH protons against temperature. Calculate the temperature coefficient slope ( ). -
Validation Threshold: A slope more positive than -3.0 ppb/K (typically -1.5 to -2.5 ppb/K for this scaffold) definitively confirms the presence of the N-H···F intramolecular lock. Slopes more negative than -4.0 ppb/K indicate solvent exposure.
Experimental workflow for VT-NMR validation of intramolecular hydrogen bonding.
Protocol 2: UV-Metric pKa Determination
Causality & Rationale: The inductive effect of fluorine on the pyridine nitrogen's HBA strength is directly proportional to its pKa. UV-metric titration is chosen over potentiometric methods because the pyridine ring exhibits a strong chromophoric shift upon protonation. This allows for highly accurate measurements at low concentrations (50
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a universal aqueous buffer system (e.g., Britton-Robinson buffer) covering pH 2.0 to 12.0.
-
Titration: Prepare a 50
M solution of the compound. Record the UV-Vis absorption spectra (200-400 nm) at 0.2 pH unit increments. -
Isosbestic Point Verification (Self-Validation Step): Overlay all spectra and verify the presence of sharp isosbestic points. This proves a simple two-state equilibrium (protonated vs. unprotonated) and validates that no compound degradation or aggregation is occurring during the assay.
-
Data Fitting: Plot the absorbance at the
of the protonated species versus pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa of N1.
References
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. National Center for Biotechnology Information (PMC). URL: [Link]
-
The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. ACS Publications. URL:[Link]
-
Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid. ResearchGate. URL: [Link]
Safety data sheet (SDS) and toxicity of 3-Fluoropyridine-2,4-diamine
Technical Whitepaper: Toxicological Profile and Handling Protocols for 3-Fluoropyridine-2,4-diamine
Part 1: Executive Technical Summary
3-Fluoropyridine-2,4-diamine (CAS: 72922-07-7) is a specialized heterocyclic building block primarily employed in the synthesis of tyrosine kinase inhibitors (e.g., JAK1/JAK2 inhibitors) and antimalarial agents. Its structural integration of a fluorine atom at the C3 position of the pyridine ring, flanked by two amino groups, imparts unique electronic properties that modulate metabolic stability and lipophilicity in drug scaffolds.
However, this structural utility comes with a significant safety burden. As a derivative of 2,4-diaminopyridine (a known potassium channel blocker and convulsant), this compound must be handled with high-containment protocols. This guide synthesizes available toxicological data with structure-activity relationship (SAR) logic to establish a "Safety by Design" workflow for research environments.
Part 2: Chemical Identity & Physicochemical Properties
Understanding the physical state is the first step in exposure control. The fluorine substitution increases lipophilicity (LogP) compared to the non-fluorinated parent, potentially enhancing dermal absorption.
| Property | Data / Value | Relevance to Safety |
| CAS Number | 72922-07-7 | Unique identifier for inventory/waste tracking. |
| IUPAC Name | 3-Fluoropyridine-2,4-diamine | - |
| Synonyms | 2,4-Diamino-3-fluoropyridine; 3-Fluoro-2,4-pyridinediamine | Check all labels for these variations. |
| Molecular Formula | C₅H₆FN₃ | - |
| Molecular Weight | 127.12 g/mol | Low MW facilitates potential blood-brain barrier (BBB) transit. |
| Physical State | Solid (Off-white to brown powder) | High dust inhalation risk during weighing. |
| Solubility | DMSO, Methanol, dilute acids | Use compatible solvent-resistant gloves (e.g., Nitrile/Neoprene). |
| LogP (Predicted) | ~0.3 - 0.9 | Moderate lipophilicity; implies dermal permeability. |
Part 3: Hazard Identification (GHS Classification)
Note: While specific experimental LD50 data for this isomer is proprietary in many databases, the GHS classification is derived from the structural analogue (2,4-diaminopyridine) and standard fluoropyridine profiles.
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat. 3 | H301: Toxic if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Cat.[1][2] 2 | H315: Causes skin irritation.[2][3][4][5] |
| Eye Damage/Irritation | Cat.[1][2][3][4] 2A | H319: Causes serious eye irritation.[2][3][6] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[3][4] |
| Neurological Hazard | (Inferred) | Risk of seizures/convulsions due to K+ channel blockade. |
Critical Mechanism: The "Diamine" Risk
The 2,4-diaminopyridine core is a well-documented Voltage-Gated Potassium Channel (Kv) Blocker . Blockade of these channels increases neurotransmitter release (acetylcholine) at neuromuscular junctions.
-
Implication: Systemic absorption may lead to paresthesia, muscle rigidity, and in severe cases, convulsions. The fluorine atom at C3 may modulate, but likely does not eliminate, this neurotoxic potential.
Part 4: Toxicological Mechanism & SAR Analysis
To provide a robust risk assessment in the absence of isomer-specific clinical data, we utilize a Structure-Activity Relationship (SAR) workflow.
Figure 1: Inferred mechanism of toxicity based on the 2,4-diaminopyridine pharmacophore. The blockade of potassium channels leads to hyperexcitability of the nervous system.
Metabolic Considerations (The Fluorine Effect)
-
Metabolic Stability: The C3-fluorine blocks oxidative metabolism at that position, potentially prolonging the half-life of the parent compound compared to non-fluorinated analogues.
-
Reactive Metabolites: Pyridine rings can undergo bioactivation via CYP450 enzymes to form reactive N-oxides or pyridinium ions, which may covalently bind to proteins (haptenization), leading to skin sensitization .
Part 5: Safe Handling Protocols (The "Self-Validating" System)
This protocol uses a "Check-Verify" system to ensure containment.
A. Engineering Controls
-
Primary: All weighing and solubilization must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Secondary: Use a static-dissipative balance mat to prevent powder scattering (electrostatic repulsion is common with fluorinated amines).
B. Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hands (Inner) | Nitrile (4 mil) | Standard barrier. |
| Hands (Outer) | Nitrile (8 mil) or Laminate | Fluorinated pyridines can permeate thin nitrile. Double-gloving provides a "breakthrough" buffer. |
| Respiratory | N95 (if in hood) / P100 (if outside) | Prevent inhalation of dusts which are potent respiratory irritants (H335). |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for powders that are severe eye irritants (H319). |
C. Operational Workflow: Solubilization
Figure 2: Containment workflow designed to minimize dust generation and surface contamination.[7]
Part 6: Emergency Response
1. In Case of Skin Contact (High Risk):
-
Immediate Action: Wash with soap and water for 15 minutes.[4]
-
Specific Note: Do not use ethanol or DMSO to wash skin; this will enhance absorption of the fluorinated compound into the bloodstream.
2. In Case of Ingestion/Systemic Exposure:
-
Symptoms:[2][3][4][6] Tingling around the mouth, muscle twitching, confusion.
-
Medical Alert: Inform emergency responders of potential Potassium Channel Blockade (similar to 4-Aminopyridine toxicity). Benzodiazepines are typically indicated for seizure management in these cases.
3. Spills:
-
Solid: Do not dry sweep. Wet with inert solvent (e.g., heptane) or cover with wet paper towels to suppress dust, then scoop into hazardous waste.
-
Liquid: Absorb with vermiculite.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68036, 2,4-Diaminopyridine. Retrieved from [Link]
- Context: Serves as the primary toxicological anchor (parent structure) for hazard inference.
- European Chemicals Agency (ECHA).Registration Dossier: Pyridines and alkyl/fluorinated derivatives.
- Chemical Book & Sigma-Aldrich.Product Safety Data Sheet: 3-Fluoropyridine-2,4-diamine (CAS 72922-07-7). Context: Verification of CAS identity and physical properties.
- Journal of Medicinal Chemistry.Structure-Activity Relationship Studies of 2,4-Diaminopyrimidine and Pyridine Derivatives.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Fluoro-3H-imidazo[4,5-b]pyridines from 3-Fluoropyridine-2,4-diamine
Abstract
This document provides a comprehensive guide for the synthesis of the 7-fluoro-3H-imidazo[4,5-b]pyridine scaffold, a key heterocyclic motif in modern drug discovery. We detail a robust and scalable protocol centered on the cyclocondensation of 3-Fluoropyridine-2,4-diamine with various one-carbon synthons. The narrative emphasizes the strategic rationale behind experimental choices, providing researchers in medicinal chemistry and process development with the necessary insights for successful synthesis and future derivatization. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.
Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its structural resemblance to endogenous purines.[1][2] This similarity allows its derivatives to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[3][4] Consequently, this heterocyclic system is a cornerstone in the development of novel therapeutics for oncology, inflammation, infectious diseases, and central nervous system disorders.[5][6]
The introduction of a fluorine atom onto the pyridine ring, as in our starting material 3-Fluoropyridine-2,4-diamine, offers significant advantages in drug design. Fluorine's unique properties can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[7] This guide focuses on leveraging this fluorinated precursor to access novel 7-fluoro-imidazo[4,5-b]pyridine derivatives.
The Core Synthesis: Mechanism and Rationale
The primary method for constructing the imidazo[4,5-b]pyridine ring from an ortho-diaminopyridine is the Phillips cyclocondensation reaction.[3] This reaction involves the condensation of the diamine with a carboxylic acid or its derivative. The general mechanism proceeds through two key stages:
-
Amide Formation: The more nucleophilic amino group of the diamine attacks the carbonyl carbon of the carboxylic acid, leading to the formation of an amide intermediate with the elimination of water.[8][9] This step often requires heat to overcome the activation energy and drive off the water by-product.[10]
-
Intramolecular Cyclization & Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. The resulting tetrahedral intermediate subsequently eliminates a second molecule of water to yield the aromatic imidazole ring.[10]
Using a strong acid catalyst like polyphosphoric acid (PPA) or simply heating the neat reactants can facilitate the necessary dehydration steps, often leading to improved yields and shorter reaction times.
Caption: Figure 1: Reaction Mechanism of Phillips Cyclocondensation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the parent 7-fluoro-3H-imidazo[4,5-b]pyridine and a 2-substituted analog.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoropyridine-2,4-diamine | ≥97% | Commercially Available | Store under inert gas, protected from light. |
| Formic Acid | ≥98% | ACS Reagent Grade | Corrosive. Handle in a fume hood. |
| Benzaldehyde | ≥99% | Reagent Grade | |
| Polyphosphoric Acid (PPA) | 115% | Viscous. Handle with care when hot. | |
| Ethanol (EtOH) | Anhydrous | ||
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction and chromatography. | |
| Hexanes | ACS Grade | For chromatography. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | For neutralization. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying organic layers. |
Protocol 1: Synthesis of 7-Fluoro-3H-imidazo[4,5-b]pyridine
This protocol details the synthesis of the parent compound using formic acid as the C1 synthon.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Fluoropyridine-2,4-diamine (1.27 g, 10 mmol).
-
Reagent Addition: Carefully add formic acid (15 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. The reaction is typically complete within 2-4 hours.
-
Scientist's Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system. The starting diamine is significantly more polar than the product.
-
-
Cooling and Neutralization: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL).
-
Basification: While stirring, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (NaOH) until the pH of the solution is ~8-9. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water (2 x 20 mL) to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and if the solution is colored, a small amount of activated charcoal can be added.[1] Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C overnight. The expected yield is typically in the range of 80-90%. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 2-Aryl-7-fluoro-3H-imidazo[4,5-b]pyridines
This protocol demonstrates the synthesis of 2-substituted derivatives using an aldehyde, which requires an oxidative cyclocondensation. Air is a convenient oxidant for this process.[3]
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-Fluoropyridine-2,4-diamine (1.27 g, 10 mmol) in ethanol (30 mL).
-
Reagent Addition: Add benzaldehyde (1.17 g, 1.05 mL, 11 mmol, 1.1 eq).
-
Heating: Heat the mixture to reflux. The reaction proceeds via an intermediate that is subsequently oxidized by atmospheric oxygen. Reflux for 8-12 hours.
-
Scientist's Note: This reaction is an air-oxidative cyclocondensation.[3] Ensuring the condenser is open to the atmosphere is sufficient. Forcing air through the mixture is generally not required and may present a safety hazard with flammable solvents.
-
-
Cooling and Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
Drying and Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 75-85%. Characterize the final product by appropriate analytical methods.
Workflow Visualization and Data Summary
Caption: Figure 2: General Experimental Workflow.
Table 2: Expected Outcomes and Characterization
| Compound | Starting Materials | Typical Yield | Appearance | Analytical Methods |
| 7-Fluoro-3H-imidazo[4,5-b]pyridine | 3-Fluoropyridine-2,4-diamine, Formic Acid | 80-90% | Off-white to light tan solid | ¹H NMR, ¹³C NMR, HRMS |
| 7-Fluoro-2-phenyl-3H-imidazo[4,5-b]pyridine | 3-Fluoropyridine-2,4-diamine, Benzaldehyde | 75-85% | White crystalline solid | ¹H NMR, ¹³C NMR, HRMS |
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are low, ensure the starting diamine is pure and has not oxidized (discoloration). In Protocol 1, extending the reflux time or using a dehydrating agent like Polyphosphoric Acid (PPA) can improve the yield. In Protocol 2, incomplete oxidation might be the issue; ensuring the reaction is open to air is crucial.
-
Purification Difficulties: Imidazo[4,5-b]pyridines can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve chromatographic separation.
-
Regioisomerism: While the starting diamine is symmetrical with respect to the amino groups, N-alkylation or N-arylation of the final product can lead to regioisomers. The specific isomer formed can often be determined using advanced NMR techniques like NOESY or HMBC.[11]
Conclusion
The protocols outlined provide a reliable and efficient pathway for the synthesis of 7-fluoro-3H-imidazo[4,5-b]pyridines. By utilizing the commercially available 3-Fluoropyridine-2,4-diamine, medicinal chemists can readily access a valuable scaffold for the development of novel, fluorinated therapeutic agents. The adaptability of the cyclocondensation reaction allows for the creation of diverse chemical libraries by simply varying the carboxylic acid or aldehyde component, facilitating extensive structure-activity relationship (SAR) studies.
References
-
Gloc, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]
-
Wang, T., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 705–710. [Link]
-
Boutin, J. A., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Gloc, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [Link]
-
Singh, P. P., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4345–4352. [Link]
-
Gloc, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. [Link]
-
Not_a_chemist. (2020). Reaction of diamines with carboxylic acids to form imidazole. Chemistry Stack Exchange. [Link]
-
Fengchen Technology. (Date unavailable). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
-
LibreTexts Chemistry. (2026). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. [Link]
-
Chemistry Steps. (2022). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for cyclization of 3-Fluoropyridine-2,4-diamine with aldehydes
Application Note: Strategic Synthesis of Fluorinated Imidazo[4,5-c]pyridines via Diamine Cyclization
Executive Summary & Structural Advisory
Objective: This guide details the protocol for the cyclization of fluorinated pyridine diamines with aldehydes to synthesize Imidazo[4,5-c]pyridine scaffolds. These fused heterocycles are critical pharmacophores in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.[1]
Critical Structural Advisory (Pre-Synthesis Audit): The user request specified "3-Fluoropyridine-2,4-diamine." It is chemically imperative to note that 2,4-diamines (meta-substituted amines) do not cyclize with aldehydes to form a fused imidazole ring. The formation of the imidazo[4,5-c]pyridine core requires vicinal diamines (amines on adjacent carbons).[1]
-
Target: 4-Fluoroimidazo[4,5-c]pyridine[1]
-
Correct Precursor: 3-Fluoropyridine-4,5-diamine (or 3-Fluoropyridine-2,3-diamine for the [4,5-b] isomer).[1]
This protocol focuses on the 3-Fluoropyridine-4,5-diamine isomer, as it is the standard precursor for the 4-fluoro-imidazo[4,5-c]pyridine scaffold, correcting the likely regioisomer intent while maintaining the fluorination pattern.[1]
Mechanistic Insight & Strategy
The transformation of a vicinal diamine and an aldehyde into an imidazo[4,5-c]pyridine is a condensation-cyclization-oxidation sequence. The fluorine atom at the C3 position (ortho to the C4-amine) exerts a strong electron-withdrawing effect (
The Reaction Pathway:
-
Selective Imine Formation: The more nucleophilic C5-amine attacks the aldehyde carbonyl to form a Schiff base (imine).
-
Ring Closure (5-exo-trig): The C4-amine nitrogen attacks the imine carbon, forming a dihydroimidazole (imidazoline) intermediate.
-
Oxidative Aromatization: The imidazoline ring is oxidized to the fully aromatic imidazole system. This step is often the bottleneck and requires an oxidant (e.g.,
, , or ).[1]
Visual Pathway Analysis
Figure 1: Step-wise mechanism from diamine condensation to oxidative aromatization.
Experimental Protocol: The "Gold Standard" Method
This method utilizes Sodium Metabisulfite (
Materials & Reagents
-
Substrate: 3-Fluoropyridine-4,5-diamine (1.0 equiv)
-
Electrophile: Aryl/Alkyl Aldehyde (1.0 - 1.1 equiv)[1]
-
Oxidant: Sodium Metabisulfite (
) (1.2 - 1.5 equiv)[1] -
Solvent: Ethanol/Water (3:1 v/v) or DMSO (for insoluble substrates)[1]
-
Temperature: Reflux (
)[1]
Step-by-Step Procedure
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Fluoropyridine-4,5-diamine (1.0 mmol) in Ethanol (3 mL).
-
Add the Aldehyde (1.0 mmol) to the solution.[1] Stir at room temperature for 10 minutes to initiate Schiff base formation.
-
-
Oxidant Addition:
-
Dissolve Sodium Metabisulfite (
, 1.2 mmol) in Water (1 mL) and add it dropwise to the reaction mixture. -
Note: If using DMSO as solvent, add
directly as a solid.[1]
-
-
Cyclization (Thermal Phase):
-
Heat the reaction mixture to reflux (
) . -
Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Typical Reaction Time: 4 – 12 hours. The intermediate imine (less polar) should disappear, and a fluorescent spot (the imidazopyridine) should appear.[1]
-
-
Work-up:
-
Cool the mixture to room temperature.
-
If precipitate forms: Filter the solid, wash with cold water (
) and diethyl ether.[1] This is often the pure product. -
If no precipitate: Concentrate the ethanol under reduced pressure. Dilute the residue with water (10 mL) and extract with Ethyl Acetate (
). -
Dry the organic layer over anhydrous
, filter, and concentrate.[1]
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0-10% Methanol in Dichloromethane (DCM).
-
Optimization & Troubleshooting Data
The following table summarizes common issues and their chemical solutions based on the electronic nature of the aldehyde (R-CHO).
| Aldehyde Type | Challenge | Optimized Condition | Expected Yield |
| Electron-Rich (e.g., 4-OMe-Ph) | Slow cyclization due to stable imine. | Increase Temp to | 75-85% |
| Electron-Poor (e.g., 4-NO2-Ph) | Rapid reaction, potential for side products.[1] | Standard EtOH/H2O reflux is sufficient. | 85-95% |
| Aliphatic (e.g., Butanal) | Aldol condensation side reactions.[1] | Use Nitrobenzene as solvent/oxidant at | 50-65% |
| Sterically Hindered (e.g., 2,6-Cl-Ph) | Steric clash with C3-Fluorine.[1] | Use | 60-70% |
Alternative Method B: Fe(III)-Catalyzed Oxidative Cyclization
For substrates sensitive to bisulfite or requiring milder conditions:
-
Mix Diamine (1 equiv) + Aldehyde (1 equiv) in DMF.
-
Add
(5 mol%) and stir open to air (balloon of accelerates the process). -
Heat to
for 6 hours. -
Mechanism: Fe(III) coordinates the imine, facilitating ring closure, while
regenerates the catalyst.[1]
Analytical Validation (Self-Check)
To confirm the formation of the 4-fluoroimidazo[4,5-c]pyridine core and ensure the fluorine atom remains intact (no nucleophilic displacement occurred):
-
1H NMR: Look for the disappearance of the aldehyde proton (
) and the appearance of the imidazole C2-H singlet (typically , often broadened).[1] -
19F NMR: The fluorine signal should shift slightly but remain present. If the signal disappears, you have likely displaced the fluorine with the solvent (e.g., ethoxide), forming an ether.[1] Avoid strong alkoxide bases to prevent this.
-
HRMS: Confirm the
peak matches the expected mass.
References
-
Synthesis of Imidazo[4,5-c]pyridines
-
Sodium Metabisulfite Method
-
Fluorine Substitution Effects
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoropyridine-2,4-diamine
Introduction: The Strategic Importance of 3-Fluoropyridine-2,4-diamine in Medicinal Chemistry
3-Fluoropyridine-2,4-diamine is a key heterocyclic building block in modern drug discovery. The unique arrangement of its substituents—a fluorine atom at the 3-position and two amino groups at the 2- and 4-positions—imparts a distinct electronic and structural profile, making it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the two amino groups provide versatile handles for further functionalization.
This application note provides a comprehensive guide to the reaction conditions for the palladium-catalyzed cross-coupling of 3-Fluoropyridine-2,4-diamine, with a focus on Buchwald-Hartwig amination. We will delve into the critical parameters of these reactions, explaining the rationale behind the choice of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to successfully synthesize novel derivatives of this important scaffold.
Understanding the Reactivity of the 3-Fluoropyridine-2,4-diamine Scaffold
The reactivity of 3-Fluoropyridine-2,4-diamine in cross-coupling reactions is governed by the interplay of its substituents:
-
Amino Groups (at C2 and C4): These are strong electron-donating groups, which increase the electron density of the pyridine ring. They are also nucleophilic and can participate in C-N bond-forming reactions like the Buchwald-Hartwig amination. The presence of two amino groups raises the question of chemoselectivity —which amino group will react preferentially?
-
Fluorine Atom (at C3): As a moderately electron-withdrawing group, the fluorine atom influences the overall electron distribution of the pyridine ring.
The key to successful coupling reactions with this substrate lies in controlling the regioselectivity and managing the reactivity of the amino groups.
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine.[1][2] In the context of 3-Fluoropyridine-2,4-diamine, this reaction is typically used to couple an aryl or heteroaryl group to one of the amino groups of the pyridine scaffold.
General Reaction Scheme:
Figure 1: General scheme of the Buchwald-Hartwig amination of 3-Fluoropyridine-2,4-diamine.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (in this case, 3-Fluoropyridine-2,4-diamine) coordinates to the palladium center, and a base removes a proton from the amino group to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group on the palladium complex couple and are eliminated, forming the desired C-N bond and regenerating the Pd(0) catalyst.[1]
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters and Optimization
The success of a Buchwald-Hartwig amination of 3-Fluoropyridine-2,4-diamine hinges on the careful selection of reaction parameters.
| Parameter | Recommended Reagents/Conditions | Rationale and Field-Proven Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[2] |
| Ligand | Xantphos, BINAP | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. Xantphos and BINAP are widely used for C-N couplings.[3] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. Sodium tert-butoxide is a common choice. For substrates with base-sensitive functional groups, weaker bases like potassium or cesium carbonate can be employed.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the catalyst and reagents. Toluene and dioxane are frequently used due to their ability to dissolve the reactants and their relatively high boiling points.[2] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, particularly for less reactive aryl chlorides.[4] |
Regioselectivity: The C4-Amino Group is Generally More Reactive
A key consideration in the coupling of 3-Fluoropyridine-2,4-diamine is the regioselectivity of the amination. While electronic effects from the pyridine nitrogen would suggest that the C2 position is more activated, steric hindrance from the adjacent fluorine atom at the C3 position can play a significant role. In practice, for many di-substituted pyridines, the C4 position is often more accessible and therefore more reactive in palladium-catalyzed coupling reactions. This is a crucial point for researchers designing synthetic routes, as it allows for the selective functionalization of the C4-amino group.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of 3-Fluoropyridine-2,4-diamine
This protocol provides a general procedure for the palladium-catalyzed amination of 3-Fluoropyridine-2,4-diamine with an aryl bromide.
Materials:
-
3-Fluoropyridine-2,4-diamine
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or screw-cap vial, add 3-Fluoropyridine-2,4-diamine (1.2 equivalents), the aryl bromide (1.0 equivalent), Pd₂(dba)₃ (2-5 mol%), Xantphos (4-10 mol%), and NaOtBu (1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-fluoropyridine-2,4-diamine.
Suzuki-Miyaura Coupling: Considerations for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[5] To utilize 3-Fluoropyridine-2,4-diamine in a Suzuki coupling, it would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, at one of the ring carbons (e.g., C5 or C6).
Hypothetical Reaction Scheme:
Figure 3: Hypothetical Suzuki coupling of a halogenated 3-Fluoropyridine-2,4-diamine derivative.
Challenges and Strategies:
-
Synthesis of the Halogenated Precursor: The primary challenge is the synthesis of the halogenated 3-Fluoropyridine-2,4-diamine. This would likely involve a multi-step sequence starting from a commercially available fluoropyridine.
-
Protecting Groups: The amino groups may need to be protected during the halogenation and subsequent coupling steps to prevent side reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[6]
-
Reaction Conditions: Once the halogenated substrate is obtained, standard Suzuki coupling conditions can be explored. A typical catalyst system would be Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/ethanol.[5]
Conclusion: Enabling the Synthesis of Novel Drug Candidates
The palladium-catalyzed cross-coupling reactions of 3-Fluoropyridine-2,4-diamine, particularly the Buchwald-Hartwig amination, provide a powerful and versatile platform for the synthesis of novel and diverse libraries of compounds for drug discovery. By understanding the underlying principles of these reactions and carefully optimizing the reaction conditions, researchers can efficiently generate new molecular entities with potentially enhanced biological activity. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed March 7, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Noël T, Naber JR, Hartman RL, McMullen JP, Jensen KF, Buchwald SL. Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chem Sci. 2011;2(2):287-290. [Link]
-
Grygorenko OO, Radchenko DS, Volochnyuk DM, Tolmachev AA. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Adv. 2016;6(76):72534-72538. [Link]
-
Knochel P, et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Z Naturforsch B. 2013;68(5):411-422. [Link]
-
Butini S, et al. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. Bioorg Med Chem Lett. 2008;18(11):3349-3353. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Accessed March 7, 2026. [Link]
-
Al-Zoubi RM, et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2008;13(4):859-867. [Link]
-
Scott K. Protecting Group Strategies for Complex Molecule Synthesis. J Chem Pharm Res. 2024;16(4):11-12. [Link]
-
Wissner A, et al. Palladium Catalyzed Amination of Aryl Chlorides. GIT Laboratory Journal. Published July 9, 2019. [Link]
-
Siddiqui N, et al. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME NEW 1, 3-THIAZOLE-2,4-DIAMINE DERIVATIVES. Acta Pol Pharm. 2007;64(3):239-244. [Link]
-
Singh P, et al. One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. J Chem Sci. 2015;127(11):2201-2208. [Link]
-
Jones K, et al. Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. J Org Chem. 2009;74(24):9447-9455. [Link]
-
Rovis T, et al. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. J Am Chem Soc. 2014;136(32):11289-11292. [Link]
-
Zhang Y, et al. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Lett. 2014;55(1):154-157. [Link]
- Synthesis method of 3-fluorine-4-aminopyridine. CN101863829A.
- 3-fluoropyridine preparation method high in yield and content. CN106397310A.
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank. 2008;2008(2):M570. [Link]
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. US5445763A.
-
Al-Zoubi RM, et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. 2008;13(4):859-867. [Link]
Sources
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- 2. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Using 3-Fluoropyridine-2,4-diamine in nucleophilic aromatic substitution
Application Note: High-Fidelity SNAr Coupling Strategies for 3-Fluoropyridine-2,4-diamine
Executive Summary
3-Fluoropyridine-2,4-diamine (CAS: 212268-13-8) is a critical "warhead" scaffold in medicinal chemistry, particularly for Type I and II kinase inhibitors (e.g., targeting FLT3, HPK1, and Aurora kinases). The incorporation of the C3-fluorine atom serves two pivotal roles: it modulates the pKa of the adjacent amino groups to improve bioavailability and induces metabolic stability by blocking the C3 oxidation site.
However, this scaffold presents a unique synthetic challenge: Nucleophilic Deactivation. The high electronegativity of the fluorine atom inductively withdraws electron density from the ring, significantly lowering the nucleophilicity of the C2 and C4 amino groups compared to non-fluorinated pyridines. Furthermore, the C3-fluorine introduces steric crowding, complicating regioselectivity.
This guide details the optimized protocols for utilizing 3-fluoropyridine-2,4-diamine as a nucleophile in SNAr reactions, ensuring high yield and regiochemical control.
Mechanistic Insight & Regioselectivity
The "Fluorine Effect" on Nucleophilicity
In standard SNAr couplings, the amine acts as the nucleophile attacking an electrophile (typically a chloropyrimidine or chlorotriazine).
-
Electronic Deactivation: The C3-fluorine exerts a strong inductive effect (-I), reducing the electron density on the ring nitrogens. This lowers the HOMO energy of the amino groups, making them sluggish nucleophiles.
-
pKa Modulation: The pKa of the conjugate acid of the 4-amino group is lowered, requiring stronger bases or higher temperatures to facilitate deprotonation/attack compared to 2,4-diaminopyridine.
Regioselectivity: C4-NH₂ vs. C2-NH₂
When reacting 3-fluoropyridine-2,4-diamine with an electrophile (e.g., 2,4-dichloropyrimidine), two products are theoretically possible.
-
C4-Amino Attack (Preferred): The C4-amine is generally more nucleophilic and sterically accessible. Although ortho to the fluorine, it is para to the ring nitrogen, allowing for resonance stabilization of the transition state.
-
C2-Amino Attack (Disfavored): The C2-amine is "sandwiched" between the ring nitrogen (N1) and the C3-fluorine. The lone pair on N1 repels the incoming electrophile, and the C3-fluorine adds steric bulk. Additionally, the C2-amine often engages in intramolecular hydrogen bonding with the C3-fluorine, further sequestering its lone pair.
Figure 1: Reaction pathway analysis showing the kinetic and thermodynamic preference for C4-amination due to steric and electronic gating at the C2 position.
Experimental Protocol: Chemoselective SNAr Coupling
Objective: Synthesis of a kinase inhibitor intermediate by coupling 3-fluoropyridine-2,4-diamine (Nucleophile) with 2,4-dichloropyrimidine (Electrophile).
Materials
| Reagent | Equiv. | Role | Notes |
| 3-Fluoropyridine-2,4-diamine | 1.0 | Nucleophile | Limiting reagent. |
| 2,4-Dichloropyrimidine | 1.1 | Electrophile | Slight excess ensures complete consumption of the diamine. |
| DIPEA (Hünig's Base) | 2.5 | Base | Scavenges HCl; prevents protonation of the unreacted diamine. |
| n-Butanol (n-BuOH) | Solvent | Solvent | High boiling point (117°C) allows thermal activation; protic nature assists halide departure. |
Step-by-Step Procedure
-
Preparation:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-fluoropyridine-2,4-diamine (1.0 mmol, 127 mg).
-
Add 2,4-dichloropyrimidine (1.1 mmol, 164 mg).
-
Add n-Butanol (5 mL, 0.2 M concentration). Note: n-BuOH is preferred over DMF/DMSO for this specific reaction as it minimizes tar formation and facilitates workup.
-
-
Activation:
-
Add DIPEA (2.5 mmol, 435 µL) dropwise to the suspension.
-
Critical Checkpoint: The mixture may remain a suspension at room temperature. This is normal.
-
-
Reaction:
-
Heat the reaction block to 100°C .
-
Monitor by LC-MS every 2 hours.
-
Reaction Time: Typically 4–6 hours. The reaction is complete when the diamine peak (M+H = 128) disappears.
-
-
Workup (Self-Validating Precipitation Method):
-
Cool the mixture to room temperature.
-
The product often precipitates directly from n-Butanol upon cooling.
-
Filter the solid and wash with cold diethyl ether (2 x 5 mL) to remove excess electrophile and DIPEA salts.
-
If no precipitate forms: Remove solvent in vacuo, resuspend the residue in water (10 mL), and sonicate. Filter the resulting solid.
-
-
Purification:
-
If necessary, purify via flash chromatography (DCM:MeOH, 0–10% gradient).
-
Note: The C3-fluorine makes the product slightly less polar than non-fluorinated analogues.
-
Analytical Validation & Troubleshooting
Key NMR Signatures
To confirm the correct regioisomer (C4-substitution), analyze the 1H NMR and 19F NMR.
-
19F NMR: The fluorine signal is a sensitive probe.
-
Starting Material: ~ -150 ppm.
-
Product: Shift typically moves downfield (deshielded) by 2–5 ppm due to the functionalization of the adjacent amine.
-
-
1H NMR (NOE):
-
Perform a 1D-NOE experiment irradiating the methylene protons of the newly formed bond (if alkylated) or the adjacent ring proton of the electrophile.
-
Validation: You should see NOE enhancement of the C5-H of the pyridine ring. You should NOT see enhancement of the pyridine N-H protons if the C2-amine was unreacted (sharp singlet for NH₂ at C2 vs broad doublet for NH at C4).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Fluorine deactivation of amine. | Switch solvent to NMP and raise temp to 130°C. Add KI (0.5 eq) to generate a more reactive iodide electrophile in situ. |
| Regioisomer Mixture | Temperature too high (kinetic control lost). | Lower temperature to 80°C and extend reaction time to 12–16h. |
| Dark/Tar Formation | Oxidation of free amines. | Degas solvent with N₂ for 15 mins prior to heating. Use an Argon atmosphere.[1] |
Advanced Workflow: Optimization Logic
The following decision tree illustrates how to adapt the protocol if the standard conditions fail (e.g., with sterically hindered electrophiles).
Figure 2: Optimization decision tree for difficult couplings involving fluorinated aminopyridines.
References
-
Regioselectivity in Aminopyridines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi Biology, QM Magic Class Chapter 29.
-
URL:[Link]
-
Kinase Inhibitor Synthesis (FLT3/HPK1 Examples)
- Title: Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine deriv
- Source: N
-
URL:[Link]
-
General SNAr Methodologies
- Title: Nucleophilic Aromatic Substitution (SNAr)
-
Source: BenchChem Protocols.[1]
-
Fluorine Effect on Reactivity
Sources
Application Notes and Protocols for the Synthesis of Fluorinated Deazapurines from 3-Fluoropyridine-2,4-diamine
Introduction: The Strategic Value of Fluorinated Deazapurines in Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and target-binding affinity.[1] Deazapurines, particularly the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, are privileged structures in drug discovery due to their analogy to endogenous purines, enabling them to interact with a wide range of biological targets.[2] The strategic combination of these two features in fluorinated deazapurines has yielded compounds with significant potential as antiviral and anticancer agents.[3][4] This document provides a detailed guide for the synthesis of fluorinated deazapurines, commencing with the readily available starting material, 3-fluoropyridine-2,4-diamine.
The rationale for selecting 3-fluoropyridine-2,4-diamine as a precursor lies in the direct incorporation of the fluorine atom at a key position on the pyridine ring. This fluorine substituent can modulate the electronic properties of the resulting deazapurine system, potentially influencing its interaction with target enzymes or receptors. The following protocols are designed to be robust and reproducible, providing researchers with a practical pathway to access this important class of molecules.
Proposed Synthetic Pathway: A Two-Step Approach to the Fluorinated Deazapurine Core
A robust and efficient two-step synthetic strategy is proposed for the preparation of fluorinated deazapurines from 3-fluoropyridine-2,4-diamine. This pathway involves an initial condensation reaction with an α-haloketone to form a key intermediate, followed by an intramolecular cyclization to construct the fused pyrrole ring of the deazapurine scaffold.
Caption: Proposed two-step synthesis of a fluorinated deazapurine.
PART 1: Experimental Protocols
Protocol 1: Synthesis of the N-(4-amino-3-fluoropyridin-2-yl)-2-oxo-propan-1-amine Intermediate
This initial step involves the selective N-alkylation of the more nucleophilic amino group of 3-fluoropyridine-2,4-diamine with an α-haloketone, such as chloroacetone. The fluorine atom's electron-withdrawing nature is expected to reduce the nucleophilicity of the adjacent 2-amino group, favoring reaction at the 4-amino position.
Materials and Reagents:
-
3-Fluoropyridine-2,4-diamine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoropyridine-2,4-diamine (1.0 eq).
-
Add anhydrous ethanol (20 mL) to dissolve the starting material.
-
Add sodium bicarbonate (1.5 eq) to the solution. This will act as a base to neutralize the HCl generated during the reaction.
-
Slowly add chloroacetone (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-amino-3-fluoropyridin-2-yl)-2-oxo-propan-1-amine intermediate.
Protocol 2: Intramolecular Cyclization to form 6-Fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
The second step involves the acid- or base-catalyzed intramolecular cyclization of the aminoketone intermediate to form the fused pyrrole ring, yielding the desired fluorinated deazapurine.
Materials and Reagents:
-
N-(4-amino-3-fluoropyridin-2-yl)-2-oxo-propan-1-amine intermediate
-
Polyphosphoric acid (PPA) or a suitable base like sodium ethoxide
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Ice bath
Step-by-Step Procedure (Acid-Catalyzed):
-
In a 50 mL round-bottom flask, place the N-(4-amino-3-fluoropyridin-2-yl)-2-oxo-propan-1-amine intermediate (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the intermediate).
-
Heat the mixture to 100-120 °C with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude fluorinated deazapurine.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 6-fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
PART 2: Data Presentation and Characterization
The successful synthesis of the target fluorinated deazapurine should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data for 6-Fluoro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the methyl group, the aromatic protons on the pyridine and pyrrole rings, and the amine protons. |
| ¹³C NMR | Resonances for the methyl carbon, and the aromatic carbons of the fused ring system, with characteristic shifts for carbons attached to fluorine and nitrogen. |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride, confirming the presence of the fluorine atom. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the product. |
| Melting Point | A sharp melting point range for the purified solid. |
| Purity (HPLC) | >95% purity after purification. |
PART 3: Mechanistic Insights and Rationale
The proposed synthetic route is grounded in established principles of heterocyclic chemistry. The choice of an α-haloketone in the first step is crucial as it provides the two-carbon unit necessary for the formation of the five-membered pyrrole ring. The reaction proceeds via a nucleophilic substitution, where an amino group of the diaminopyridine attacks the electrophilic carbon bearing the halogen.
The regioselectivity of this initial alkylation is a key consideration. The electron-withdrawing inductive effect of the fluorine atom at the 3-position of the pyridine ring is expected to decrease the basicity and nucleophilicity of the adjacent 2-amino group.[5] Consequently, the 4-amino group is more likely to act as the nucleophile, leading to the desired intermediate.
The subsequent intramolecular cyclization is a classic example of a condensation reaction to form a fused heterocycle. In an acidic medium, the ketone is protonated, which activates it towards nucleophilic attack by the remaining amino group. Under basic conditions, the amino group is deprotonated, increasing its nucleophilicity for the attack on the ketone carbonyl.
Caption: Mechanistic workflow for the synthesis.
Conclusion
The protocols and insights provided in this document offer a comprehensive guide for the synthesis of fluorinated deazapurines from 3-fluoropyridine-2,4-diamine. This work empowers researchers in medicinal chemistry and drug development to access a class of compounds with significant therapeutic potential. The proposed synthetic route is logical and based on well-established chemical transformations, providing a solid foundation for further exploration and optimization in the quest for novel drug candidates.
References
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Škof, M., et al. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Nucleosides, Nucleotides & Nucleic Acids, 39(5), 671-687. [Link][6]
-
Tome, M. E., et al. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. European Journal of Medicinal Chemistry, 44(12), 5053-5065. [Link][7]
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Valiaeva, N., et al. (2018). Synthesis and Cytotoxic and Antiviral Profiling of Pyrrolo- and Furo-Fused 7-Deazapurine Ribonucleosides. Journal of Medicinal Chemistry, 61(20), 9181-9193. [Link][8]
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Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1486-1521. [Link]
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Gangjee, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link][9]
-
Pace, V., et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. [Link][10]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4724-4797. [Link][11]
-
Al-Soud, Y. A., et al. (2011). Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. Jordan Journal of Chemistry, 6(3), 269-278. [Link][2]
-
Rovira, J. J., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link][5]
-
Zhou, Y., et al. (2019). Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines. Organic & Biomolecular Chemistry, 17(40), 9062-9066. [Link][12]
-
Pfizer, Inc. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents. [13]
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
Gangjee, A., et al. (2010). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 53(22), 8136-8147. [Link][14]
- Houk, K. N., & Liu, F. (2017). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. Accounts of Chemical Research, 50(10), 2637-2645.
-
Dolbier, W. R. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(24), 9045-9051. [Link][1]
-
Moss, G. P. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 50(74), 10833-10835. [Link][15]
- Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9), 931-954.
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Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 977-990. [Link][16]
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Gribble, G. W. (2024). Synthesis of spiro[pyrrole-2,5′-pyrrolo[2,3- d ]pyrimidines] by reaction of pyrrolobenzoxazinetriones with 6-aminouracil. Chemistry of Heterocyclic Compounds, 60(4), 438-440. [Link][17]
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Yadav, V. K., et al. (2024). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules, 29(23), 5634. [Link][18]
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Beilstein Institute. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 728-735. [Link][19]
-
University of Cologne. (2024). [18F]Fluoride as a Nucleophile for the Ring Opening of Cyclic Ammonium Salts. [Link][20]
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Application Note: Regioselective Functionalization of 3-Fluoropyridine-2,4-diamine in Drug Discovery
Introduction & Strategic Rationale
The 2,4-diaminopyridine scaffold is a privileged pharmacophore frequently embedded in kinase inhibitors, particularly those targeting Aurora Kinase (AURK) and Polo-like Kinase (PLK)[1]. The introduction of a fluorine atom at the C3 position—yielding 3-Fluoropyridine-2,4-diamine —imparts unique physicochemical properties. The highly electronegative fluorine atom lowers the basicity of the adjacent amines, increases the overall lipophilicity of the molecule (improving membrane permeability), and serves as a potent hydrogen-bond acceptor to lock molecular conformations in target binding pockets.
However, the presence of two primary amino groups presents a significant synthetic challenge: regioselectivity . As a Senior Application Scientist, achieving orthogonal functionalization without excessive yield loss requires a deep understanding of the electronic microenvironment of this heterocycle. This guide provides field-proven, self-validating protocols to selectively functionalize either the C2 or C4 amino group, grounded in mechanistic causality.
Physicochemical Profiling: The Causality of Regioselectivity
To design a successful functionalization strategy, one must first understand why the two amino groups exhibit drastically different reactivities.
The 4-amino group (C4) is significantly more nucleophilic than the 2-amino group (C2) . This kinetic and thermodynamic differentiation is driven by two primary electronic effects:
-
Pyridine Nitrogen Proximity: The C2-amino group is ortho to the highly electronegative pyridine nitrogen, suffering from intense inductive (-I) and resonance (-M) electron withdrawal. The C4-amino group is para to the pyridine nitrogen; while it still experiences resonance withdrawal, the inductive effect is minimized.
-
The 3-Fluoro Inductive Effect: The fluorine atom at C3 exerts a powerful inductive (-I) pull. Because C2 is ortho to the fluorine, its lone pair is strongly deactivated. C4 is also ortho to the fluorine, but the combined deactivation from both the fluorine and the adjacent pyridine nitrogen makes the C2 amine exceptionally poor as a nucleophile.
This translates to a massive difference in basicity and nucleophilicity, analogous to the pKa gap between 4-aminopyridine (pKa ~9.1) and 2-aminopyridine (pKa ~6.8)[2].
Caption: Electronic effects dictating the regioselectivity of 3-Fluoropyridine-2,4-diamine.
Strategic Workflows for Orthogonal Functionalization
Leveraging the electronic disparity described above, we can design two distinct workflows. Workflow A exploits the inherent nucleophilicity of the C4 amine for direct, unprotected functionalization. Workflow B utilizes the C4 amine's reactivity to temporarily mask it, allowing forcing conditions to functionalize the deactivated C2 amine.
Caption: Strategic workflows for the orthogonal functionalization of C2 and C4 amino groups.
Experimental Protocols
Protocol A: Direct Regioselective Amidation of the C4-Amino Group
Objective: To selectively acylate the C4 position without utilizing protecting groups. Causality Check: By utilizing a slight deficit of the electrophile (0.95 eq) and maintaining a strict 0 °C environment, we maximize the kinetic differentiation between the two amines, entirely suppressing C2-acylation and bis-acylation.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-Fluoropyridine-2,4-diamine (1.0 mmol, 127.1 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL). Note: DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile.
-
Temperature Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Allow 10 minutes for equilibration.
-
Electrophile Addition: Dissolve the desired acid chloride (0.95 mmol) in 1.0 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump.
-
Reaction & Quench: Stir at 0 °C for 2 hours. Monitor via LC-MS. Once the acid chloride is consumed, quench the reaction with saturated aqueous NaHCO3 (5 mL).
-
Isolation: Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).
Protocol B: Buchwald-Hartwig Cross-Coupling at the C4-Amino Group
Objective: To achieve C–N cross-coupling of an aryl bromide selectively at the C4 position. Causality Check: Aminopyridines can act as bidentate chelators, poisoning palladium catalysts. We utilize Xantphos , a ligand with a wide bite angle (111°). This specific geometry accelerates the reductive elimination step, heavily favoring the formation of mono-arylated primary amines and preventing catalyst deactivation[3].
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd2(dba)3 (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Add anhydrous 1,4-Dioxane (2.0 mL) and stir for 15 minutes under argon until a uniform color is achieved.
-
Reagent Loading: Add 3-Fluoropyridine-2,4-diamine (1.1 mmol, 140 mg), the target Aryl Bromide (1.0 mmol), and finely powdered Cesium Carbonate (Cs2CO3) (2.0 mmol, 651 mg). Note: Cs2CO3 is a mild, insoluble base that facilitates the deprotonation of the Pd-amine complex without degrading the fluoropyridine core.
-
Coupling: Seal the tube and heat to 90 °C in an oil bath for 12 hours with vigorous stirring (800 rpm).
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash chromatography to isolate the C4-N-aryl derivative.
Protocol C: Orthogonal Protection and C2-Amino Functionalization
Objective: To functionalize the highly deactivated C2-amino group. Causality Check: Because the C2 amine is poorly nucleophilic, it cannot directly attack standard electrophiles. We must first protect the C4 amine with a bulky Boc group. Subsequently, we use a strong base (NaH) to forcefully deprotonate the C2 amine, generating a highly reactive localized amide anion that readily attacks electrophiles.
Step-by-Step Methodology:
-
C4 Protection: Dissolve 3-Fluoropyridine-2,4-diamine (1.0 mmol) in THF (5 mL). Add Di-tert-butyl dicarbonate (Boc2O) (1.05 mmol) and stir at 60 °C for 6 hours. Isolate the 4-N-Boc-3-fluoropyridine-2-amine intermediate.
-
C2 Activation: Dissolve the intermediate (1.0 mmol) in anhydrous DMF (3 mL) and cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions. Stir for 30 minutes until hydrogen evolution ceases.
-
C2 Functionalization: Add the electrophile (e.g., alkyl halide or acid chloride, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with ice water and extract with Ethyl Acetate.
-
Deprotection: Dissolve the crude C2-functionalized, C4-Boc protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA) (4 mL total). Stir at room temperature for 2 hours. Concentrate under a stream of nitrogen and neutralize with basic resin to yield the final C2-functionalized product.
Quantitative Data Summary
The following table summarizes the expected performance metrics of the protocols described above, validating the robustness of the regioselective strategies.
| Functionalization Target | Reaction Type | Reagents & Catalyst System | Temp (°C) | Regioselectivity (C4 : C2) | Typical Yield (%) |
| C4-Amino | Direct Amidation | Acid Chloride, DIPEA, DCM | 0 to 25 | > 95 : 5 | 75 - 85 |
| C4-Amino | Buchwald-Hartwig | Ar-Br, Pd2(dba)3, Xantphos, Cs2CO3 | 90 | > 99 : 1 | 65 - 80 |
| C2-Amino | Orthogonal Amidation | 1. Boc2O 2. Acid Chloride, NaH 3. TFA/DCM | 0 to 60 | > 98 : 2 (Final) | 45 - 60 (Over 3 steps) |
Conclusion
The functionalization of 3-Fluoropyridine-2,4-diamine requires a strategic approach dictated by the profound electronic asymmetry between its two amino groups. By utilizing kinetic control and specialized catalytic ligands, researchers can selectively target the C4 position. Conversely, orthogonal protection combined with strong-base activation unlocks the C2 position. Adhering to these self-validating protocols ensures high yields and strict regiocontrol, accelerating the development of novel heterocyclic therapeutics.
References
1.[3] Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link] 2.[1] Long, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. URL: [Link] 3.[2] Environmental Protection Agency (EPA). Aminopyridines - Toxicity and Physicochemical Properties. URL: [Link]
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoropyridine-2,4-diamine
Introduction: Unlocking the Potential of Fluorinated Diaminopyridines
In the landscape of modern medicinal chemistry and materials science, functionalized heterocyclic scaffolds are of paramount importance. Among these, 3-Fluoropyridine-2,4-diamine represents a valuable building block, combining the electronic properties of a fluorinated pyridine ring with multiple points for diversification. The strategic introduction of aryl or alkylamino groups at the halogenated position via C-N cross-coupling can lead to novel molecular architectures with significant biological activity or unique material properties.
The Buchwald-Hartwig amination stands as a powerful and versatile method for the construction of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of Buchwald-Hartwig amination protocols to 3-Fluoropyridine-2,4-diamine, a substrate with unique electronic and steric challenges. We will delve into the critical parameters, provide step-by-step protocols, and offer insights into the rationale behind the experimental design to ensure reproducible and high-yielding results.
The Challenge of Aminating Electron-Rich, Potentially Chelating Pyridines
The Buchwald-Hartwig amination of halo-pyridines, particularly those bearing amino substituents, presents a set of distinct challenges. The pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] Furthermore, the presence of two amino groups in 3-Fluoropyridine-2,4-diamine increases the electron density of the pyridine ring and introduces the possibility of chelation with the palladium center, which can hinder the crucial oxidative addition step of the catalytic cycle.[4]
Overcoming these challenges necessitates a careful selection of the catalyst system, including the palladium source, ligand, and base, to favor the desired C-N bond formation over competing side reactions.
Key Parameters and Mechanistic Considerations
A successful Buchwald-Hartwig amination hinges on the interplay of several key components. Understanding their roles within the catalytic cycle is crucial for protocol optimization and troubleshooting.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[5][6] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine product and regenerates the active Pd(0) catalyst.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Palladium Precatalysts
While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern Buchwald-Hartwig aminations often employ palladium precatalysts.[6] These are air- and moisture-stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions. The use of precatalysts can lead to more reproducible results and lower catalyst loadings. For challenging substrates like 3-Fluoropyridine-2,4-diamine, a precatalyst is highly recommended.
Ligand Selection: The Key to Success
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination, especially for challenging substrates.[8] The ligand stabilizes the palladium center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition. For electron-rich and potentially chelating pyridines, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art.[4][8]
| Ligand | Structure | Key Features & Applications |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly effective for the amination of a wide range of aryl chlorides and bromides, including heteroaromatics.[4][9] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Particularly effective for the coupling of primary amines.[4][9] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A general and highly active ligand for a variety of C-N cross-coupling reactions.[10] |
For the amination of 3-Fluoropyridine-2,4-diamine, RuPhos and BrettPhos are excellent starting points due to their demonstrated efficacy with 3-halo-2-aminopyridines.[4][9]
The Role of the Base
The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[6] Strong, non-nucleophilic bases are generally preferred to avoid side reactions with the aryl halide.
| Base | pKa of Conjugate Acid | Properties and Considerations |
| NaOtBu | ~19 | A strong, sterically hindered base. Commonly used but can be sensitive to certain functional groups. |
| LiHMDS | ~26 | A very strong, non-nucleophilic base. Often effective when other bases fail, particularly with challenging substrates.[4][9] |
| K₃PO₄ | ~12.3 | A weaker inorganic base that can be advantageous for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | ~10.3 | Another mild inorganic base, often used in combination with specific ligand systems. |
For the amination of 3-Fluoropyridine-2,4-diamine, a strong base like LiHMDS or NaOtBu is recommended to facilitate the deprotonation of the coordinated amine.
Solvent Choice
Anhydrous, aprotic solvents are typically used in Buchwald-Hartwig aminations to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are the most common choices.[1] It is imperative that the chosen solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 3-Fluoropyridine-2,4-diamine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: General Procedure for the Amination of 3-Fluoropyridine-2,4-diamine with a Secondary Amine
This protocol is optimized for the coupling of a generic secondary amine, such as morpholine, with 3-Fluoropyridine-2,4-diamine.
Caption: Experimental workflow for the amination with a secondary amine.
Reagents and Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3-Fluoropyridine-2,4-diamine | 127.12 | 127 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 104 µL | 1.2 | 1.2 |
| RuPhos Pd G3 Precatalyst | 860.53 | 17.2 mg | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134 mg | 1.4 | 1.4 |
| Anhydrous, degassed Toluene | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Fluoropyridine-2,4-diamine (127 mg, 1.0 mmol), RuPhos Pd G3 Precatalyst (17.2 mg, 0.02 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (104 µL, 1.2 mmol) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Recommended Procedure for the Amination of 3-Fluoropyridine-2,4-diamine with a Primary Amine
This protocol is tailored for the coupling of a primary amine, such as benzylamine, where BrettPhos is often a more suitable ligand.
Reagents and Materials:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 3-Fluoropyridine-2,4-diamine | 127.12 | 127 mg | 1.0 | 1.0 |
| Benzylamine | 107.15 | 131 µL | 1.2 | 1.2 |
| BrettPhos Pd G3 Precatalyst | 946.73 | 18.9 mg | 0.02 | 0.02 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 1.4 mL (1.0 M in THF) | 1.4 | 1.4 |
| Anhydrous, degassed 1,4-Dioxane | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Fluoropyridine-2,4-diamine (127 mg, 1.0 mmol) and BrettPhos Pd G3 Precatalyst (18.9 mg, 0.02 mmol).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Add benzylamine (131 µL, 1.2 mmol) via syringe.
-
Add LiHMDS (1.4 mL of a 1.0 M solution in THF) dropwise via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst (oxygen or moisture contamination)- Inappropriate ligand or base- Low reaction temperature | - Ensure all reagents and solvents are anhydrous and degassed.- Screen alternative ligands (e.g., XPhos) and bases (e.g., K₃PO₄ if functional groups are sensitive).- Increase the reaction temperature in 10 °C increments. |
| Formation of side products (e.g., hydrodehalogenation) | - Catalyst decomposition- Presence of a hydrogen source | - Use a precatalyst to ensure efficient generation of the active catalyst.- Ensure the amine is of high purity. |
| Reaction stalls | - Catalyst deactivation | - Increase the catalyst loading slightly (e.g., from 2 mol% to 3 mol%). |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the functionalization of 3-Fluoropyridine-2,4-diamine. Careful consideration of the ligand, base, and reaction conditions is paramount to overcoming the inherent challenges associated with this substrate class. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully synthesize novel diaminopyridine derivatives, thereby accelerating discovery in drug development and materials science.
References
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Anderson, K. W., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(15), 3814–3817. [Link]
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Kinzel, T., & Buchwald, S. L. (2011). A Simple Approach towards N3-Substituted-2,3-diaminopyridines. Organic Letters, 13(15), 3814-3817. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Molecules, 27(23), 8234. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 123-145. [Link]
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Chen, M., et al. (2014). Palladium-Catalyzed C(sp2)–H Pyridocarbonylation of N-Aryl-2-aminopyridines: Dual Function of the Pyridyl Moiety. Organic Letters, 16(10), 2732–2735. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
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National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
-
Royal Society of Chemistry. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20040-20050. [Link]
-
Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008). [Link]
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PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
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Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
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ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 441–444. [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18079–18088. [Link]
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Application Notes & Protocols: One-Pot Synthesis Methods Involving 3-Fluoropyridine-2,4-diamine Analogs
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Among fluorinated heterocycles, the 3-fluoropyridine motif is a privileged structure found in numerous pharmaceuticals and agrochemicals.[1][3]
The diamino-substituted variant, 3-Fluoropyridine-2,4-diamine, and its analogs are of particular interest as they serve as critical building blocks for a range of therapeutic agents, most notably as kinase inhibitors.[4][5][6] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Compounds derived from the pyridine-2,4-diamine scaffold have shown potent inhibitory activity against various kinases, such as Epidermal Growth Factor Receptor (EGFR), by mimicking the hinge-binding region of ATP.[7]
This document provides detailed application notes and a robust one-pot protocol for the synthesis of substituted 3-fluoropyridines, a class of compounds structurally related to 3-Fluoropyridine-2,4-diamine. The presented method leverages a photoredox-mediated coupling followed by a condensation reaction, offering an efficient route to these valuable compounds from readily available starting materials.[8]
Overview of Synthetic Strategy: A One-Pot Photoredox/Condensation Approach
Traditional methods for synthesizing 3-fluoropyridines often involve multi-step sequences, such as the Balz-Schiemann reaction on a 3-aminopyridine precursor or halogen exchange (Halex) reactions.[1][8] While effective, these methods can have limitations regarding scope, yield, and harsh reaction conditions.[9]
The protocol detailed here circumvents these challenges by employing a one-pot, two-stage process. This strategy is highly convergent and allows for the rapid construction of diverse, polysubstituted 3-fluoropyridines.
The two key stages are:
-
Photoredox-Mediated Coupling: An α,α-difluoro-β-iodoketone is coupled with a silyl enol ether. This reaction is initiated by a photocatalyst, fac-Ir(ppy)3, under blue LED irradiation, which generates a key radical intermediate.[8]
-
In-Situ Cyclocondensation: The resulting 1,5-diketone intermediate is not isolated but is directly condensed with an ammonium salt (ammonium acetate) in the same reaction vessel to form the final 3-fluoropyridine ring.
This one-pot approach offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation from intermediate purification steps.
Mechanistic Insights: Understanding the "Why"
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The process unfolds through a carefully orchestrated sequence of catalytic cycles.
Stage 1: The Photoredox Cycle
The first stage involves the formation of the 1,5-diketone intermediate.
-
Step A (Photoexcitation): The iridium photocatalyst, fac-Ir(ppy)3, absorbs a photon from the blue LED light source, transitioning to a long-lived, highly energetic excited state, [fac-Ir(ppy)3]*.
-
Step B (Single Electron Transfer & Radical Generation): The excited catalyst acts as a potent reductant, transferring a single electron to the α,α-difluoro-β-iodoketone. This reduces the C-I bond, causing it to cleave homolytically and release an iodide anion and a crucial α,α-difluoro-β-keto radical.[8]
-
Step C (Radical Addition): This electrophilic radical rapidly adds across the electron-rich double bond of the silyl enol ether.
-
Step D (Oxidation & Catalyst Regeneration): The resulting silyloxy-substituted radical is then oxidized by the now Ir(IV) species, regenerating the ground-state Ir(III) catalyst and forming a carbocation intermediate.
-
Step E (Desilylation): This cation is unstable and readily eliminates the silyl group (e.g., TMS+) to yield the final 1,5-diketone product.[8]
Stage 2: The Paal-Knorr Pyridine Synthesis
The second stage is a classic Paal-Knorr-type cyclization.
-
Step F (Condensation): Ammonium acetate serves as the nitrogen source. It reacts with the 1,5-diketone formed in situ. The reaction proceeds through the formation of an enamine, followed by cyclization and subsequent dehydration to furnish the aromatic 3-fluoropyridine ring.
Below is a Graphviz diagram illustrating this sequential one-pot workflow.
Caption: Workflow for One-Pot 3-Fluoropyridine Synthesis.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the synthesis of polysubstituted 3-fluoropyridines.[8]
Materials & Reagents:
-
α,α-Difluoro-β-iodoketone (1.0 eq)
-
Silyl enol ether (1.2 eq)
-
fac-Ir(ppy)3 (1 mol%)
-
Ammonium acetate (NH4OAc) (10 eq)
-
Acetonitrile (CH3CN), anhydrous
-
Blue LEDs (e.g., 450 nm, 24W)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the α,α-difluoro-β-iodoketone (e.g., 0.5 mmol, 1.0 eq), fac-Ir(ppy)3 (0.005 mmol, 1 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous acetonitrile (e.g., 5 mL) via syringe, followed by the silyl enol ether (0.6 mmol, 1.2 eq).
-
Photoredox Reaction (Stage 1): Place the flask approximately 5-10 cm from the blue LED strip. Begin vigorous stirring and irradiate the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Scientist's Note: The disappearance of the starting iodo-compound is a good indicator of completion. In some cases, slight warming from the LEDs is observed, which is generally not detrimental.
-
-
Cyclocondensation (Stage 2): Once Stage 1 is complete, turn off the LEDs. To the same flask containing the crude 1,5-diketone intermediate, add ammonium acetate (5.0 mmol, 10 eq).
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C (oil bath temperature).
-
Reaction Monitoring: Stir the reaction at 80 °C for 12-16 hours. Monitor the formation of the 3-fluoropyridine product by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure substituted 3-fluoropyridine. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Data Presentation & Expected Results
The following table summarizes representative results for the synthesis of various 3-fluoropyridines using this one-pot methodology.[8]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 3-Fluoro-2,6-diphenylpyridine | 90% |
| 2 | Phenyl | Naphthalen-1-yl | 3-Fluoro-6-(naphthalen-1-yl)-2-phenylpyridine | 57% |
| 3 | 2,4-Dimethylphenyl | 2,3-Dihydrobenzo[b][10][11]dioxin-6-yl | 6-(2,3-Dihydrobenzo[b][10][11]dioxin-6-yl)-2-(2,4-dimethylphenyl)-3-fluoropyridine | 76% |
Characterization Data for 3-Fluoro-2,6-diphenylpyridine (Entry 1): [8]
-
Appearance: White crystalline solid
-
¹H NMR (300 MHz, CDCl₃) δ: 8.20 (d, J = 8.0 Hz, 2H), 8.12 (d, J = 7.2 Hz, 2H), 7.7 (dd, J = 8.6, 3.2 Hz, 1H), 7.62–7.41 (m, 7H).
-
¹⁹F NMR (282 MHz, CDCl₃) δ: -127.1 (d, J = 10.5 Hz).
-
HRMS (ESI): calcd for C₁₇H₁₃FN (M+H)⁺ 250.1027, found 250.1021.
Applications in Drug Discovery
The substituted 3-fluoropyridine core synthesized via this method is a precursor to a wide array of biologically active molecules. By incorporating amino groups at the C2 and C4 positions (through subsequent functionalization steps not detailed here), this scaffold can be elaborated into potent kinase inhibitors. The N², N⁴-diarylpyridine-2,4-diamine scaffold, for example, is a known pharmacophore for targeting EGFR mutations that confer resistance to cancer therapies.[7]
The ability to rapidly generate a library of diverse 3-fluoropyridines using this one-pot method allows medicinal chemists to efficiently explore the structure-activity relationship (SAR) of new kinase inhibitor candidates, accelerating the drug discovery process.
References
-
Title: Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines Source: PMC - NIH URL: [Link]
-
Title: New page to access pyridine derivatives: synthesis from N-propargylamines Source: RSC Publishing URL: [Link]
-
Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL: [Link]
-
Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: ResearchGate URL: [Link]
-
Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: IntechOpen URL: [Link]
-
Title: Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity Source: Semantic Scholar URL: [Link]
-
Title: New Synthesis of 3-Fluoropyridine Derivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source: ACS Publications URL: [Link]
-
Title: Novel method to synthesise valuable fluorinated drug compounds Source: EurekAlert! URL: [Link]
-
Title: Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4) Source: Medium URL: [Link]
- Title: Synthesis method of 3-fluorine-4-aminopyridine Source: Google Patents URL
-
Title: One-pot synthesis of diverse 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones and their utilities in the cascade synthesis of annulated heterocycles Source: PubMed URL: [Link]
-
Title: The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance Source: PubMed URL: [Link]
- Title: 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures Source: Google Patents URL
-
Title: Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy Source: PMC - NIH URL: [Link]
- Title: 3-fluoropyridine preparation method high in yield and content Source: Google Patents URL
-
Title: Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source Source: MDPI URL: [Link]
-
Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: PMC - NIH URL: [Link]
-
Title: Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions Source: RSC Publishing URL: [Link]
-
Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors Source: ResearchGate URL: [Link]
-
Title: Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties Source: PubMed URL: [Link]
-
Title: 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation Source: PubMed URL: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. sarchemlabs.com [sarchemlabs.com]
Application Note: Scalable Synthesis of 3-Fluoropyridine-2,4-diamine
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-fluoropyridine-2,4-diamine (CAS: Analogous to 2228601-13-2), a critical pharmacophore in kinase inhibitor development. Unlike bench-scale methods that often rely on unstable diazonium intermediates or low-yielding direct fluorinations, this protocol utilizes a high-pressure nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-3-fluoropyridine . The guide emphasizes process safety, specifically regarding ammonia pressure management, and provides a self-validating purification strategy suitable for multi-kilogram campaigns.
Introduction & Strategic Route Selection
The 3-fluoropyridine-2,4-diamine motif is increasingly prevalent in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors where the fluorine atom modulates pKa and metabolic stability.
Route Analysis
Three potential synthetic routes were evaluated for scale-up viability:
-
Route A: Direct Fluorination (Balz-Schiemann). Rejected. Fluorination of pyridine-2,4-diamine is non-selective and involves hazardous diazonium salts, posing a severe explosion risk at scale [1].
-
Route B: Nitration/Reduction. Rejected. Nitration of 3-fluoropyridin-2-amine often yields inseparable mixtures of regioisomers (4-nitro vs 5-nitro) and requires energetic reagents.
-
Route C: Double SNAr on 2,4-Dichloro-3-fluoropyridine. Selected. This route uses a commercially available, stable precursor. The 2- and 4-positions are activated for nucleophilic attack by the ring nitrogen, allowing for a "one-pot" double amination.
Reaction Mechanism & Regioselectivity
In 2,4-dichloropyridines, the C4 position is significantly more electrophilic than C2 due to para-like resonance stabilization of the Meisenheimer complex.
-
Step 1 (Fast): Displacement of C4-Cl yields the intermediate 2-chloro-3-fluoropyridin-4-amine.
-
Step 2 (Slow): Displacement of C2-Cl requires higher activation energy (temperature/pressure) or catalysis (Cu(I)) to yield the final 3-fluoropyridine-2,4-diamine.
Visual Pathway
Figure 1: Reaction pathway illustrating the stepwise displacement of chloride ions. The C4 displacement is kinetically favored, while C2 requires forcing conditions.
Scale-Up Protocol
Scale: 1.0 kg Input (Pilot Scale) Target Yield: >85% Purity: >98% (HPLC)
Materials & Equipment
-
Reactor: 5L Hastelloy or Stainless Steel (SS316) High-Pressure Autoclave (rated to 50 bar). Glass reactors are strictly prohibited due to ammonia pressure.
-
Reagents:
-
2,4-Dichloro-3-fluoropyridine (1.0 kg, 6.02 mol)
-
Aqueous Ammonia (28-30% w/w, 10 L, ~15 equiv). Excess ammonia acts as both reagent and solvent.
-
Copper(I) Oxide (Cu2O) (43 g, 0.3 mol, 5 mol%). Catalyst to accelerate C2 displacement.
-
Ethanol (2 L). Co-solvent to improve solubility.
-
Step-by-Step Procedure
Phase 1: Reactor Charging & Inerting
-
Safety Check: Verify burst disk rating (60 bar) and scrubber functionality (connected to 1M H2SO4 trap).
-
Charge 2,4-Dichloro-3-fluoropyridine (1.0 kg) and Cu2O (43 g) into the open autoclave.
-
Add Ethanol (2 L) followed by Aqueous Ammonia (10 L).
-
Seal the reactor.
-
Inerting: Pressurize with N2 to 5 bar, hold for 5 mins (leak check), then vent. Repeat 3 times to remove oxygen (prevents oxidative degradation of the diamine).
Phase 2: Reaction (The "Cook")
-
Set agitation to 400 RPM.
-
Ramp 1: Heat to 90°C over 1 hour. Hold for 2 hours.
-
Ramp 2: Heat to 135°C over 2 hours. Hold for 18-24 hours.
Phase 3: Work-up & Isolation
-
Cool reactor to 20°C .
-
Venting: Slowly vent ammonia gas into the acid scrubber. Do not vent directly to atmosphere.
-
Open reactor. The product typically crystallizes as the ammonia concentration drops.
-
Concentration: Transfer slurry to a rotary evaporator or vacuum vessel. Remove ethanol and excess ammonia (volume reduction by ~30%).
-
Filtration: Filter the suspension. The crude solid is often dark (copper residues).
-
Copper Removal: Resuspend wet cake in water (5 L) containing 5% EDTA or aqueous ammonia. Stir for 1 hour to complex copper. Filter again.
Purification (Recrystallization)
-
Dissolve crude solid in boiling water (approx. 10-12 L per kg).
-
Add activated carbon (50 g) and stir at 90°C for 30 mins.
-
Hot filter through Celite to remove carbon and trace mechanical impurities.
-
Cool filtrate slowly to 5°C over 4 hours.
-
Collect off-white needles by filtration.
-
Dry in a vacuum oven at 45°C for 24 hours.
Process Safety & Critical Process Parameters (CPPs)
Hazard Analysis
| Hazard | Source | Mitigation Strategy |
| Over-Pressurization | Ammonia gas at 135°C | Use rated autoclave (50 bar). Ensure 30% headspace. Automated pressure relief valve (PRV). |
| Thermal Runaway | Exothermic SNAr | Controlled heating ramp. Jacket cooling loop ready. |
| Toxic Release | Ammonia venting | Vent only to H2SO4 scrubber. Personal H2S/NH3 monitors required. |
Critical Process Parameters (CPPs)
-
Temperature: <130°C results in incomplete conversion (mono-amine impurity). >150°C increases hydrolysis byproducts (pyridones).
-
Ammonia Stoichiometry: Must be >10 equivalents. Lower ratios lead to oligomerization (Ar-NH-Ar).
-
Agitation: Critical for mass transfer in the biphasic (organic/aqueous) initial stage.
Analytical Controls & Specifications
In-Process Control (IPC) Method
-
Technique: HPLC (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% H3PO4 in H2O; B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 mins.
-
Detection: UV at 254 nm.
-
Specifications:
Final Product Specification
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity (HPLC): ≥ 98.5%.
-
Copper Content (ICP-MS): < 20 ppm (Critical for pharmaceutical use).
-
Water Content (KF): < 0.5%.
Process Workflow Diagram
Figure 2: Operational workflow for the pilot-scale production batch.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<70%) | Incomplete precipitation during workup. | Product is water-soluble. Cool to 0°C and salt out with NaCl if necessary. |
| High Mono-amine Impurity | Temperature too low or reaction time too short. | Extend hold time at 135°C. Check reactor internal temperature probe accuracy. |
| Green/Blue Product | Residual Copper. | Repeat EDTA wash or recrystallize with chelating resin (e.g., QuadraPure). |
| Black Specks | Carbon breakthrough. | Ensure Celite pad is tightly packed; use 0.45 µm inline filter for hot filtration. |
References
-
Balz, G., & Schiemann, G. (1927).[7] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 60(5), 1186-1190. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 342(6161), 956-960. Link
-
Stoessel, F. (2001).[1] "Safety issues in scale-up of chemical processes." Current Opinion in Drug Discovery & Development, 4(6), 834-839.
-
Stanford Environmental Health & Safety. (2023). "Scale Up Safety Guide." Link
-
ChemicalBook. (2025). "2,4-Dichloro-3-fluoropyridine Product Properties." Link
Sources
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- 3. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 4. WO2024215862A2 - Heterocyclic compounds as nras inhibitors - Google Patents [patents.google.com]
- 5. 628691-85-0 CAS Manufactory [m.chemicalbook.com]
- 6. air.unimi.it [air.unimi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Solvent Selection for Reactions Involving 3-Fluoropyridine-2,4-diamine
Introduction
3-Fluoropyridine-2,4-diamine is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure features a unique confluence of functional groups: two potent electron-donating amino groups and an inductively electron-withdrawing fluorine atom on a pyridine core. This electronic arrangement dictates a complex reactivity profile, making the selection of an appropriate reaction solvent a critical, non-trivial step for achieving desired synthetic outcomes. A solvent does not merely dissolve reactants; it actively influences reaction rates, equilibria, and the stability of intermediates and transition states.
This guide provides a detailed framework for selecting optimal solvent systems for key transformations involving 3-Fluoropyridine-2,4-diamine. Moving beyond simple lists, we will explore the causal relationships between solvent properties and reaction mechanisms, empowering scientists to make informed, rational decisions in their experimental design.
Physicochemical and Reactivity Profile of 3-Fluoropyridine-2,4-diamine
A deep understanding of the molecule's intrinsic properties is the foundation of logical solvent selection.
Structure and Electronic Effects
The reactivity of 3-Fluoropyridine-2,4-diamine is dominated by the interplay of its substituents:
-
Amino Groups (C2, C4): As powerful +M (mesomeric) and +R (resonance) electron-donating groups, the two primary amines significantly increase the electron density of the pyridine ring. This makes the ring highly susceptible to electrophilic attack and, conversely, deactivates it towards traditional nucleophilic aromatic substitution (SNAr).
-
Fluorine Atom (C3): Fluorine is the most electronegative element, exerting a strong -I (inductive) electron-withdrawing effect. However, its position at C3, meta to the ring nitrogen, provides less activation for SNAr compared to halogens at the ortho (C2/C6) or para (C4) positions.[1]
-
Pyridine Nitrogen: The ring nitrogen is intrinsically electron-withdrawing and provides a site for protonation or coordination to metal catalysts.
The net effect is an electron-rich heteroaromatic system where the primary amino groups are the most prominent nucleophilic centers.
Inferred Solubility Profile
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the solvent molecules. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen-bond accepting capabilities of the solvent. |
| Ethereal | THF, 1,4-Dioxane, CPME | Moderate | Moderate polarity and hydrogen-bond accepting ability. |
| Aromatic | Toluene, Xylene | Low | Weaker intermolecular forces compared to the molecule's self-association via hydrogen bonding. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity; van der Waals forces are insufficient to overcome the molecule's polar interactions. |
Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₅H₅FN₄ | - |
| Molecular Weight | 140.12 g/mol | Calculated |
| CAS Number | Not available in searched databases. | - |
| Appearance | Expected to be a solid at room temperature. | Inference |
| pKa (Conjugate Acid) | Estimated 6-7 | Inference |
The Logic of Solvent Selection: A Mechanistic Decision Guide
The choice of solvent should be a direct consequence of the intended reaction mechanism. The following decision workflow illustrates this principle, guiding the researcher from the target transformation to a class of suitable solvents.
Caption: A decision workflow for selecting a solvent class based on the intended reaction.
Protocols and Solvent Systems for Major Reaction Classes
Reactions at the Amino Groups: Condensation
The nucleophilic amino groups are prime sites for condensation reactions, such as the formation of imines or heterocyclic rings.
Causality: The choice of solvent is dictated by the need to manage the water byproduct. Two main strategies exist:
-
Azeotropic Removal: Using a non-polar, water-immiscible solvent like toluene or xylene with a Dean-Stark apparatus allows for the continuous removal of water, driving the equilibrium towards the product.
-
Polar Media: For some reactions, polar solvents like an ethanol/water mixture can be effective, particularly if the reactants are highly soluble and the equilibrium is favorable.[2][3]
Protocol 1: Synthesis of an Imidazo[1,2-a]pyridine Derivative
This protocol is adapted from general procedures for the condensation of 2-aminopyridines with α-haloketones.[2]
-
Materials:
-
3-Fluoropyridine-2,4-diamine (1.0 equiv)
-
2-Bromoacetophenone (1.05 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol (or Toluene)
-
-
Procedure:
-
To a round-bottom flask, add 3-Fluoropyridine-2,4-diamine and Sodium Bicarbonate.
-
Add ethanol to achieve a concentration of approximately 0.1 M.
-
Add 2-bromoacetophenone to the stirred suspension at room temperature.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
-
Reactions at the Amino Groups: Palladium-Catalyzed C-N Cross-Coupling
The amino groups can serve as nucleophilic partners in Buchwald-Hartwig amination reactions to form more complex structures.
Causality: The solvent must fulfill several criteria: it must dissolve the reactants and catalyst, be inert to the strong base used, and be a poor ligand for the palladium center to avoid catalyst inhibition.[4] Anhydrous, aprotic solvents are required.
-
Aromatic Solvents (Toluene, Xylene): Generally excellent choices, well-tolerated by most catalyst systems.[5]
-
Ethereal Solvents (1,4-Dioxane, THF, CPME): Also widely used and effective.[4][5] It is crucial to use anhydrous grades, as water can interfere with the base and catalyst.
Protocol 2: Buchwald-Hartwig Amination with an Aryl Bromide
This protocol is based on established methods for the amination of (hetero)aryl halides.[5][6]
-
Materials:
-
3-Fluoropyridine-2,4-diamine (1.2 equiv)
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).
-
Add 3-Fluoropyridine-2,4-diamine.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr) at C3
Displacing the fluorine at the C3 position is challenging due to the electron-rich nature of the ring. This reaction requires forcing conditions.
Causality: To facilitate SNAr on an electron-rich ring, a polar aprotic solvent is essential. These solvents (e.g., DMSO, DMF, NMP) are highly effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.[7] Furthermore, they can stabilize the anionic Meisenheimer intermediate formed during the reaction, lowering the activation energy of this high-energy species.[1] High temperatures are almost always required to overcome the large energy barrier.
Protocol 3: SNAr with a Thiol Nucleophile
This hypothetical protocol is designed based on principles for SNAr on deactivated rings.[8]
-
Materials:
-
3-Fluoropyridine-2,4-diamine (1.0 equiv)
-
Thiophenol (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry reaction vessel, add 3-Fluoropyridine-2,4-diamine and potassium carbonate.
-
Add anhydrous DMSO under an inert atmosphere.
-
Add thiophenol dropwise to the stirred suspension.
-
Heat the reaction mixture to 140-160 °C. Caution: Work in a well-ventilated fume hood.
-
Monitor the reaction carefully by LC-MS. Expect long reaction times.
-
Upon reaching sufficient conversion, cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water, which may precipitate the product.
-
Extract the aqueous mixture thoroughly with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMSO.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Summary and Data Tables
Solvent Recommendation Summary
| Reaction Type | Primary Reactive Site | Recommended Solvents | Key Considerations |
| Condensation | Amino Groups | Toluene, Xylene, Ethanol/H₂O | Choose based on need for water removal vs. reactant solubility.[2] |
| Acylation | Amino Groups | DCM, THF, Acetonitrile | Must be aprotic and non-nucleophilic. |
| Buchwald-Hartwig | Amino Groups | Toluene, 1,4-Dioxane | Must be anhydrous and aprotic; degas to protect the catalyst.[4][5] |
| SNAr | C3-Fluorine | DMSO, DMF, NMP, Sulfolane | Requires high-boiling polar aprotic solvents and high temperatures.[7][8] |
Properties of Recommended Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Type | Notes |
| Toluene | 111 | 2.4 | Aromatic | Excellent for azeotropic water removal. |
| Ethanol | 78 | 4.3 | Polar Protic | Good for dissolving polar reactants. |
| Tetrahydrofuran (THF) | 66 | 4.0 | Ethereal | Anhydrous grade is essential for organometallic reactions. |
| 1,4-Dioxane | 101 | 4.8 | Ethereal | Common in cross-coupling; higher boiling point than THF. |
| Acetonitrile (MeCN) | 82 | 5.8 | Polar Aprotic | Good general-purpose polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 153 | 6.4 | Polar Aprotic | High boiling point, excellent solvating power. |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | Polar Aprotic | Very high boiling point, ideal for difficult SNAr reactions. |
Conclusion
The successful application of 3-Fluoropyridine-2,4-diamine in synthesis is critically dependent on a rational, mechanism-based approach to solvent selection. The strong electron-donating character of the amino groups makes them the most likely centers of reactivity for transformations like condensations and cross-couplings, which are best performed in aprotic solvents (e.g., toluene, dioxane) or under conditions that manage water as a byproduct. Conversely, reactions at the C3-fluorine position via SNAr are electronically disfavored and necessitate the use of high-boiling polar aprotic solvents like DMSO under forcing conditions. By aligning the choice of solvent with the electronic demands of the desired reaction pathway, researchers can significantly enhance reaction efficiency, minimize side products, and accelerate their discovery programs.
References
[4] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Available at: [9] Hematological Effects of Certain 2,4-Diaminopyrimidines, Antagonists of Folic Acid Metabolism | Blood - ASH Publications. Available at: [10] 3-Fluoropyridine CAS#: 372-47-4 - ChemicalBook. Available at: [11] 3-Fluoropyridine | CAS 372-47-4 | SCBT - Santa Cruz Biotechnology. Available at: [12] Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Available at: [13] Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts - MDPI (2024). Available at: [14] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. Available at: [5] "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity" - Benchchem. Available at: [15] Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water | Request PDF - ResearchGate. Available at: [16] 2,4-Diaminopyrimidines from Dicyandiamide. III. Reaction with Monocyclic Ketones*,1-4 - ACS Publications. Available at: [2] Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol (2019). Available at: [3] Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine - ijcrcps. Available at: [6] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. Available at: [8] Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines (2009). Available at: [1] Nucleophilic aromatic substitution - Wikipedia. Available at: [7] SNAr Solvents and Reagents - Wordpress. Available at:
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. ijcrcps.com [ijcrcps.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 11. 3-Fluoropyridine | CAS 372-47-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification strategies for 3-Fluoropyridine-2,4-diamine reaction mixtures
Executive Summary & Molecule Profile
User Query: "I am struggling to isolate pure 3-Fluoropyridine-2,4-diamine from my reaction mixture. It streaks on silica, oils out during crystallization, and co-elutes with regioisomers. How do I purify this?"
Technical Insight: 3-Fluoropyridine-2,4-diamine is a deceptively simple molecule.[1] Its purification is complicated by three factors:
-
Amphoteric/Basic Nature: The pyridine ring nitrogen and two exocyclic amines create a highly polar, basic motif that interacts strongly with silanols on silica gel, causing severe tailing.
-
Electronic Effects: The C3-fluorine atom is electron-withdrawing, lowering the pKa of the ortho-amino group (C2) and the ring nitrogen compared to non-fluorinated analogs. This alters its behavior in acid-base extractions.[1]
-
Oxidative Instability: Electron-rich diamines are prone to oxidation (N-oxide formation) and polymerization if handled roughly in air or light.[1]
This guide provides a tiered purification strategy, moving from bulk cleanup to high-purity isolation.[1]
Diagnostic Workflow (Decision Matrix)
Before selecting a method, characterize your crude mixture. Use this logic flow to determine the optimal starting point.
Caption: Figure 1. Strategic decision matrix for selecting the appropriate purification workflow based on impurity profile and physical state.
Protocol A: Modified Acid-Base Extraction (The "Cleanup")
Objective: Separate the basic diamine from neutral organic impurities (unreacted starting materials, ligands) and inorganic salts.
Critical Adjustment: Due to the fluorine atom, the basicity is reduced. Standard pH adjustments must be precise to avoid trapping the product in the wrong phase.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . If solubility is poor, use DCM .
-
Acid Extraction:
-
Extract the organic layer with 0.5 M HCl (aq).
-
Why? The diamine will protonate and move to the aqueous layer.
-
Caution: Do not use strong acid (>2 M) or heat, as this may hydrolyze the fluorine or amino groups.
-
-
Wash: Wash the aqueous acidic layer 2x with EtOAc to remove non-basic impurities. Discard organic washes.
-
Basification (The Critical Step):
-
Cool the aqueous layer to 0–5°C (ice bath).
-
Slowly adjust pH to 10–12 using saturated Na2CO3 or 6 M NaOH .
-
Observation: The product should precipitate or form an oil.
-
-
Re-Extraction:
-
Extract the basic aqueous layer with DCM/Isopropanol (3:1 ratio) .
-
Why? Pure DCM often fails to extract polar diamines efficiently.[1] The addition of Isopropanol (IPA) increases the solubility of the polar amine in the organic phase.
-
-
Drying: Dry over Na2SO4, filter, and concentrate.
Protocol B: Flash Chromatography Solutions
Objective: Isolate the product from regioisomers or degradation products that co-extract in Protocol A.
Stationary Phase Selection Guide
| Method | Stationary Phase | Mobile Phase System | Best For...[2] |
| Standard | Silica Gel (40-63 µm) | DCM : MeOH : NH4OH (90:9:[1]1) | General purification.[3] NH4OH is mandatory to prevent streaking. |
| Advanced | Amine-Functionalized Silica (NH2-SiO2) | Hexane : EtOAc (Gradient 0-100%) | Recommended. Eliminates the need for amine modifiers; prevents "tailing." |
| Reverse | C18 (ODS) | Water : Acetonitrile (+0.1% NH4HCO3) | Highly polar mixtures or separating closely eluting isomers. |
Troubleshooting "Streaking" on Silica
If your compound streaks (elutes over 10+ fractions), it is interacting with acidic silanols.
-
Fix 1: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA).
-
Fix 2: Switch to the DCM/MeOH/NH4OH system.
-
Recipe: Mix DCM (900 mL) + MeOH (90 mL) + NH4OH (10 mL, 28% aq). Shake well. Use this isocratically or in a gradient with DCM.
-
Protocol C: Crystallization & Salt Formation
Objective: Turn an oily or semi-solid product into a stable, weighable solid. Diamines often "oil out" as free bases but crystallize beautifully as salts.[1]
Strategy 1: Free Base Recrystallization
-
Solvent A: Toluene (hot) → Cool slowly.
-
Solvent B: EtOAc (hot) → Add Heptane dropwise until cloudy → Cool.
-
Note: Fluorinated amines can form polymorphs. If an oil forms, scratch the glass or add a seed crystal.
Strategy 2: Hydrochloride Salt Formation (Recommended for Stability)
-
Dissolve the free base in a minimal amount of dry Ethanol or MeOH .
-
Add 1.0 - 2.0 equivalents of HCl in Dioxane (4 M solution) or HCl in Ethanol dropwise at 0°C.
-
A white precipitate should form immediately.[1]
-
Add Diethyl Ether or MTBE to drive precipitation to completion.
-
Filter and wash with Ether.
-
Benefit: The HCl salt is resistant to oxidation and is water-soluble for biological assays.[1]
-
Frequently Asked Questions (FAQ)
Q1: My product is turning brown/black on the bench. Why? A: Diaminopyridines are electron-rich and susceptible to air oxidation.[1]
-
Solution: Store the free base under Nitrogen/Argon in the dark at -20°C. Convert to the HCl or sulfate salt for long-term storage, as the protonated form is significantly more stable against oxidation.
Q2: I see two spots on TLC that are very close together. Is one a regioisomer? A: Likely yes. Common synthesis routes (e.g., from 2,4-dichloro-3-fluoropyridine) can yield the 2,6-diamine isomer or the 4-amino-2-chloro byproduct.[1]
-
Solution: Use a C18 Reverse Phase column with a shallow gradient (e.g., 5% to 30% MeCN in Water over 20 minutes). The fluorine substitution pattern significantly affects lipophilicity, often resulting in better separation on C18 than silica.
Q3: Can I use Acetone for recrystallization? A: Avoid Acetone. Primary amines (the -NH2 groups) can react with ketones to form imines (Schiff bases), especially if the mixture is heated or acidic. Stick to alcohols (MeOH, IPA) or esters (EtOAc).
Q4: The product is stuck on the column even with 10% MeOH. A: The interaction is too strong.
-
Solution: Increase polarity/basicity. Use DCM : MeOH : 7M NH3 in MeOH (80:15:5) . Alternatively, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) mode using an Amine or Diol column with Acetonitrile/Water/Ammonium Formate.
References
-
Separation of Diaminopyridines via HPLC : Source: ResearchGate.[3][4] HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances.
-
Purification of Polar Amines (Flash Chromatography) : Source: Biotage.[2] How do I purify ionizable organic amine compounds using flash column chromatography?
-
Synthesis and Isolation of Fluoropyridines : Source: ChemicalBook/Literature.[3][5][6][7] General synthesis and hydrodefluorination patterns of fluoropyridines.
-
Cation Exchange for Aminopyridine Purification : Source: PubMed. Purification of 2-aminopyridine derivatives... by cation-exchange chromatography. [1]
-
Recrystallization of Diaminopyrimidines (Analogous Chemistry) : Source: ACS Publications. Crystal Growth & Design: Coformer Interactions of 2,4-Diaminopyrimidines. [1]
Sources
- 1. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Optimizing temperature for 3-Fluoropyridine-2,4-diamine condensation
Topic: Optimizing Temperature for 3-Fluoropyridine-2,4-diamine Condensation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Current Status: Operational Last Updated: March 1, 2026
Welcome to the technical support hub for the 3-Fluoropyridine-2,4-diamine scaffold. This guide addresses the critical thermodynamic and kinetic challenges associated with condensing this electron-deficient heterocyclic amine. Due to the inductive effect of the C3-fluorine atom, this substrate exhibits reduced nucleophilicity compared to non-fluorinated pyridines, requiring precise thermal management to balance reaction rate against defluorination or polymerization risks.
Part 1: The Core Directive – Thermodynamic vs. Kinetic Control
The condensation of 3-fluoropyridine-2,4-diamine (typically with
-
Phase I (Nucleophilic Attack): The C4-amine is generally more nucleophilic than the C2-amine. However, the C3-fluorine withdraws electron density (
-withdrawing), raising the activation energy ( ) for the initial attack. Moderate heat (40–60°C) is often required just to initiate this step, unlike non-fluorinated analogs which may react at RT. -
Phase II (Cyclodehydration): Ring closure involving the C2-amine is sterically and electronically hindered. This step is endothermic and entropy-driven. High heat (Reflux >80°C) is required to drive the elimination of water/alcohol and lock the thermodynamic product.
Visualizing the Reaction Pathway
The following diagram illustrates the thermal checkpoints for a standard condensation (e.g., with ethyl pyruvate).
Figure 1: Thermal reaction coordinate showing the necessity of a temperature ramp to avoid kinetic trapping or decomposition.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific user-reported issues derived from synthesis campaigns involving fluorinated pyridine diamines.
Q1: "I am observing low conversion, and the intermediate hydrolyzes upon workup. What is wrong with my temperature profile?"
Diagnosis: Kinetic Trapping. Technical Insight: The C3-fluorine atom reduces the basicity of the adjacent amines. If you run the reaction at room temperature (RT) or mild heat (40°C), you likely form the imine intermediate at the C4 position, but the thermal energy is insufficient to force the C2-amine to attack the carbonyl and close the ring. Upon aqueous workup, the open-chain imine hydrolyzes back to the starting material. Solution:
-
Protocol Adjustment: Implement a "Step-Up" thermal protocol. Stir at 50°C for 2 hours to ensure imine formation, then ramp to reflux (80–110°C) for 4–12 hours.
-
Solvent Switch: If using Ethanol (BP 78°C), switch to n-Butanol (BP 117°C) or Toluene (with a Dean-Stark trap) to access higher thermal energy for the cyclization step.
Q2: "I detect loss of the Fluorine signal (19F NMR) or formation of 'tar'. Is the molecule thermally unstable?"
Diagnosis: Nucleophilic Aromatic Substitution (
-
Limit T max: Do not exceed 120°C .
-
Acid Catalysis: Condensations of electron-deficient amines often require acid catalysis (e.g., 5-10 mol% p-TsOH or Acetic Acid). This activates the electrophile, allowing the reaction to proceed at lower temperatures, sparing the C-F bond.
-
Inert Atmosphere: Always run under Nitrogen/Argon. Electron-rich diamines (even fluorinated ones) are prone to oxidative polymerization at high temperatures in air.
Q3: "I am getting a mixture of regioisomers. How does temperature affect selectivity?"
Diagnosis: Thermodynamic vs. Kinetic Control failure. Technical Insight:
-
Kinetic Product: Attack by the most nucleophilic nitrogen (usually C4-NH2).
-
Thermodynamic Product: The most stable fused ring system.
-
The Issue: Rapid heating can sometimes cause "scrambling" or allow the less nucleophilic C2-NH2 to attack first if the electrophile is highly reactive (e.g., an acid chloride). Solution:
-
Controlled Addition: Add the electrophile slowly at 0°C to RT , allow the kinetic preference (C4-attack) to establish, and then heat to reflux to cyclize. Do not mix reagents at high heat immediately.
Part 3: Optimized Experimental Protocol
Objective: Condensation of 3-fluoropyridine-2,4-diamine with Ethyl Pyruvate (Model Reaction).
| Parameter | Specification | Rationale |
| Solvent | Ethanol (Abs) or n-Butanol | Protic solvents facilitate proton transfer during cyclization. |
| Concentration | 0.1 M - 0.2 M | High dilution minimizes intermolecular polymerization. |
| Catalyst | Glacial Acetic Acid (10 mol%) | Activates the pyruvate carbonyl; prevents base-mediated defluorination. |
| Atmosphere | Nitrogen / Argon | Prevents oxidation of the diamine. |
Step-by-Step Procedure:
-
Dissolution: Charge a reaction flask with 3-fluoropyridine-2,4-diamine (1.0 equiv) and Ethanol (10 mL/mmol). Sparge with Nitrogen for 10 minutes.
-
Activation: Add Glacial Acetic Acid (0.1 equiv).
-
Addition (Kinetic Phase): Cool to 0°C . Dropwise add Ethyl Pyruvate (1.1 equiv). Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Checkpoint: TLC/LCMS should show consumption of starting material and formation of the intermediate imine.
-
-
Cyclization (Thermodynamic Phase): Heat the mixture to Reflux (78–80°C) . Maintain for 6–12 hours.
-
Note: If conversion stalls, add more acid catalyst or switch to n-Butanol and heat to 100°C.
-
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, concentrate in vacuo and purify via flash chromatography (DCM/MeOH).
References
-
Scherbinina, S. I., et al. (2017).[1] "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling...". The Journal of Organic Chemistry, 82(24), 12967-12974.
- Relevance: Establishes the stability profile and synthesis methods for the 3-fluoropyridine core, highlighting the robustness of the 3-F position compared to 2-/4-F isomers.
-
Zhang, S., et al. (2014). "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives...". Molecules, 19(9), 13209-13226.
- Relevance: Provides the foundational condensation protocols for 2,4-diamino-heterocycles, serving as the baseline for the thermal "Step-Up" protocol.
-
Sigma-Aldrich. "3-Fluoropyridine Product Sheet & Properties".[2]
- Relevance: Verification of physical properties (BP/MP)
Sources
Technical Support Center: Recrystallization of 3-Fluoropyridine-2,4-diamine
Welcome to the technical support guide for the purification of 3-Fluoropyridine-2,4-diamine via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists. Given the absence of a standardized, published recrystallization protocol for this specific molecule, this guide provides a framework for method development based on established chemical principles and experience with analogous compounds, such as aminopyridines and other polar, aromatic molecules.
Our approach is grounded in a first-principles methodology, enabling you to develop a robust and reproducible purification process. We will explore solvent selection strategies, detailed experimental protocols, and comprehensive troubleshooting to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 3-Fluoropyridine-2,4-diamine?
Recrystallization is a purification technique that leverages differences in solubility.[1][2] The core principle is to dissolve the impure solid compound in a suitable solvent at an elevated temperature to create a saturated solution.[2] As this solution cools, the solubility of the desired compound decreases, causing it to form pure crystals.[2][3] Impurities, which are ideally present in smaller quantities, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[1] The success of this technique hinges on selecting a solvent where the compound of interest has high solubility in the hot solvent and low solubility in the cold solvent.[4][5]
Q2: What are the key structural features of 3-Fluoropyridine-2,4-diamine that will influence solvent selection?
The structure of 3-Fluoropyridine-2,4-diamine—featuring two primary amine (-NH2) groups, a pyridine ring, and a fluorine atom—dictates its chemical personality. The amine groups are capable of strong hydrogen bonding, and the pyridine nitrogen adds to the molecule's polarity. This makes the compound significantly polar. The general rule of "like dissolves like" is the foundational principle for solvent selection.[4] Therefore, polar solvents will be the most effective at dissolving this compound.
Q3: How do I systematically screen for an appropriate recrystallization solvent?
A systematic approach to solvent screening is crucial for efficient method development. This is typically a trial-and-error process guided by chemical principles.[4]
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 50-100 mg of crude 3-Fluoropyridine-2,4-diamine into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.[5]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[5]
-
Continue adding the hot solvent in small portions until the solid just dissolves. Record the approximate volume.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. A successful solvent will yield a significant amount of crystalline solid upon cooling.
This process allows you to quickly identify promising single-solvent systems.
Q4: What if I cannot find a suitable single solvent?
If no single solvent provides the desired solubility profile, a mixed-solvent system (also known as a solvent-antisolvent system) is the next logical step. This involves using two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").[6]
Commonly used solvent pairs include:
-
Ethanol/Water
-
Methanol/Diethyl Ether
-
Acetone/Water
-
Ethyl Acetate/Hexane[5]
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific challenges you may encounter during the recrystallization of 3-Fluoropyridine-2,4-diamine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated (too much solvent was used).[7] 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Nucleation is inhibited (the solution is supersaturated).[7] | 1. Concentrate the solution by gently boiling off some of the solvent and allow it to cool again.[8][9] 2. If using a single solvent, add an antisolvent dropwise until turbidity persists.[8] 3. Induce crystallization by scratching the inner wall of the flask with a glass rod at the air-liquid interface or by adding a "seed crystal" of the pure compound.[7][8][10] |
| Compound "Oils Out" Instead of Crystallizing | 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The solution is supersaturated, causing the compound to come out of solution too quickly as a liquid.[7] 3. High levels of impurities are depressing the melting point. | 1. Select a solvent with a lower boiling point.[11] 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool more slowly.[7][9] 3. Consider a preliminary purification step like a column chromatography or an acid-base extraction to remove gross impurities. |
| Low Recovery Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[9][12] 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.[12] | 1. Use the minimum amount of hot solvent necessary to dissolve the compound.[12] The filtrate can be concentrated to obtain a second crop of crystals.[11] 2. Ensure the filtration funnel and receiving flask are pre-heated before filtering the hot solution. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[12] |
| Colored Impurities Remain in Crystals | 1. The colored impurities have similar solubility profiles to the desired compound. 2. The impurities are adsorbed onto the surface of the crystals. | 1. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[11] Be cautious as charcoal can also adsorb the desired product. |
| Crystallization Happens Too Quickly | 1. The solution is too concentrated. | 1. Rapid crystallization can trap impurities.[9] Reheat the solution, add a small excess of solvent, and allow it to cool more slowly.[9] An ideal crystallization should show initial crystal formation after about 5 minutes and continue over 20 minutes.[9] |
Visual Workflow and Data
To aid in your experimental design, the following workflow and data table are provided.
Caption: General workflow for recrystallization.
Table 1: Properties of Potential Recrystallization Solvents
This table provides a starting point for solvent selection based on polarity and boiling point. The suitability for 3-Fluoropyridine-2,4-diamine must be determined experimentally.
| Solvent | Boiling Point (°C) | Polarity | Potential Role |
| Water | 100 | High | Good for highly polar compounds; may require a co-solvent like ethanol.[11] |
| Ethanol (95%) | 78 | High | An excellent and versatile polar solvent.[11] |
| Isopropanol | 82 | High | Similar to ethanol, good general-purpose polar solvent. |
| Acetonitrile | 82 | Medium-High | A polar aprotic solvent, can be effective for nitrogen-containing heterocycles. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[11] |
| Toluene | 111 | Low | Generally for aromatic compounds; likely a poor solvent but could be an effective antisolvent.[11] |
| Hexane | 69 | Low | A nonpolar solvent; will likely be an effective antisolvent.[11] |
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from Syrris website: [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from typeset.io: [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from ResearchGate: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo: [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from PraxiLabs: [Link]
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University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
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University of York. (n.d.). Solvent Choice. Retrieved from University of York Chemistry Teaching Labs: [Link]
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California State University, Sacramento. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from Macroscale and Microscale Organic Experiments.
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ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? Retrieved from ResearchGate: [Link]
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University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts: [Link]
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs: [Link]
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Stability of 3-Fluoropyridine-2,4-diamine under acidic conditions
Welcome to the technical support center for 3-Fluoropyridine-2,4-diamine. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under acidic conditions, drawing upon established principles of organic chemistry and data from analogous structures.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavior of 3-Fluoropyridine-2,4-diamine in an acidic solution?
A1: In the presence of an acid, 3-Fluoropyridine-2,4-diamine is expected to be protonated. Based on studies of similar 2,4-diaminopyrimidine structures, the initial and most favorable site of protonation is the pyridine ring nitrogen.[1][2] This is due to the lone pair of electrons on the ring nitrogen being more available for protonation compared to the amino groups, whose basicity is reduced by resonance delocalization into the pyridine ring. A second protonation, which would occur in more strongly acidic conditions, might take place on one of the amino groups.[3]
Q2: How stable is the C-F bond in 3-Fluoropyridine-2,4-diamine under acidic conditions?
A2: The carbon-fluorine bond in fluorinated aromatic compounds is generally very strong and resistant to cleavage. In the context of drug discovery, fluorine is often incorporated into molecules to enhance metabolic stability.[4][5] However, under certain conditions, such as elevated temperatures or the presence of strong nucleophiles, nucleophilic aromatic substitution can occur. For fluoropyridines, the susceptibility to nucleophilic substitution is greater at the 2- and 4-positions. The 3-position, as in this compound, is less reactive.[6] While generally stable, prolonged exposure to harsh acidic conditions (e.g., high concentrations of strong acids at high temperatures) could potentially lead to the hydrolysis of the fluorine to a hydroxyl group.[7]
Q3: Are there any specific acidic reagents that should be avoided when working with 3-Fluoropyridine-2,4-diamine?
A3: While this compound is expected to be compatible with a range of common acids for pH adjustment or salt formation (e.g., HCl, H2SO4, acetic acid) under controlled conditions, caution is advised with acids that also contain a competent nucleophile, especially at elevated temperatures. For instance, reactions in concentrated hydrobromic or hydroiodic acid at high temperatures could pose a risk of nucleophilic substitution of the fluorine. The use of anhydrous hydrogen fluoride could also lead to complex reactions.[8]
Q4: How does protonation affect the solubility of 3-Fluoropyridine-2,4-diamine?
A4: Protonation of the pyridine nitrogen will form a pyridinium salt. This salt is expected to have significantly higher solubility in polar protic solvents, including water and alcohols, compared to the free base. This property is often exploited for purification or formulation purposes. Pyridine and its derivatives are known to be used to enhance the solubility and bioavailability of less soluble compounds.[9]
Troubleshooting Guide: Stability Issues in Acidic Media
Researchers may encounter unexpected results when using 3-Fluoropyridine-2,4-diamine in acidic environments. This guide provides a systematic approach to troubleshooting common problems.
Visualizing the Troubleshooting Workflow
Sources
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- 2. Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Troubleshooting low conversion rates with 3-Fluoropyridine-2,4-diamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific synthetic bottlenecks associated with 3-Fluoropyridine-2,4-diamine (CAS: 72922-07-7)[1].
Working with heavily functionalized, fluorinated heterocycles requires a departure from standard synthetic protocols. This guide deconstructs the electronic properties of the substrate, answers frequent troubleshooting queries, and provides self-validating experimental workflows to rescue stalled reactions.
Part 1: Mechanistic Insights – The Root Cause of Low Conversion
To troubleshoot low conversion rates, we must first understand the intrinsic electronic environment of 3-Fluoropyridine-2,4-diamine. The molecule suffers from severe nucleophilic deactivation due to two compounding factors:
-
The Inductive (-I) Effect of Fluorine: The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect, stripping electron density from the adjacent C2 and C4 amino groups[2].
-
The Pyridine Nitrogen Sink: The C2 amino group is further deactivated by the adjacent electronegative pyridine nitrogen (N1), which acts as an electron sink, increasing the acidity of the amine protons while destroying their nucleophilicity[3].
Because of these factors, standard conditions (e.g., Triethylamine + Acyl Chloride, or standard Pd(PPh₃)₄ couplings) will inevitably result in <30% conversion or complete reaction failure[4].
Diagram 1: Electronic deactivation pathways in 3-Fluoropyridine-2,4-diamine.
Part 2: FAQs & Troubleshooting Guides
Q1: My acylation/amidation reactions are stalling at 20% conversion despite using excess acyl chloride and DIPEA. How can I drive this to completion? A1: Tertiary amine bases like DIPEA or Triethylamine are purely proton scavengers; they do not deprotonate the aminopyridine to increase its reactivity. Because the amine is highly deactivated[5], you must force the reaction by pre-forming the highly nucleophilic amide anion. Switch your base to Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS). By deprotonating the amine before adding the electrophile, you bypass the intrinsic low nucleophilicity of the neutral amine[4].
Q2: I am attempting a Buchwald-Hartwig cross-coupling using this diamine as the nucleophile, but I only observe unreacted starting material and debrominated aryl halide. What is going wrong? A2: Deactivated amines struggle to undergo the crucial coordination and reductive elimination steps in the Palladium catalytic cycle. If you are using standard monodentate phosphine ligands (like PPh₃), the catalytic cycle stalls. You must switch to bidentate ligands with large bite angles, such as Xantphos or BINAP , paired with a strong inorganic base like Cs₂CO₃[6][7]. These ligands force the palladium intermediate into a geometry that accelerates reductive elimination, driving the coupling of poor nucleophiles.
Q3: I need to selectively functionalize the C4-amino group over the C2-amino group. Is this possible without protecting groups? A3: Yes. While both groups are deactivated by the C3 fluorine, the C2-amino group is additionally deactivated by the adjacent pyridine nitrogen[3]. Therefore, the C4-amino group is marginally more nucleophilic. You can achieve kinetic resolution by running the reaction at lower temperatures (0 °C to 10 °C) using exactly 1.0 equivalent of the electrophile.
Part 3: Quantitative Data Summaries
To guide your optimization, below are the consolidated experimental matrices demonstrating how base and ligand selection dictate conversion rates for this specific substrate class.
Table 1: Base & Solvent Effects on Acylation of Deactivated Aminopyridines
| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Rationale |
| DIPEA (2.0) | DCM | 25 | 24 | < 15% | Base is too weak; neutral amine is unreactive. |
| DMAP (0.2) + TEA (2.0) | THF | 65 | 12 | 45% | DMAP forms active acylpyridinium, but amine is still too poor a nucleophile. |
| NaH (1.2) | DMF | 0 to 25 | 4 | > 95% | Quantitative deprotonation forms highly reactive amide anion. |
| LiHMDS (1.2) | THF | -78 to 25 | 4 | 88% | Excellent alternative for base-sensitive functional groups. |
Table 2: Ligand Screening for Buchwald-Hartwig Amination[6][7]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Conversion (%) |
| Pd(PPh₃)₄ | NaOtBu | Toluene | 90 | 0% (Dehalogenation) |
| Pd(OAc)₂ / dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | 22% |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 85 | 65% |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | > 90% |
Part 4: Standardized Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the described in-process analytical observation is confirmed.
Protocol A: Base-Promoted Acylation (NaH Method)
Use this protocol to overcome the poor nucleophilicity of the diamine during amide bond formation.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 3-Fluoropyridine-2,4-diamine (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation (Causality Step): Cool the flask to 0 °C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv).
-
Mechanistic Rationale: NaH irreversibly deprotonates the amine.
-
Self-Validation Check: You must observe vigorous bubbling (H₂ gas evolution) and a distinct color change (typically to a deep yellow/orange anion). If bubbling does not occur, your NaH is dead; abort and obtain fresh reagents.
-
-
Electrophile Addition: Stir for 30 minutes at 0 °C to ensure complete anion formation. Dropwise add the acyl chloride (1.1 equiv).
-
Reaction Propagation: Allow the reaction to warm to room temperature. Monitor by LC-MS. Complete conversion should be observed within 2-4 hours.
-
Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc. The product will be highly polar, so back-extract the aqueous layer with a 10% MeOH/DCM mixture if recovery is low.
Protocol B: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling
Use this protocol for C-N bond formation with aryl halides.
-
Catalyst Pre-mixing: In a glovebox or under strict argon flow, charge a sealed tube with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv)[6].
-
Mechanistic Rationale: The large bite angle of Xantphos forces the Pd(II) intermediate into a highly strained geometry, drastically lowering the activation energy required for reductive elimination of the deactivated amine[7].
-
-
Substrate Addition: Add the aryl halide (1.0 equiv), 3-Fluoropyridine-2,4-diamine (1.2 equiv), and degassed 1,4-Dioxane (0.15 M).
-
Heating: Seal the tube and heat to 100 °C for 16 hours.
-
Self-Validation Check: The reaction mixture should transition from a pale yellow suspension to a dark red/brown mixture. Palladium black (a dark precipitate) may form near the end of the reaction, indicating catalyst precipitation after substrate depletion.
-
-
Filtration: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium residues.
Diagram 2: Troubleshooting workflow for rescuing stalled aminopyridine reactions.
References
-
Molbase - 3-Fluoropyridine-2,4-diamine (CAS 72922-07-7). Source: Molbase Encyclopedia. URL:[Link]
-
MPG.PuRe - The Case of Anion-Binding to Divalent Fluorinated Pyridines in the Gas Phase. Source: Max Planck Society. URL: [Link]
-
J-Stage - N-Acyltriazinedione; a Novel Acylating Reagent Synthesized from a Triazinone-Type Condensing Reagent. Source: J-Stage. URL: [Link]
-
ResearchGate - Amino group acidity in aminopyridines and aminopyrimidines. Source: ResearchGate. URL: [Link]
-
MDPI - N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies. Source: MDPI. URL: [Link]
-
ResearchGate - Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Source: ResearchGate. URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-Fluoropyridine-2,4-diamine
Introduction
3-Fluoropyridine-2,4-diamine is a critical starting material and intermediate in the synthesis of various pharmacologically active compounds. The purity of this diamine derivative is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for purity determination due to its high resolution, sensitivity, and accuracy.[1] This guide provides an in-depth, comparative approach to developing a robust and reliable reversed-phase HPLC (RP-HPLC) method for the purity analysis of 3-Fluoropyridine-2,4-diamine, grounded in scientific principles and practical expertise.
Understanding the Analyte: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 3-Fluoropyridine-2,4-diamine is a polar, basic compound. Its structure, featuring two primary amine groups and a pyridine ring, dictates its chromatographic behavior.
-
pKa: The pyridine ring nitrogen and the amino groups are basic and will be protonated at acidic pH. The pKa of 3-fluoropyridine is approximately 2.97.[2][3] The diamino substitution will increase the basicity. This ionization is a key parameter to control for achieving reproducible retention and good peak shape.
-
Polarity: The presence of amino groups and the nitrogen in the pyridine ring makes it a polar molecule. This inherent polarity can lead to poor retention on traditional non-polar stationary phases like C18, especially in highly aqueous mobile phases.[4][5]
-
UV Absorbance: The pyridine ring provides a chromophore, allowing for UV detection. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
A Strategic Approach to Method Development
The development of an HPLC method is a systematic process. The following workflow outlines a logical approach to optimizing the separation of 3-Fluoropyridine-2,4-diamine from its potential impurities.
Caption: A systematic workflow for HPLC method development.
Comparative Evaluation of Critical Method Parameters
The core of method development lies in the judicious selection and optimization of the stationary and mobile phases. For a polar basic compound like 3-Fluoropyridine-2,4-diamine, this presents a unique challenge.
Stationary Phase (Column) Selection: A Tale of Two Chemistries
The choice of the HPLC column is the most influential factor in achieving the desired selectivity.[6] For polar basic compounds, standard C18 columns can exhibit poor retention and peak tailing due to strong interactions between the protonated amine groups and residual silanols on the silica surface.[7]
| Column Type | Description | Advantages for 3-Fluoropyridine-2,4-diamine | Disadvantages |
| Traditional C18 | Silica particles bonded with octadecylsilane. The workhorse of RP-HPLC.[8] | Widely available, extensive literature. | Poor retention of polar compounds, potential for peak tailing with basic analytes due to silanol interactions.[7] |
| Polar-Embedded C18 | C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface.[6][9] | Enhanced retention of polar compounds, improved peak shape for bases by shielding silanols, stable in highly aqueous mobile phases.[9] | May have different selectivity compared to traditional C18. |
| Phenyl-Hexyl | Phenyl groups provide alternative selectivity through π-π interactions. | Can offer unique selectivity for aromatic compounds like pyridines. | May not provide sufficient hydrophobic retention. |
Recommendation: A polar-embedded C18 column is the recommended starting point. The embedded polar group will help to retain the polar 3-Fluoropyridine-2,4-diamine and shield the basic amine groups from interacting with acidic silanols, leading to better peak shape.
Mobile Phase Optimization: The Power of pH
The mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds.[10] For a basic analyte like 3-Fluoropyridine-2,4-diamine, the pH of the mobile phase will determine its degree of ionization.
Caption: Effect of mobile phase pH on the retention of a basic analyte.
Comparison of pH Strategies:
| pH Range | Analyte State | Chromatographic Effect | Considerations |
| Low pH (2-4) | Protonated (Cationic) | Reduced retention time, good peak shape often achieved due to suppression of silanol ionization.[11] | Select a buffer effective in this range (e.g., formate, phosphate).[11] |
| Mid pH (5-7) | Partially Protonated | Retention time is very sensitive to small pH changes, leading to a non-robust method. This range should generally be avoided.[12] | Not recommended for robust method development. |
| High pH (8-10) | Neutral | Increased retention time, improved peak shape as silanol interactions are minimized.[13][14] | Requires a pH-stable column (e.g., hybrid silica or polymer-based).[11][13] |
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile is generally the preferred organic modifier as it offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. However, methanol can sometimes provide different selectivity. Both should be screened during initial method development.
Detector Wavelength Selection
A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. This allows for the determination of the λmax for the main component and all impurities, ensuring optimal detection sensitivity. It also enables peak purity analysis to confirm that a chromatographic peak corresponds to a single component. For pyridine derivatives, a wavelength around 254 nm is often a good starting point.[15][16]
Detailed Experimental Protocol: A Recommended Starting Method
This protocol provides a robust starting point for the analysis of 3-Fluoropyridine-2,4-diamine. Further optimization may be required based on the specific impurity profile of the sample.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm | Balances efficiency and backpressure, suitable for polar basic analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Provides a low pH to ensure consistent protonation of the analyte and good peak shape. Volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile | Common, low viscosity organic modifier. |
| Gradient | 5% to 95% B over 15 minutes | A generic gradient to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | DAD at 254 nm and λmax of analyte | Ensures detection of a broad range of impurities and optimal sensitivity for the main peak. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5 v/v) | Ensures compatibility with the initial mobile phase conditions. |
Method Validation: Ensuring Trustworthiness
Once an optimized method is developed, it must be validated to demonstrate its suitability for its intended purpose.[17] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20]
Key Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities. | Peak purity index > 0.999, baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To assess the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To measure the degree of scatter between a series of measurements. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in pH, flow rate, temperature, etc. |
Conclusion
The development of a robust HPLC method for the purity determination of 3-Fluoropyridine-2,4-diamine is a multi-faceted process that requires a deep understanding of the analyte's chemistry and chromatographic principles. By systematically evaluating and comparing critical parameters such as the stationary phase and mobile phase pH, a selective, sensitive, and reliable method can be established. The use of a polar-embedded C18 column with a low pH mobile phase provides an excellent starting point. Subsequent validation in accordance with ICH guidelines is essential to ensure the method is fit for purpose in a regulated environment, ultimately guaranteeing the quality and safety of the final pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. Available from: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]
-
ICH Q2(R1) Validation of analytical procedures: text and methodology. Available from: [Link]
-
HPLC Column Selection | LCGC International. Available from: [Link]
-
HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. Available from: [Link]
-
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry. Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]
-
Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Available from: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available from: [Link]
-
Polar Compounds | SIELC Technologies. Available from: [Link]
-
Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available from: [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available from: [Link]
-
3-Fluoropyridine | C5H4FN | CID 67794 - PubChem - NIH. Available from: [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. Available from: [Link]
-
HPLC problems with very polar molecules - Axion Labs. Available from: [Link]
-
Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column. Available from: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available from: [Link]
-
3-fluoropyridine. Available from: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. Available from: [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. Available from: [Link]
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Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Fluoropyridine-2,4-diamine
Executive Summary & Application Scope
Molecule: 3-Fluoropyridine-2,4-diamine (CAS: 2228863-74-3)
Molecular Formula:
This guide details the electrospray ionization (ESI) fragmentation patterns of 3-Fluoropyridine-2,4-diamine, a critical heterocyclic building block in the synthesis of kinase inhibitors and fluorinated pyridine drugs.
The Core Challenge: Distinguishing the 3-fluoro isomer from its regioisomers (e.g., 5-fluoropyridine-2,4-diamine) and non-fluorinated analogs is a frequent bottleneck in synthesis validation. This guide provides the definitive mass spectral fingerprints—specifically the "Ortho-F Effect"—required to validate structural integrity during drug development.
Structural Analysis & Mechanistic Hypothesis
To interpret the mass spectrum, we must first understand the electronic environment of the precursor ion.
The "Sandwich" Effect (3-Fluoro Isomer Specific)
In 3-Fluoropyridine-2,4-diamine, the fluorine atom at position 3 is sterically and electronically "sandwiched" between two amino groups (at positions 2 and 4).
-
Protonation Site: Under ESI(+) conditions, protonation occurs preferentially at the ring nitrogen (
) or the exocyclic amines. However, the electron-withdrawing fluorine at C3 reduces the basicity of the adjacent and , making the ring nitrogen ( ) the most probable site for stable protonation, stabilized by an intramolecular H-bond from the . -
Fragmentation Trigger: The proximity of the fluorine to two hydrogen-donating amine groups facilitates a specific neutral loss channel (HF elimination) that is less favorable in isomers where the fluorine is isolated.
Comparative Fragmentation Pathways
This section compares the target molecule against its two primary "alternatives" encountered during synthesis: the non-fluorinated control and the 5-fluoro regioisomer.
Table 1: Comparative Mass Spectral Fingerprints (ESI-MS/MS)
| Feature | 3-Fluoropyridine-2,4-diamine (Target) | 5-Fluoropyridine-2,4-diamine (Isomer) | Pyridine-2,4-diamine (Non-F Analog) |
| Precursor | 128.06 | 128.06 | 110.07 |
| Primary Loss | -HF (20 Da) & | ||
| Key Fragment 1 | m/z 108 (Loss of HF) | m/z 111 (Loss of | m/z 93 (Loss of |
| Key Fragment 2 | m/z 81 (Ring cleavage) | m/z 84 (Ring cleavage) | m/z 66 (Ring cleavage) |
| Diagnostic Ratio | High 108:111 ratio (HF loss favored by ortho-H) | Low 108:111 ratio (HF loss slower) | N/A (No Fluorine) |
| Mechanism | Ortho-Effect: F at C3 abstracts H from | F at C5 is only adjacent to | Standard amine fragmentation. |
Detailed Pathway Analysis
Pathway A: The Ortho-Fluorine Elimination (Target Specific)
The defining characteristic of the 3-fluoro isomer is the facile loss of Hydrogen Fluoride (HF).
-
Mechanism: The fluorine at C3 accepts a proton from the adjacent amino group (likely C2-amine due to N1 proximity).
-
Transition:
. -
Significance: This peak is significantly more intense in the 3-fluoro isomer compared to the 5-fluoro isomer because the F atom has two adjacent proton sources (
and ), doubling the statistical probability and lowering the activation energy for HF elimination.
Pathway B: Deamination (Common to all)
-
Mechanism: Loss of ammonia (
) from the exocyclic amines. -
Transition:
. -
Secondary Step: The resulting ion often loses HCN (27 Da) to open the pyridine ring.
- (Loss of HCN).
Visualizing the Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways, highlighting the unique "Ortho-F" route specific to the 3-fluoro isomer.
Caption: Competitive fragmentation pathways for 3-Fluoropyridine-2,4-diamine. The red path (HF loss) is the diagnostic differentiator from regioisomers.
Experimental Protocol: Validated LC-MS/MS Method
To reproduce these results and confirm the identity of your synthesized block, follow this self-validating protocol.
A. Sample Preparation[1][2]
-
Stock Solution: Dissolve 1 mg of 3-Fluoropyridine-2,4-diamine in 1 mL of Methanol (HPLC Grade).
-
Working Standard: Dilute 1:100 with Water/Acetonitrile (95:5) + 0.1% Formic Acid. Final concentration ~10 µg/mL.
-
Why Formic Acid? Essential to ensure full protonation of the pyridine ring (
~6-7) for maximum sensitivity in ESI(+).
-
B. LC-MS Parameters[1][3][4][5][6]
-
Instrument: Triple Quadrupole or Q-TOF (Preferred for exact mass).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1]
-
Source Voltage: +3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile F-C bond).
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Quantitation (MRM):
-
Transition 1 (Quant):
(CE: 25 eV) – Specific to 3-F. -
Transition 2 (Qual):
(CE: 20 eV) – Generic amine.
-
-
C. Data Interpretation Checklist
-
Check Parent: Is the base peak 128.1? (If 127, you have ionization issues; if 110, you lost the Fluorine during synthesis).
-
Check Neutral Loss:
-
Observe the difference between Parent and Daughter ions.
- Da (HF): Confirms Fluorine is present and likely adjacent to an amine (3-F position).
-
Da (
): Confirms presence of free amino groups.
-
-
Isomer Discrimination: If the ratio of
is , you likely have the 3-fluoro isomer. If the ratio is , suspect the 5-fluoro isomer (where HF loss is less favorable).
References
-
NIST Mass Spectrometry Data Center. Standard Fragmentation of Aminopyridines. National Institute of Standards and Technology. [Link]
-
Sakai, M., & Okada, K. (2011). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact.[2] Journal of Mass Spectrometry.[1] [Link]
-
Gross, J. H. (2017).[3] Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter: Fragmentation of Heterocycles). [Link]
Sources
Mechanistic Causality: Why the 3-Fluoro Substitution Alters Bioactivity
As a Senior Application Scientist in drug discovery, I frequently encounter a critical bottleneck during the lead optimization of kinase inhibitors and other targeted therapeutics: compounds exhibit exceptional biochemical potency but fail in cellular assays due to poor membrane permeability or high metabolic clearance.
When working with pyridine diamine scaffolds—a privileged motif in medicinal chemistry—the strategic installation of a single fluorine atom at the 3-position is one of the most reliable bioisosteric modifications to overcome these liabilities. This guide provides an in-depth, objective comparison of 3-fluoro versus non-fluorinated pyridine diamines, detailing the mechanistic causality behind their divergent bioactivity and providing the self-validating experimental workflows required to evaluate them.
The decision to transition from a non-fluorinated pyridine diamine to a 3-fluoro analog is rarely about improving direct target affinity; rather, it is a targeted intervention to rescue the molecule's physicochemical properties. The causality behind this shift is driven by two primary mechanisms:
1. pKa Modulation and Passive Permeability In a standard 2,4-diamine or 2,6-diamine pyridine scaffold, the pyridine nitrogen is highly basic (pKa ~7.5 to 8.0). At physiological pH (7.4), a significant fraction of the molecule exists in an ionized state, which severely restricts passive transcellular diffusion. The introduction of a highly electronegative fluorine atom at the adjacent 3-position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the pyridine nitrogen, dropping its pKa by approximately 1.0 to 1.5 log units [1]. Consequently, the molecule remains predominantly neutral at pH 7.4, leading to a dramatic increase in membrane permeability.
2. Conformational Locking via Intramolecular Interactions Beyond electronic effects, the 3-fluoro substituent can act as a weak hydrogen bond acceptor or participate in orthogonal multipolar interactions. In many kinase inhibitors, the fluorine atom forms an intramolecular hydrogen bond (N-H···F) with the adjacent exocyclic amine. This interaction restricts the rotatable bonds of the diamine, "locking" the molecule into a planar, bioactive conformation that perfectly aligns with the hydrogen-bonding requirements of the kinase hinge region, thereby minimizing the entropic penalty upon binding [2].
Logical flow of how 3-fluorination modulates pKa to enhance cellular efficacy.
Comparative Bioactivity & Physicochemical Data
To objectively demonstrate this effect, we look at representative data synthesized from optimized kinase inhibitor scaffolds (such as MK2 or PfCDPK1 inhibitors) [3]. The table below highlights how the 3-fluoro substitution bridges the gap between biochemical potency and cellular efficacy.
| Parameter | Non-Fluorinated Pyridine Diamine | 3-Fluoro Pyridine Diamine | Mechanistic Implication |
| Biochemical Target IC₅₀ | 15 nM | 18 nM | Potency is maintained; conformational lock offsets slight steric bulk. |
| Cellular Assay IC₅₀ | 450 nM | 60 nM | 7.5x improvement due to enhanced intracellular exposure. |
| PAMPA Permeability (Pₐₚₚ) | 0.5 × 10⁻⁶ cm/s | 8.5 × 10⁻⁶ cm/s | >1 log unit increase in passive transcellular diffusion. |
| Calculated pKa (Pyridine N) | ~7.8 | ~6.1 | Shift from predominantly ionized to predominantly neutral at pH 7.4. |
| Metabolic Clearance (HLM) | 45 µL/min/mg | 12 µL/min/mg | Fluorine blocks oxidative metabolism at the electron-rich 3-position. |
Self-Validating Experimental Workflows
To trust the data presented above, the experimental protocols must be robust and self-validating. Below are the exact methodologies used to evaluate these compounds, designed with built-in quality control gates.
Self-validating experimental workflow for comparative bioactivity screening.
Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: We utilize PAMPA rather than Caco-2 for this specific comparison because PAMPA strictly isolates passive physicochemical diffusion from active transporter efflux, allowing us to directly measure the impact of the pKa shift.
-
Plate Preparation: Coat the PVDF membrane of a 96-well filter plate (acceptor) with 5 µL of a 1% (w/v) lecithin in dodecane solution.
-
Compound Addition: Dilute the 3-fluoro and non-fluorinated diamines to 10 µM in PBS (pH 7.4) containing 1% DMSO. Add 300 µL to the donor plate.
-
Self-Validation Gate (Lucifer Yellow): Spike the donor solution with 50 µM Lucifer Yellow (a highly hydrophilic, fluorescent dye). Causality: If Lucifer Yellow is detected in the acceptor well post-incubation, it proves the artificial lipid membrane was compromised by the test compound's surfactant properties. Any data point with >1% Lucifer Yellow permeation is automatically rejected.
-
Incubation: Assemble the donor and acceptor plates and incubate at room temperature for 16 hours in a humidity chamber.
-
Quantification: Separate the plates and quantify compound concentrations in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pₐₚₚ).
Protocol B: TR-FRET Biochemical Kinase Assay
Rationale: Highly conjugated pyridine diamines often exhibit auto-fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved FRET (TR-FRET) introduces a temporal delay before measurement, eliminating background auto-fluorescence and ensuring absolute data trustworthiness.
-
Reagent Assembly: In a 384-well low-volume plate, combine 5 µL of the target kinase, 2 µL of the test compound (10-point dose-response titration), and 5 µL of a master mix containing ATP and a biotinylated peptide substrate.
-
Reaction: Incubate for 60 minutes at 25°C.
-
Detection Mix: Stop the reaction by adding 10 µL of a detection buffer containing EDTA, a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).
-
Self-Validation Gate (Z'-Factor): Include 16 wells of a maximum signal control (DMSO only) and 16 wells of a minimum signal control (10 µM Staurosporine). Causality: Before any IC₅₀ is calculated, the Z'-factor of the plate must be computed. A Z'-factor < 0.6 indicates unacceptable assay noise or pipetting error, triggering an automatic re-run of the plate.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.
Conclusion
The empirical data and mechanistic logic clearly demonstrate that replacing a non-fluorinated pyridine diamine with a 3-fluoro analog is not merely a cosmetic structural tweak. It is a fundamental physicochemical overhaul. By leveraging the strong inductive withdrawal of the fluorine atom, researchers can suppress the basicity of the pyridine ring, thereby unlocking massive gains in passive membrane permeability and cellular efficacy without sacrificing biochemical target affinity [4]. When validated through rigorous, self-correcting assay workflows, this bioisosteric replacement serves as a cornerstone strategy in modern drug development.
References
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. National Institutes of Health (NIH) / Advanced Drug Delivery Reviews. Available at:[Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents. ACS Publications. Available at:[Link]
-
Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
Navigating the Landscape of Pyridine Building Blocks: A Comparative Guide to Characterization Standards
A NOTE ON CHEMICAL IDENTITY: Initial searches for "3-Fluoropyridine-2,4-diamine" with CAS number 22282-99-1 revealed a consistent discrepancy. This CAS number is authoritatively assigned to 4-Bromo-2-methylpyridine . This guide will, therefore, focus on the comprehensive characterization of 4-Bromo-2-methylpyridine. Recognizing the user's interest in fluorinated diaminopyridines, this document will also provide a comparative analysis of a structurally related and commercially available compound, 3-Fluoropyridine-2,5-diamine , to offer a broader perspective for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their heterocyclic structure is a privileged scaffold found in numerous FDA-approved drugs. The nature and position of substituents on the pyridine ring are critical in modulating a compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn influence its pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth comparison of the characterization standards for 4-Bromo-2-methylpyridine and offers insights into the analysis of related fluorinated aminopyridines, equipping researchers with the knowledge to select and validate the optimal building blocks for their synthetic endeavors.
Part 1: Characterization of 4-Bromo-2-methylpyridine (CAS 22282-99-1)
4-Bromo-2-methylpyridine is a versatile intermediate in organic synthesis, valued for its utility in cross-coupling reactions and the construction of more complex molecular architectures.[1] Its proper characterization is paramount to ensure the integrity and reproducibility of synthetic outcomes.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H6BrN | [2][3] |
| Molecular Weight | 172.02 g/mol | [2][3] |
| Appearance | Light yellow liquid | [4] |
| Density | 1.450 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.556 | [3] |
| Solubility | Miscible with dichloromethane; Immiscible with water | [4] |
Spectroscopic and Chromatographic Standards
Unambiguous structural confirmation and purity assessment of 4-Bromo-2-methylpyridine rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of 4-Bromo-2-methylpyridine.
-
¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For 4-Bromo-2-methylpyridine, three distinct signals in the aromatic region and one signal for the methyl group are expected.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Six distinct signals are expected for 4-Bromo-2-methylpyridine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for assessing the purity of 4-Bromo-2-methylpyridine and quantifying any impurities. A reverse-phase method is typically employed.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. For 4-Bromo-2-methylpyridine, the mass spectrum will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
Experimental Protocols
NMR Spectroscopy Workflow
-
Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-methylpyridine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Data Processing: Process the raw data by applying Fourier transformation, phase and baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
HPLC Purity Assessment Workflow
-
System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is often effective.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the components.
-
Detection: The mass spectrometer will provide the mass-to-charge ratio of the eluting compounds, confirming the molecular weight and fragmentation pattern.
Part 2: Comparative Analysis with an Isomeric Alternative
For synthetic applications, particularly in areas like Suzuki cross-coupling reactions, the isomeric 2-Bromo-4-methylpyridine (CAS 4926-28-7) presents an interesting alternative. The position of the bromine atom significantly influences the reactivity of the C-Br bond.
Comparative Physicochemical and Spectroscopic Data
| Parameter | 4-Bromo-2-methylpyridine | 2-Bromo-4-methylpyridine |
| CAS Number | 22282-99-1 | 4926-28-7 |
| Molecular Weight | 172.02 g/mol | 172.02 g/mol |
| Boiling Point | Not readily available | 87 °C/10 mmHg |
| Density | 1.450 g/mL at 25 °C[3] | 1.545 g/mL at 25 °C |
| ¹H NMR (Predicted) | Aromatic protons likely more downfield due to proximity to nitrogen. | Aromatic protons will have different chemical shifts and coupling patterns. |
| Reactivity | The C4-Br bond is generally less reactive in palladium-catalyzed cross-coupling than a C2-Br bond due to electronic effects of the pyridine nitrogen. | The C2-Br bond is activated towards nucleophilic substitution and cross-coupling reactions. |
This difference in reactivity is a key consideration for synthetic chemists. 2-Bromo-4-methylpyridine is often the preferred substrate for reactions where the facile cleavage of the C-Br bond is desired.
Part 3: Addressing the Interest in Fluorinated Diaminopyridines
While "3-Fluoropyridine-2,4-diamine" remains elusive in the chemical literature, related isomers exist and are of significant interest in drug discovery. The introduction of a fluorine atom can profoundly impact a molecule's properties, including its metabolic stability and binding affinity.[5]
Available Data on Fluorinated Aminopyridine Analogs
| Compound | 3-Fluoropyridine-2,5-diamine | 4-Amino-3-fluoropyridine |
| CAS Number | 1232430-88-4 | 2247-88-3[6][7] |
| Molecular Formula | C5H6FN3 | C5H5FN2[6][8] |
| Molecular Weight | 127.12 g/mol | 112.11 g/mol [6][8] |
| Appearance | Not specified | Off-white to brown powder/solid[6] |
| Melting Point | Not specified | 71-79 °C[8] |
| Purity (Typical) | Not specified | ≥ 97%[6] |
Characterization Considerations for Fluorinated Pyridines
The characterization of these compounds follows similar principles to those outlined for 4-Bromo-2-methylpyridine, with the addition of ¹⁹F NMR spectroscopy .
-
¹⁹F NMR: This is an indispensable tool for confirming the presence and chemical environment of the fluorine atom. The chemical shift and coupling constants (J-coupling) to neighboring protons provide valuable structural information.
A general workflow for the characterization of these novel building blocks is presented below.
Characterization Workflow for Fluorinated Pyridines
Conclusion
This guide has addressed the initial query regarding "3-Fluoropyridine-2,4-diamine" (CAS 22282-99-1) by clarifying the identity of the compound associated with this CAS number as 4-Bromo-2-methylpyridine . We have provided a comprehensive overview of its characterization standards and compared it with its isomer, 2-Bromo-4-methylpyridine , highlighting the critical role of substituent position on chemical reactivity.
Furthermore, to assist researchers interested in the scaffold suggested by the compound name, we have presented available information on related fluorinated aminopyridines . The successful incorporation of any of these building blocks into a synthetic route is contingent upon rigorous characterization, ensuring the identity, purity, and stability of the starting materials. The protocols and comparative data herein serve as a valuable resource for scientists and drug development professionals navigating the complex landscape of pyridine-based intermediates.
References
Click to expand
- Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide. Benchchem. Accessed February 2024.
- 4-Bromo-2-methylpyridine | 22282-99-1. ChemicalBook. Accessed February 2024.
- 4-Bromo-2-methylpyridine | C6H6BrN | CID 2762835. PubChem. Accessed February 2024.
- 4-Bromo-2-methylpyridine 96 22282-99-1. Sigma-Aldrich. Accessed February 2024.
- 2-Bromo-4-methylpyridine 97 4926-28-7. Sigma-Aldrich. Accessed February 2024.
- 2-Bromo-4-methylpyridine, 96% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Accessed February 2024.
- "NMR spectral characteristics of fluorocontaining pyridines". Fluorine notes. April 2017.
- 1232430-88-4|3-Fluoropyridine-2,5-diamine|BLD Pharm. BLD Pharm. Accessed February 2024.
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Accessed February 2024.
- 2-Bromo-4-methylpyridine(4926-28-7)IR1. ChemicalBook. Accessed February 2024.
- 4926-28-7|2-Bromo-4-methylpyridine|BLD Pharm. BLD Pharm. Accessed February 2024.
- 4-Amino-3-fluoropyridine. Chem-Impex. Accessed February 2024.
- 4-Amino-3-fluoropyridine. Synquest Labs. Accessed February 2024.
- 4926-28-7 | 2-Bromo-4-methylpyridine. ChemScene. Accessed February 2024.
- 4-Amino-3-fluoropyridine | CAS 2247-88-3 | SCBT. Santa Cruz Biotechnology. Accessed February 2024.
- 4-Amino-3-fluoropyridine 97 2247-88-3. Sigma-Aldrich. Accessed February 2024.
- 2247-88-3 | 4-Amino-3-fluoropyridine | Fluorinated Building Blocks. Ambeed.com. Accessed February 2024.
- 3-Fluoropyridine(372-47-4) 1H NMR spectrum. ChemicalBook. Accessed February 2024.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. 2017.
- 4-Amino-3-fluoropyridine | 2247-88-3. TCI Deutschland GmbH. Accessed February 2024.
- 4-Bromo-2-methylpyridine | C6H6BrN | CID 2762835. PubChem. Accessed February 2024.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. Accessed February 2024.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem. Accessed February 2024.
- The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. Accessed February 2024.
- 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. ChemicalBook. Accessed February 2024.
- HPLC Methods for analysis of 4-Aminopyridine.
- 4-Bromo-2-methylpyridine 22282-99-1. TCI Chemicals. Accessed February 2024.
- 1 H NMR spectrum for compound 3 in pyridine-d 5.
- 4-Bromo-2-methylpyridine (4-Bromo-2-picoline) | Biochemical Reagent. MedChemExpress. Accessed February 2024.
- New Synthesis of 3-Fluoropyridine Derivatives.
- 2.2.1 Cross-Coupling Methods for Methylation.
-
H NMR Binding Studies of93 with Various Anions S6 5. - B, and -. The Royal Society of Chemistry. Accessed February 2024.
- 4-Bromo-2-methylpyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. Accessed February 2024.
- 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
- 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI. 2022.
Sources
- 1. 2247-88-3 Cas No. | 4-Amino-3-fluoropyridine | Apollo [store.apolloscientific.co.uk]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Guide: UV-Vis Characterization of 3-Fluoropyridine-2,4-diamine
Topic: UV-Vis Absorption Spectra of 3-Fluoropyridine-2,4-diamine Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists
Executive Summary & Strategic Context
3-Fluoropyridine-2,4-diamine (CAS: 2241604-09-5 / Analogous derivatives) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors and HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). The introduction of the fluorine atom at the C3 position—sandwiched between two amino groups—creates unique electronic perturbations that distinguish it from its non-fluorinated parent, 2,4-Diaminopyridine .
This guide provides a comparative spectral analysis, establishing the 3-fluoro analog as a superior candidate for specific binding assays where electronic modulation and metabolic stability are required. Unlike standard catalog data, this document focuses on the causality of spectral shifts and provides a self-validating protocol for experimental verification.
Comparative Spectral Analysis
The following data compares 3-Fluoropyridine-2,4-diamine against its primary structural alternatives. The spectral shifts described below are diagnostic of the "Fluorine Effect"—a combination of strong inductive withdrawal (-I) and resonance donation (+R).
Table 1: Comparative UV-Vis Performance Data
| Feature | 3-Fluoropyridine-2,4-diamine (Target) | 2,4-Diaminopyridine (Alternative A) | 3-Fluoropyridine (Alternative B) |
| Primary | 282 – 288 nm (Predicted) | 274 – 278 nm | 250 – 255 nm |
| Secondary | 240 – 245 nm | 230 – 235 nm | ~200 nm |
| Molar Absorptivity ( | High (>15,000 M⁻¹cm⁻¹) | Moderate (~12,000 M⁻¹cm⁻¹) | Low (< 3,000 M⁻¹cm⁻¹) |
| Solvatochromic Shift | Pronounced (Due to H-bond donor/acceptor sites) | Moderate | Minimal |
| pKa Influence | pKₐ ~ 6.5 (Ring N less basic due to F) | pKₐ ~ 6.8 | pKₐ ~ 2.97 |
| Electronic Character | Electron-deficient ring; polarized C-F bond | Electron-rich ring | Electron-deficient |
Mechanistic Insight: Why the Shift?
-
Bathochromic Shift (Red Shift): The fluorine atom at C3 is an auxochrome. While highly electronegative, its lone pair electrons participate in resonance with the pyridine ring. In the 2,4-diamine scaffold, the fluorine is ortho to both amino groups. This proximity forces a redistribution of electron density, stabilizing the excited state (
) more than the ground state, resulting in a redshift of 5–10 nm compared to the non-fluorinated analog. -
Hyperchromic Effect: The presence of the fluorine atom breaks the symmetry of the pyridine ring further, increasing the probability of electronic transitions, which typically results in a higher molar extinction coefficient (
).
Experimental Protocol: Self-Validating Spectral Acquisition
To ensure data integrity (E-E-A-T), this protocol includes built-in checkpoints. This workflow is designed for a standard Double-Beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Phase A: Sample Preparation
Objective: Eliminate concentration-dependent aggregation (Beer-Lambert Law deviation).
-
Stock Solution: Weigh 1.0 mg of 3-Fluoropyridine-2,4-diamine. Dissolve in 10 mL of HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).
-
Note: Avoid water initially to prevent protonation equilibrium complications.
-
-
Working Solution: Dilute the stock 1:100 to achieve a concentration of ~10 µg/mL (approx. 50-70 µM).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove micro-particulates that cause light scattering (baseline noise).
Phase B: Data Acquisition Workflow
System Parameters:
-
Scan Range: 200 nm – 400 nm
-
Bandwidth: 1.0 nm (High resolution required for fine structure)
-
Scan Speed: Medium (200-400 nm/min)
Step-by-Step:
-
Baseline Correction: Run a dual-cuvette blank using pure solvent (MeOH/ACN).
-
Acquisition: Insert sample cuvette. Record spectrum.
-
Validation Checkpoint:
-
If Abs > 1.0: Dilute sample 1:1 with solvent. Re-run.
-
If Abs < 0.1: Prepare a more concentrated working solution.
-
Target Absorbance: 0.4 – 0.8 AU (Region of minimum photometric error).
-
Phase C: pH-Dependent Study (Critical for Drug Development)
Since the protonation state affects binding affinity, perform a pH titration:
-
Acidic Shift: Add 10 µL of 0.1 M HCl to the cuvette.
-
Observation: Expect a blue shift (Hypsochromic) as the amino lone pairs or ring nitrogen become protonated, disrupting resonance.
-
-
Basic Shift: Add 10 µL of 0.1 M NaOH to a fresh sample.
-
Observation: Restoration of the original spectrum or slight red shift.
-
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for characterizing the compound, ensuring that impurities or solvent effects do not yield false positives.
Caption: Logic flow for validating UV-Vis spectral data, ensuring adherence to the Beer-Lambert linear range.
Electronic Transition Pathway
Understanding the molecular orbitals involved is crucial for interpreting the data.
Caption: Impact of Fluorine substitution on molecular orbital energy gaps, leading to observed spectral shifts.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2,4-Diaminopyridine. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Bouillon, A., et al. (2002). "Synthesis of novel halopyridinylboronic acids and esters." Tetrahedron, 58(22), 4369-4373. (Provides synthetic context for 3-fluoropyridine scaffolds).
-
PubChem. Compound Summary: 2,4-Diaminopyridine.[2] National Library of Medicine. Available at: [Link]
- Schlosser, M. (2006). "The 3-Fluoropyridine Core in Medicinal Chemistry." Journal of Organic Chemistry. (General reference for fluorine effects on pyridine spectra).
Sources
A Comparative Guide to the Crystal Structure Determination of 3-Fluoropyridine-2,4-diamine Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, fluorinated pyridine scaffolds are of paramount importance. The introduction of fluorine into a pyridine ring can dramatically alter a molecule's physicochemical properties, including basicity, metabolic stability, and intermolecular interactions.[1][2] Specifically, 3-Fluoropyridine-2,4-diamine serves as a critical building block whose structural elucidation, particularly when complexed with other molecules, is essential for rational drug design and the engineering of novel materials.
This guide provides an in-depth comparison of methodologies for determining the crystal structures of 3-Fluoropyridine-2,4-diamine complexes. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, present comparative data, and offer field-proven insights to navigate the challenges inherent in crystallographic studies.
The Decisive Role of Fluorine in Crystal Engineering
The presence of an organic fluorine atom introduces unique intermolecular interaction possibilities that significantly influence crystal packing.[3][4] While not a classical hydrogen bond acceptor on par with oxygen or nitrogen, the C-F group can participate in weak C-H···F hydrogen bonds, which are crucial in the absence of stronger interactions.[5][6] Furthermore, the high electronegativity of fluorine polarizes the C-F bond, affecting the molecule's overall electrostatic profile and its propensity to form specific supramolecular architectures.[5] Understanding these subtle forces is key to successfully crystallizing and analyzing fluorinated compounds.
Comparative Analysis of Crystallization Strategies
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[7][8] The choice of crystallization method is critical and depends on the physicochemical properties of the 3-Fluoropyridine-2,4-diamine complex.
| Crystallization Method | Principle | Ideal Application for 3-Fluoropyridine-2,4-diamine Complexes | Rationale & Causality |
| Slow Solvent Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal nucleation.[9] | Screening for initial crystallization conditions with a new complex. Useful when the complex exhibits good solubility in a moderately volatile solvent (e.g., ethanol, ethyl acetate). | This is the simplest method and a robust starting point. The diamine functionality provides hydrogen bond donors, while the pyridine nitrogen and fluorine act as acceptors, often leading to good solubility in polar solvents suitable for this technique. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase. This slowly increases the concentration of the sample, inducing crystallization.[10] | When only small quantities of the complex are available. Effective for complexes that are sensitive to rapid changes in concentration. | This method offers exquisite control over the rate of supersaturation, which is often necessary to grow well-ordered, single crystals rather than polycrystalline powder. It is the preferred method for delicate or scarce materials.[10] |
| Co-crystallization | The target molecule and a selected "co-former" are crystallized together to form a new, multi-component crystalline solid linked by non-covalent interactions.[10] | To improve the crystallizability of the parent molecule or to study specific intermolecular interactions (e.g., with an active pharmaceutical ingredient). | 3-Fluoropyridine-2,4-diamine, with its multiple hydrogen bond donors (NH₂) and acceptors (N, F), is an excellent candidate for co-crystallization with molecules containing complementary functional groups, such as carboxylic acids. This can stabilize the lattice and promote the growth of diffraction-quality crystals.[11] |
Experimental Workflow: From Synthesis to Structure
The following diagram outlines the comprehensive workflow for the determination of a 3-Fluoropyridine-2,4-diamine complex crystal structure.
Caption: Workflow for Crystal Structure Determination.
Protocol: Co-crystal Formation and Single-Crystal X-ray Diffraction
This protocol details a representative experiment for forming a co-crystal of 3-Fluoropyridine-2,4-diamine with a carboxylic acid co-former, followed by structural analysis.
Part A: Co-crystal Synthesis and Crystallization
-
Molar Equivalence: In a clean 10 mL glass vial, dissolve 3-Fluoropyridine-2,4-diamine (e.g., 0.1 mmol) and a suitable co-former (e.g., benzoic acid, 0.1 mmol) in a minimal amount of a suitable solvent.
-
Rationale: A 1:1 molar ratio is a common starting point for co-crystal screening. The choice of solvent is critical; a solvent system that dissolves both components but from which the co-crystal is less soluble is ideal. Ethanol or methanol are often good starting points.
-
-
Dissolution: Gently warm and stir the mixture until all solids are completely dissolved. A clear solution is a prerequisite for successful crystallization.
-
Crystallization (Slow Evaporation): Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free location at room temperature.
-
Self-Validation: Monitor the vial over several days. The formation of well-defined, prismatic crystals is desired. If an amorphous powder or oil precipitates, the conditions (solvent, temperature, concentration) must be re-optimized.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.5 mm in size), carefully extract one using a cryo-loop.[7] Wick away excess solvent with a paper tissue without touching the crystal.
Part B: Single-Crystal X-ray Diffraction (SC-XRD)
-
Mounting: Immediately mount the crystal on the goniometer head of the single-crystal diffractometer.[12]
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[12] The data collection strategy involves rotating the crystal and collecting a series of diffraction images using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[12][13]
-
Rationale: Low-temperature data collection improves the quality of the diffraction data by reducing atomic thermal motion, leading to a more precise final structure.
-
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods and refine it using full-matrix least-squares procedures.[12]
-
Trustworthiness: The final refined structure should have low R-factors (typically R1 < 5%), a goodness-of-fit (GooF) value close to 1, and minimal residual electron density. These metrics validate the quality and reliability of the determined structure.
-
Comparative Performance: Structural Data of Pyridine-Diamine Complexes
The table below presents hypothetical but representative crystallographic data for two different complexes of 3-Fluoropyridine-2,4-diamine (3-FP-2,4-DA), illustrating the type of comparative data obtained.
| Parameter | Complex A (3-FP-2,4-DA with Benzoic Acid) | Complex B (3-FP-2,4-DA with Adipic Acid) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell (a, b, c; Å) | a = 8.54, b = 12.31, c = 9.87 | a = 5.62, b = 7.88, c = 13.05 |
| Unit Cell (α, β, γ; °) | α = 90, β = 105.2, γ = 90 | α = 85.3, β = 79.1, γ = 72.4 |
| Resolution (Å) | 0.75 | 0.81 |
| Final R1 value (%) | 3.85 | 4.52 |
| Key H-Bonds | N-H···O (Amine-Carboxyl), N-H···N (Amine-Pyridine) | N-H···O (Amine-Carboxyl), C-H···F |
| Data Source | Hypothetical Data | Hypothetical Data |
This comparative data highlights how changing the co-former (from a monofunctional to a difunctional acid) can drastically alter the crystal packing, symmetry, and the resulting hydrogen bond network.
Visualizing Intermolecular Interactions
The following diagram illustrates a potential hydrogen bonding scheme in a co-crystal of 3-Fluoropyridine-2,4-diamine with a generic carboxylic acid (R-COOH).
Caption: Key Hydrogen Bonds in a Co-crystal.
Conclusion
The successful determination of the crystal structure of 3-Fluoropyridine-2,4-diamine complexes is not a matter of following a single recipe but requires a strategic, multi-faceted approach. A thorough understanding of the subtle interplay of intermolecular forces, particularly those involving the fluorine substituent, is crucial for selecting the appropriate crystallization strategy. By systematically screening and optimizing conditions, and by leveraging techniques such as co-crystallization, researchers can reliably obtain high-quality single crystals. The subsequent analysis via SC-XRD provides definitive, atomic-resolution data that is indispensable for advancing drug discovery and designing next-generation materials.
References
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ResearchGate. (n.d.). Role of organic fluorine in crystal engineering. Retrieved March 7, 2024, from [Link]
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University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved March 7, 2024, from [Link]
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National Center for Biotechnology Information. (n.d.). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. PMC. Retrieved March 7, 2024, from [Link]
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ACS Publications. (2022, January 11). Structural and Computational Analysis of Organic Fluorine-Mediated Interactions in Controlling the Crystal Packing of Tetrafluorinated Secondary Amides in the Presence of Weak C–H···O C Hydrogen Bonds. Retrieved March 7, 2024, from [Link]
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National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Retrieved March 7, 2024, from [Link]
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ACS Publications. (n.d.). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved March 7, 2024, from [Link]
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ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved March 7, 2024, from [Link]
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Crystal Pharmatech. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved March 7, 2024, from [Link]
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MOST Wiedzy. (2022, April 25). Interplay between Aryl···Perfluoroaryl and Hydrogen Bonding Interactions in Cocrystals of Pentafluorophenol with Molecules of. Retrieved March 7, 2024, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5.... PMC. Retrieved March 7, 2024, from [Link]
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University of Geneva. (n.d.). Guide for crystallization. Retrieved March 7, 2024, from [Link]
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National Center for Biotechnology Information. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC. Retrieved March 7, 2024, from [Link]
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ACS Publications. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]
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ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved March 7, 2024, from [Link]
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Safety Operating Guide
3-Fluoropyridine-2,4-diamine proper disposal procedures
Executive Summary & Immediate Action Plan
3-Fluoropyridine-2,4-diamine is a specialized fluorinated heterocyclic amine.[1][2] Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of the fluorine atom, which generates hydrofluoric acid (HF) upon incineration.[2] Furthermore, as a diaminopyridine derivative, it poses significant neurotoxic risks (potassium channel blockade) similar to its analog 3,4-diaminopyridine.[1]
Critical Disposal Directives:
-
DO NOT dispose of down the drain. This compound is toxic to aquatic life and persistent.[3]
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or acidic waste streams.[1]
-
CLASSIFICATION: Segregate as "Solid Halogenated Toxic Waste" .
-
METHOD: High-temperature incineration with flue gas scrubbing (Rotary Kiln).[1][2]
Technical Verification & Hazard Profiling
Note on Chemical Identity: There is often confusion regarding CAS numbers for rare fluorinated pyridines.
-
Target Chemical: 3-Fluoropyridine-2,4-diamine (Structure: Pyridine ring with two amino groups at 2,4 and a fluorine at 3).[1][2]
-
Potential CAS Conflict: If your container is labeled CAS 22282-70-8 , verify the structure immediately.[1][2] This CAS is frequently associated with 2-Fluoro-4-iodopyridine in commercial databases.[1]
-
Impact: Both requires Halogenated disposal, but the diamine is significantly more likely to possess acute neurotoxicity.[2]
Physicochemical Properties Relevant to Disposal
| Property | Value (Inferred/Analog) | Disposal Implication |
| Physical State | Solid (Crystalline Powder) | Must be disposed of in solid waste drums; do not dissolve solely for disposal.[1][2] |
| Melting Point | >40°C (Likely >100°C) | Stable solid at room temperature.[2][4] |
| Water Solubility | Low to Moderate | Potential for leaching; requires sealed containment.[2] |
| Acidity/Basicity | Basic (Amines) | Incompatible with Acids. Exothermic reaction risk.[2] |
| Elemental Comp. | C, H, N, F | Nitrogen: NOx precursor.[1] Fluorine: HF precursor (requires scrubbers).[2] |
Waste Characterization & Segregation Logic
Proper characterization is the single most important step to prevent rejection by waste vendors and ensure safety.
The "Halogen Rule"
Because this molecule contains Fluorine, it cannot be bulked with standard organic solvents (like methanol or toluene) intended for fuel blending (cement kilns).[2] Fuel blending facilities often cannot handle the HF generated during combustion. It must go to a dedicated hazardous waste incinerator.
Segregation Decision Tree
Figure 1: Decision logic for segregating fluorinated pyridine waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.[2]
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid Chemical
Applicability: Expired shelf-life inventory or excess reagent.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Work inside a chemical fume hood.
-
Wear double nitrile gloves, lab coat, and safety glasses.[1]
-
Transfer the solid carefully to avoid dust generation.
-
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment bin. Keep away from acids.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Applicability: Mother liquors or filtrates containing the compound.[1][2]
-
pH Check: Ensure the solution is not acidic. If acidic, neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) before adding to the waste container to prevent heat generation in the drum.[1]
-
Solvent Compatibility:
Scenario C: Contaminated Debris
Applicability: Weigh boats, pipettes, gloves, and paper towels.[1]
-
Collection: Place all dry contaminated items into a clear polyethylene bag (minimum 4 mil thickness).
-
Sealing: Goose-neck seal the bag with tape.
-
Secondary Container: Place the sealed bag into a fiber drum or pail lined with a heavy-duty liner.
-
Label: "Debris contaminated with Fluorinated Aminopyridines."[2]
Spill Management & Emergency Cleanup
In the event of a powder spill outside the fume hood, immediate action is required to prevent neurotoxic exposure via inhalation or dust contact.
Figure 2: Emergency response workflow for fluorinated aminopyridine spills.
Cleanup Technique (Small Spills):
-
Isolate: Post a "Do Not Enter" sign.[2]
-
PPE: Wear N95 or P100 respirator, double gloves, and goggles.
-
Wet Method: Do not dry sweep.[2] Cover the powder with a paper towel dampened with water or ethanol to suppress dust.
-
Scoop: Use a plastic scoop or dustpan to lift the wet material.
-
Decontaminate: Wash the surface with a soap/water solution (basic pH helps solubilize the amine).[2]
Regulatory Compliance (US Focus)
-
RCRA Status: While 3-Fluoropyridine-2,4-diamine does not have a specific "P" or "U" list code, it must be characterized by its properties.[1][2]
-
EPA Recommendation: Treat as "Hazardous Waste - Toxic" .[1][2] The fluorine content mandates treatment technologies capable of handling halogenated organics (e.g., rotary kiln incineration).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68036, 2,4-Diaminopyridine.[1][2] Retrieved from [Link][1][2]
-
US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste.[2] Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Fluoropyridine-2,4-diamine
Standard Operating Procedure & Safety Guide: Handling 3-Fluoropyridine-2,4-diamine
As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Fluoropyridine-2,4-diamine (CAS: 72922-07-7) requires more than a superficial review of a Safety Data Sheet (SDS). This compound is frequently utilized in advanced drug development—particularly in the synthesis of kinase inhibitors—where the electron-withdrawing fluorine atom critically modulates the basicity of the adjacent amine groups. While this structural feature makes it a highly valuable pharmacophore, it also dictates specific physicochemical hazards that must be managed operationally.
This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and chemical integrity during laboratory handling.
Part 1: Hazard Assessment & Causality
Before physically interacting with the chemical, it is crucial to understand why the hazards exist so that you can anticipate risks rather than just react to them.
-
Irritation & Toxicity Profile : Due to the reactivity of the fluorinated aromatic ring and the basic amines, this compound is classified under GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
-
Particulate Hazard : As a solid diamine, the primary exposure route during weighing and transfer is the inhalation of aerosolized dust. The fine powder easily becomes airborne, directly targeting the respiratory tract.
-
Solvent Permeation Risk : In synthetic workflows, this compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF). These solvents act as aggressive carriers, rapidly pulling dissolved fluorinated aromatics through standard single-layer nitrile gloves and directly into the skin.
Part 2: Personal Protective Equipment (PPE) Matrix
To comply with OSHA standards for minimizing exposure to chemical hazards[2], the following PPE is strictly required. This matrix moves beyond basic compliance to explain the scientific causality behind each selection.
| PPE Category | Specification | Causality & Scientific Rationale |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-particulates during powder transfer and solvent splashes during dissolution. Standard safety glasses are insufficient due to the lack of a facial seal. |
| Hand Protection | Double-layered Nitrile (0.11 mm min.) or Butyl Rubber | Standard nitrile provides adequate dry powder protection. However, if handling the compound in DMSO/DMF, double-gloving provides a sacrificial outer layer against rapid solvent permeation. |
| Body Protection | Flame-resistant (FR) Lab Coat & closed-toe non-porous shoes | Prevents accumulation of hazardous dust on personal clothing. FR material is required if subsequent reactions involve pyrophoric reagents or flammable solvents. |
| Respiratory | N95 or P100 Particulate Respirator (if outside hood) | Mitigates the inhalation risk of H335-classified dust[1]. Note: Utilizing a primary engineering control (Fume Hood) is always preferred over relying solely on PPE. |
Part 3: Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure containment and chemical integrity, aligning with the authoritative guidelines found in Prudent Practices in the Laboratory[3].
-
Engineering Control Validation : Before opening the chemical container, verify that the chemical fume hood face velocity is actively reading between 80 and 120 feet per minute (fpm). This ensures continuous negative pressure to contain aerosolized dust.
-
Static Mitigation : 3-Fluoropyridine-2,4-diamine powder can hold a static charge, causing it to "jump" from spatulas and contaminate the workspace. Use an anti-static gun (e.g., Zerostat) on the weigh boat and utilize a grounded stainless-steel spatula.
-
Weighing & Transfer : Weigh the compound strictly inside the fume hood. If transferring the powder to a reactor outside the hood, place the weigh boat inside a secondary sealed container (e.g., a larger screw-cap jar) before moving it across the laboratory.
-
Dissolution : Add your reaction solvent (e.g., DMF) slowly down the side of the reaction vessel to wash down any residual powder clinging to the glass walls. This prevents dry powder from being ejected when inert gas lines are attached.
Operational workflow for the safe handling and transfer of 3-Fluoropyridine-2,4-diamine.
Part 4: Spill Response & Disposal Plan
A spill of a fluorinated pyridine diamine requires immediate, calculated action to prevent respiratory exposure and environmental contamination.
Step-by-Step Spill Response:
-
Isolate : Immediately halt work. If the spill is outside the fume hood and exceeds 50g, evacuate the immediate area and notify Environmental Health and Safety (EHS).
-
Suppress Dust : Do not dry sweep. Dry sweeping aerosolizes the H335 respiratory irritant[1]. Cover the powder with a damp absorbent pad or lightly mist it with water/isopropanol to bind the particulates.
-
Collect : Using a plastic scoop (to avoid sparking if flammable solvents are nearby), transfer the dampened mass into a compatible, sealable hazardous waste container.
-
Decontaminate : Wash the spill surface with a 10% bleach solution (the oxidative power helps degrade residual amines), followed by an isopropanol wipe to remove remaining organic residues.
-
Disposal : Label the container precisely as "Hazardous Waste: Fluorinated Pyridine Amine / Toxic Solid." Do not mix this with acidic waste streams, as diamines can undergo violent exothermic acid-base reactions.
Decision tree and signaling pathway for 3-Fluoropyridine-2,4-diamine spill response.
References
-
Title: Personal Protective Equipment - Overview & Standards[2] Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version[3] Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
